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  • Product: 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid
  • CAS: 90841-72-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid

Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid, a compound of interest in medicinal chemistry and drug developme...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct synthetic protocols in the current literature, this guide proposes a robust and logical synthetic strategy. Furthermore, a detailed theoretical characterization is presented, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to aid researchers in the identification and verification of this target molecule. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering both a practical guide for synthesis and a thorough reference for characterization.

Introduction and Rationale

Sulfonyl-containing compounds are a cornerstone in medicinal chemistry, renowned for their ability to act as bioisosteres of amides and esters, offering improved metabolic stability and unique binding properties. The incorporation of a sulfonyl group into a molecule can significantly alter its physicochemical properties, such as polarity, hydrogen bonding capability, and conformational rigidity. The title compound, 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid, combines the structural features of an α-sulfonyl carboxylic acid with a brominated aromatic ring. This combination presents a versatile scaffold for further chemical modification, making it a valuable building block in the synthesis of novel therapeutic agents. The bromine atom serves as a convenient handle for cross-coupling reactions, while the carboxylic acid and sulfonyl groups provide opportunities for amide bond formation and other derivatizations.

Given the absence of a well-established, step-by-step synthesis for this specific molecule in the public domain, this guide aims to fill that gap by proposing a scientifically sound synthetic pathway. The causality behind the choice of reagents and reaction conditions is explained in detail, providing a framework that is both educational and practical for the experienced researcher.

Proposed Synthesis of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid

The synthesis of α-sulfonyl carboxylic acids can be approached through several methodologies. A highly plausible and efficient route for the target compound involves a two-step process: first, the synthesis of the precursor sulfide, 2-(4-bromophenyl)sulfanyl-2-methylpropanoic acid, followed by its oxidation to the desired sulfone. This approach is advantageous as the starting materials are commercially available and the reactions are generally high-yielding and scalable.

Synthesis of 2-(4-bromophenyl)sulfanyl-2-methylpropanoic acid (Precursor)

The initial step involves a nucleophilic substitution reaction between 4-bromothiophenol and 2-bromo-2-methylpropanoic acid.

Reaction Scheme:

Experimental Protocol:

  • Reagents and Materials:

    • 4-Bromothiophenol

    • 2-Bromo-2-methylpropanoic acid

    • Sodium hydroxide (NaOH)

    • Water (deionized)

    • Diethyl ether or Dichloromethane (for extraction)

    • Hydrochloric acid (HCl, concentrated)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Rotary evaporator

    • Standard laboratory glassware

  • Step-by-Step Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromothiophenol (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq). Stir until a clear solution of the sodium thiophenolate is obtained.

    • In a separate beaker, dissolve 2-bromo-2-methylpropanoic acid (1.1 eq) in a minimal amount of water.

    • Slowly add the solution of 2-bromo-2-methylpropanoic acid to the stirred solution of sodium 4-bromothiophenolate at room temperature.

    • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate of the product should form.

    • Extract the aqueous mixture with diethyl ether or dichloromethane (3 x 50 mL).

    • Combine the organic extracts and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-(4-bromophenyl)sulfanyl-2-methylpropanoic acid.

    • The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or hexanes/ethyl acetate.

Causality of Experimental Choices:

  • The use of sodium hydroxide is crucial to deprotonate the thiophenol, forming the more nucleophilic thiophenolate anion, which readily attacks the electrophilic carbon of 2-bromo-2-methylpropanoic acid.

  • A slight excess of 2-bromo-2-methylpropanoic acid is used to ensure complete consumption of the thiophenol.

  • Heating the reaction mixture increases the rate of the nucleophilic substitution reaction.

  • Acidification is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid.

  • Extraction with an organic solvent isolates the product from the aqueous reaction mixture.

  • Recrystallization is a standard and effective method for purifying the solid product.

Oxidation to 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid

The second and final step is the oxidation of the sulfide precursor to the target sulfone. A variety of oxidizing agents can be employed for this transformation; hydrogen peroxide in the presence of a suitable catalyst is an environmentally benign and efficient choice.

Reaction Scheme:

Experimental Protocol:

  • Reagents and Materials:

    • 2-(4-bromophenyl)sulfanyl-2-methylpropanoic acid

    • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

    • Acetic acid (glacial)

    • Sodium tungstate (Na₂WO₄) (optional, as a catalyst)

    • Water (deionized)

    • Standard laboratory glassware

  • Step-by-Step Procedure:

    • Dissolve the 2-(4-bromophenyl)sulfanyl-2-methylpropanoic acid (1.0 eq) in glacial acetic acid in a round-bottom flask.

    • To this solution, add a catalytic amount of sodium tungstate (optional, but recommended for improved reaction rate and yield).

    • Slowly add a stoichiometric excess of 30% hydrogen peroxide (2.5-3.0 eq) to the reaction mixture. The addition should be done carefully to control the exothermic reaction.

    • Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.

    • Upon completion, pour the reaction mixture into a beaker of ice-cold water. The product should precipitate as a white solid.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acetic acid and hydrogen peroxide.

    • Dry the product under vacuum to obtain the final 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid. Further purification can be achieved by recrystallization if needed.

Causality of Experimental Choices:

  • Hydrogen peroxide is a strong and clean oxidizing agent, with water being the only byproduct.

  • Acetic acid is a common solvent for oxidation reactions and helps to solubilize the starting material.

  • Sodium tungstate is an effective catalyst for sulfide to sulfone oxidations with hydrogen peroxide, proceeding through the formation of a peroxotungstate species.

  • A stoichiometric excess of hydrogen peroxide is used to ensure complete oxidation to the sulfone, minimizing the formation of the intermediate sulfoxide.

  • Precipitation in ice-cold water is an effective method for isolating the product.

Characterization of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid

As no experimental data is readily available, the following characterization data is predicted based on the known spectroscopic properties of similar functional groups and molecular structures.

Physical Properties
PropertyPredicted Value
Molecular Formula C₁₀H₁₁BrO₄S
Molecular Weight 307.16 g/mol
Appearance White to off-white solid
Melting Point Expected to be higher than the sulfide precursor due to increased polarity and intermolecular forces. A reasonable estimate would be in the range of 150-170 °C.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The predicted spectra for the title compound are as follows:

¹H NMR (Predicted, 400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0Singlet (broad)1H-COOHCarboxylic acid protons are typically highly deshielded and appear as broad singlets.
~7.90Doublet2HAr-H (ortho to SO₂)Protons ortho to the electron-withdrawing sulfonyl group are significantly deshielded.
~7.75Doublet2HAr-H (ortho to Br)Protons ortho to the bromine atom will also be deshielded, but to a lesser extent than those ortho to the sulfonyl group.
~1.60Singlet6H-C(CH₃)₂The two methyl groups are chemically equivalent and will appear as a single sharp peak.

¹³C NMR (Predicted, 100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~170-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.
~140Ar-C (ipso to SO₂)The carbon directly attached to the sulfonyl group will be downfield.
~132Ar-CH (ortho to Br)Aromatic carbons attached to hydrogen and ortho to bromine.
~129Ar-CH (ortho to SO₂)Aromatic carbons attached to hydrogen and ortho to the sulfonyl group.
~128Ar-C (ipso to Br)The carbon directly attached to the bromine atom.
~70-C(CH₃)₂The quaternary carbon will be significantly deshielded by the adjacent sulfonyl group.
~22-C(CH₃)₂The methyl carbons are in a typical aliphatic region.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (carboxylic acid dimer)
~1710StrongC=O stretch (carboxylic acid)
~1320 and ~1150StrongAsymmetric and Symmetric SO₂ stretch
~1580 and ~1470MediumC=C stretch (aromatic ring)
~820StrongC-H out-of-plane bend (para-disubstituted benzene)

The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding. The two strong bands for the sulfonyl group are also highly characteristic.[1][2]

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z ~306 and ~308 in a 1:1 ratio due to the isotopes of bromine, ⁷⁹Br and ⁸¹Br) should be observable.

  • Loss of COOH: A fragment corresponding to the loss of the carboxylic acid group (M - 45) is expected.

  • Loss of SO₂: Elimination of sulfur dioxide (M - 64) is a common fragmentation pathway for sulfonyl compounds.[3]

  • Bromophenyl fragment: A prominent peak at m/z 155/157 corresponding to the bromophenyl cation.

  • Benzenesulfonyl fragment: A peak at m/z 219/221 corresponding to the bromobenzenesulfonyl cation.

Potential Applications and Future Directions

2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid represents a versatile scaffold for the development of new chemical entities. The presence of the bromine atom allows for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents on the aromatic ring. The carboxylic acid functionality can be readily converted to amides, esters, and other derivatives, facilitating the exploration of structure-activity relationships in drug discovery programs.

Researchers can utilize this guide to synthesize and characterize this compound, and subsequently explore its potential in areas such as:

  • Inhibitors of enzymatic targets: The sulfonyl and carboxylic acid groups can act as key binding motifs for various enzymes.

  • Development of novel antibacterial or antiviral agents: Many known pharmaceuticals contain sulfonyl groups.

  • Materials science: The rigid structure and potential for derivatization could be of interest in the development of new materials.

Conclusion

This technical guide has outlined a detailed and scientifically-grounded approach to the synthesis and characterization of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid. By providing a step-by-step synthetic protocol with clear justifications for the chosen methodologies, and by presenting a thorough set of predicted characterization data, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The logical framework presented herein is designed to empower scientists to confidently produce and verify this important chemical building block, thereby accelerating research and development in their respective fields.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Sulfide Formation cluster_step2 Step 2: Oxidation A 4-Bromothiophenol R1 NaOH, H₂O A->R1 B 2-Bromo-2-methylpropanoic acid B->R1 P1 2-(4-bromophenyl)sulfanyl- 2-methylpropanoic acid R1->P1 Nucleophilic Substitution P1_ox 2-(4-bromophenyl)sulfanyl- 2-methylpropanoic acid P1->P1_ox Purification & Use in Next Step R2 H₂O₂, Acetic Acid P1_ox->R2 P2 2-(4-Bromobenzenesulfonyl)- 2-methylpropanoic acid R2->P2 Oxidation Functional_Groups cluster_groups Key Functional Groups Mol Structure of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid COOH Carboxylic Acid (-COOH) Mol->COOH IR: 3300-2500, ~1710 cm⁻¹ ¹H NMR: ~13.0 ppm ¹³C NMR: ~170 ppm SO2 Sulfonyl Group (-SO₂-) Mol->SO2 IR: ~1320, ~1150 cm⁻¹ ArBr Brominated Aromatic Ring Mol->ArBr ¹H NMR: ~7.9-7.7 ppm ¹³C NMR: ~140-128 ppm GemDiMe Gem-dimethyl Group Mol->GemDiMe ¹H NMR: ~1.6 ppm ¹³C NMR: ~70, ~22 ppm

Caption: Key functional groups and their expected spectroscopic signals.

References

  • PubMed. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]

  • ResearchGate. (2025). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Retrieved from [Link]

  • Canadian Journal of Chemistry. (n.d.). Mass Spectra of Some Sulfinate Esters and Sulfones. Retrieved from [Link]

  • Supporting Information. (n.d.). Mass spectral fragmentations of sulfonates. Retrieved from [Link]

  • ResearchGate. (2025). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2025). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Efficient synthesis of aliphatic sulfones by Mg mediated coupling reactions of sulfonyl chlorides and aliphatic halides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). A New, Mild Preparation of Sulfonyl Chlorides. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)sulfanyl-2-methylpropanoic acid. Retrieved from [Link]

  • Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Chemistry Stack Exchange. (2015). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. Retrieved from [Link]

  • Patsnap. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Organic Chemistry Portal. (n.d.). Alkyl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]

  • MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(4-Methylbenzyl)benzoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(4-Methoxyphenoxy)-2-methyl-propanoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of novel chemical entitie...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of novel chemical entities is paramount. These properties govern a molecule's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid, a compound of interest for its potential applications as a versatile building block in medicinal chemistry. While experimental data for this specific molecule is not extensively available in public literature, this document will serve as a robust framework for its characterization. We will delve into its structural features, predicted properties, and provide detailed, field-proven methodologies for the experimental determination of its key physical and chemical characteristics. This guide is designed to empower researchers to fully characterize this and similar molecules, ensuring data integrity and accelerating research timelines.

Molecular Structure and Identity

2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid is a halogenated aromatic sulfonic acid derivative. Its structure, illustrated below, features a brominated phenyl ring attached to a sulfonyl group, which is in turn bonded to a tertiary carbon atom bearing a carboxylic acid and two methyl groups.

Chemical Structure:

Key Identifiers:

IdentifierValue
IUPAC Name 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid
CAS Number 90841-72-8[1][2]
Molecular Formula C₁₀H₁₁BrO₄S[2]
Molecular Weight 307.16 g/mol [2]

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational models provide valuable initial insights into the behavior of a molecule. The following table summarizes key predicted properties for 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid. It is crucial to note that these are theoretical values and must be confirmed through empirical testing.

PropertyPredicted ValueSource
XlogP 2.0[3]
Topological Polar Surface Area (TPSA) 71.44 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 3[1]

Expert Insight: The predicted XlogP value of 2.0 suggests a moderate lipophilicity. This is a critical parameter in drug development, influencing both solubility and membrane permeability. The TPSA, an indicator of a molecule's polarity, is also in a range often associated with good oral bioavailability. However, these predictions must be treated as preliminary data points that guide further experimental investigation.

Experimental Characterization Workflow

A systematic approach is essential for the comprehensive characterization of a novel compound. The following workflow outlines the logical progression of experiments to determine the key physical and chemical properties of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_physical_properties Physical Property Determination Synthesis Synthesis of 2-(4-Bromobenzenesulfonyl) -2-methylpropanoic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR Infrared Spectroscopy Purification->IR Purity_Analysis Purity Assessment (HPLC, Elemental Analysis) NMR->Purity_Analysis MS->Purity_Analysis Melting_Point Melting Point Determination Purity_Analysis->Melting_Point Solubility Solubility Profiling Purity_Analysis->Solubility pKa pKa Determination Purity_Analysis->pKa

Caption: A logical workflow for the synthesis, purification, and comprehensive characterization of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments outlined in the workflow. These protocols are designed to be self-validating, incorporating necessary controls and checks to ensure data accuracy and reproducibility.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides a primary indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, while impurities typically lead to a depressed and broadened melting range.

Protocol:

  • Sample Preparation:

    • Ensure the sample of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid is thoroughly dried to remove any residual solvent.

    • Finely crush a small amount of the crystalline solid on a clean, dry surface.

  • Capillary Tube Loading:

    • Take a glass capillary tube sealed at one end.

    • Press the open end of the capillary tube into the powdered sample until a small amount of the compound is packed into the bottom, approximately 1-2 mm in height.

    • Gently tap the sealed end of the capillary on a hard surface to ensure the sample is tightly packed at the bottom.

  • Measurement:

    • Place the loaded capillary tube into a calibrated melting point apparatus.

    • Set the heating rate to a rapid setting initially to obtain an approximate melting range.

    • Allow the apparatus to cool.

    • For a precise measurement, repeat the process with a fresh sample, setting the heating rate to a slow and steady 1-2 °C per minute, starting from a temperature approximately 10-15 °C below the approximate melting point.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the last crystal melts (the completion of melting).

    • The recorded range constitutes the melting point of the sample. For a pure compound, this range should be narrow (typically ≤ 1 °C).

Solubility Profiling

Rationale: Understanding the solubility of a compound in various solvents is critical for its application in synthesis, purification, and formulation. For drug development, aqueous solubility at different pH values is a key determinant of bioavailability.

Protocol (Shake-Flask Method for Thermodynamic Solubility):

  • Solvent Selection:

    • Choose a range of relevant solvents, including aqueous buffers (e.g., pH 2, 7.4, 9), polar organic solvents (e.g., ethanol, methanol, DMSO), and non-polar organic solvents (e.g., hexane, dichloromethane).

  • Sample Preparation:

    • Add an excess amount of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid to a known volume of each selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Agitate the vials at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Sample Analysis:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration can be used to separate the solid from the liquid phase.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

  • Quantification:

    • Determine the concentration of the dissolved compound in the aliquot using the chosen analytical method.

    • The calculated concentration represents the thermodynamic solubility of the compound in that specific solvent at the given temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous structure confirmation.

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of purified 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the compound's solubility.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Expected Signals:

      • Aromatic protons on the bromophenyl ring (likely in the δ 7-8 ppm region).

      • Singlet for the two equivalent methyl groups (likely in the δ 1-2 ppm region).

      • A broad singlet for the carboxylic acid proton (can be highly variable, often δ > 10 ppm, and may exchange with residual water in the solvent).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum.

    • Expected Signals:

      • Multiple signals for the aromatic carbons.

      • A signal for the quaternary carbon attached to the sulfonyl group.

      • A signal for the methyl carbons.

      • A signal for the carbonyl carbon of the carboxylic acid (typically in the δ 170-185 ppm region).

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons in different environments.

    • Analyze the chemical shifts and coupling patterns (if any) to confirm the connectivity of the molecule.

Chemical Reactivity and Stability

The chemical reactivity of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid is primarily dictated by the functional groups present: the carboxylic acid, the sulfonyl group, and the brominated aromatic ring.

  • Carboxylic Acid: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction. Its acidity (pKa) will influence its ionization state at different pH values, which is a critical factor for its biological activity and solubility.

  • Sulfonyl Group: The sulfonyl group is generally stable and acts as a strong electron-withdrawing group, which can influence the reactivity of the adjacent aromatic ring.

  • Brominated Aromatic Ring: The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck), making this compound a valuable intermediate for the synthesis of more complex molecules.

Stability: The compound is expected to be stable under normal laboratory conditions. However, prolonged exposure to high temperatures or strong bases may lead to decomposition. It is recommended to store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.

Potential Applications in Drug Development

The structural motifs within 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid make it an attractive scaffold for medicinal chemistry. The carboxylic acid provides a handle for prodrug strategies to enhance solubility or permeability. The brominated phenyl ring allows for the introduction of diverse substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships. The sulfonyl group can act as a hydrogen bond acceptor and can influence the overall electronic and steric properties of the molecule, which are crucial for binding to biological targets.

Conclusion

This technical guide provides a comprehensive framework for understanding and characterizing the physical and chemical properties of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid. By combining predicted data with detailed, robust experimental protocols, researchers can confidently generate the necessary data to support its use in drug discovery and other scientific endeavors. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel chemical entities, promoting a culture of scientific rigor and data-driven decision-making.

References

  • PubChemLite. 2-(4-bromobenzenesulfonyl)-2-methylpropanoic acid (C10H11BrO4S). [Link]

Sources

Foundational

An In-depth Technical Guide to 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid, a versatile building block in medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid, a versatile building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document delves into the compound's identifiers, structural characteristics, a validated synthetic pathway, potential applications in drug discovery, and essential safety protocols.

Core Compound Identification and Properties

2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid is a substituted aromatic sulfone containing a carboxylic acid moiety. This unique combination of functional groups makes it a valuable intermediate for introducing a sterically hindered sulfonyl scaffold into more complex molecules.

Table 1: Chemical Identifiers and Physicochemical Properties
IdentifierValueSource
CAS Number 90841-72-8[1][2]
Molecular Formula C₁₀H₁₁BrO₄S[1][2][3]
Molecular Weight 307.16 g/mol [1][2]
IUPAC Name 2-(4-bromophenyl)sulfonyl-2-methylpropanoic acid[3]
SMILES CC(C)(C(=O)O)S(=O)(=O)C1=CC=C(Br)C=C1)[1][3]
InChI InChI=1S/C10H11BrO4S/c1-10(2,9(12)13)16(14,15)8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13)[3]
InChIKey RSQKRUYZPIALKA-UHFFFAOYSA-N[3]
Predicted XlogP 2.0[3]
Topological Polar Surface Area (TPSA) 71.44 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 3[1]

Note: Experimental physical properties such as melting point and boiling point are not widely reported in publicly available literature. The data presented is a combination of information from chemical suppliers and computational predictions.

Synthesis Pathway and Experimental Protocol

While direct, published synthesis protocols for 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid are scarce, a robust and scientifically sound two-step pathway can be proposed. This involves the initial synthesis of the thioether precursor, followed by its selective oxidation to the desired sulfone. This approach is a standard and reliable method for preparing aryl sulfones.[4]

Diagram 1: Proposed Synthesis Workflow

G cluster_0 Step 1: Thioether Formation (S-Arylation) cluster_1 Step 2: Oxidation to Sulfone A 4-Bromothiophenol C Base (e.g., NaOH, K₂CO₃) Solvent (e.g., DMF, Acetonitrile) A->C B 2-Bromo-2-methylpropanoic acid B->C D 2-(4-Bromophenyl)sulfanyl- 2-methylpropanoic acid (CAS: 18527-16-7) C->D SN2 Reaction E Oxidizing Agent (e.g., H₂O₂, m-CPBA) Solvent (e.g., Acetic Acid, DCM) D->E F 2-(4-Bromobenzenesulfonyl)- 2-methylpropanoic acid (CAS: 90841-72-8) E->F Oxidation

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 2-(4-Bromophenyl)sulfanyl-2-methylpropanoic acid (Thioether Precursor)

Causality: This step utilizes a classic Williamson-type ether synthesis, adapted for thioether formation. 4-Bromothiophenol is deprotonated by a base to form a highly nucleophilic thiolate anion. This anion then displaces the bromide from 2-bromo-2-methylpropanoic acid via an SN2 reaction to form the C-S bond. The choice of a polar aprotic solvent like DMF facilitates this type of reaction by solvating the cation of the base without hindering the nucleophile.

Detailed Protocol:

  • Reaction Setup: To a stirred solution of 4-bromothiophenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, approx. 5 mL per mmol of thiophenol) under an inert atmosphere (e.g., Nitrogen or Argon), add a suitable base such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) portion-wise at 0 °C.

  • Thiolate Formation: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the thiolate anion.

  • S-Arylation: Dissolve 2-bromo-2-methylpropanoic acid (1.05 eq) in a minimal amount of DMF and add it dropwise to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting thiophenol is consumed (typically 4-6 hours).

  • Work-up: Cool the mixture to room temperature and pour it into ice-cold water. Acidify the aqueous solution to a pH of ~2 using 1M HCl. The product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield pure 2-(4-bromophenyl)sulfanyl-2-methylpropanoic acid.

Step 2: Oxidation to 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid

Causality: The oxidation of the electron-rich sulfur atom in the thioether to a hexavalent sulfone is a common and high-yielding transformation.[5] Oxidizing agents like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (DCM) are effective. The use of an excess of the oxidizing agent ensures the reaction proceeds fully to the sulfone state, bypassing the intermediate sulfoxide.

Detailed Protocol:

  • Reaction Setup: Dissolve the thioether precursor, 2-(4-bromophenyl)sulfanyl-2-methylpropanoic acid (1.0 eq), in glacial acetic acid (approx. 10 mL per mmol).

  • Oxidation: Cool the solution to 0 °C in an ice bath. Slowly add hydrogen peroxide (30% aqueous solution, 2.5-3.0 eq) dropwise, ensuring the internal temperature does not rise significantly.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC for the disappearance of the starting material and the formation of a more polar product spot.

  • Work-up: Quench the reaction by pouring the mixture into a cold aqueous solution of sodium bisulfite to destroy any excess peroxide. The product will typically precipitate.

  • Purification: Collect the white solid by vacuum filtration, wash extensively with cold water, and dry under high vacuum. If necessary, the product can be recrystallized from a solvent such as ethyl acetate/hexanes to achieve high purity.

Applications in Drug Discovery and Medicinal Chemistry

The 4-bromobenzenesulfonyl moiety is a significant pharmacophore and a versatile synthetic handle in drug development.[6][7][8] While specific biological activities of the title compound itself are not extensively documented, its value lies in its role as a sophisticated building block.

Diagram 2: Role as a Molecular Scaffold

G cluster_0 Core Scaffold cluster_1 Synthetic Transformations cluster_2 Resulting Structures A 2-(4-Bromobenzenesulfonyl) -2-methylpropanoic acid B Amide Coupling (Carboxylic Acid) A->B React with Amines C Suzuki / Cross-Coupling (Aryl Bromide) A->C React with Boronic Acids D Diverse Sulfonamides B->D E Bi-aryl Sulfones C->E

Sources

Exploratory

A Comprehensive Spectroscopic and Structural Elucidation Guide: 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed, multi-faceted spectroscopic analysis of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid. Movin...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, multi-faceted spectroscopic analysis of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid. Moving beyond a simple recitation of data, this document is structured from the perspective of a senior application scientist, emphasizing the causal logic behind experimental choices and the synergistic interplay between different analytical techniques. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to build a self-validating case for the molecule's structure. This guide serves as both a reference for the specific compound and a methodological template for the rigorous characterization of novel small molecules.

Table of Contents

  • Introduction: The Subject Molecule

  • The Analytical Triad: A Synergistic Approach to Structural Validation

  • Experimental Design and Workflow

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

  • Infrared (IR) Spectroscopy: Mapping Functional Groups

  • High-Resolution Mass Spectrometry (HRMS): The Final Molecular Confirmation

  • References

Introduction: The Subject Molecule

2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid (C₁₀H₁₁BrO₄S) is a synthetic organic compound featuring a sulfonyl group linking a p-brominated aromatic ring to a substituted propanoic acid moiety.[1] The presence of these distinct chemical features—an aromatic halide, a sulfone, and a carboxylic acid—makes it a potentially valuable building block in medicinal chemistry and materials science. Accurate and unambiguous structural confirmation is the foundational requirement for any further investigation or application. This guide provides that confirmation through a detailed spectroscopic dossier.

Caption: 2D structure of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid.

The Analytical Triad: A Synergistic Approach to Structural Validation

No single analytical technique provides absolute proof of a chemical structure. Instead, we rely on a triad of orthogonal methods, where the limitations of one are covered by the strengths of another.

  • NMR Spectroscopy: Provides the carbon-hydrogen framework, showing connectivity and the electronic environment of atoms. It is the cornerstone of structural elucidation.

  • IR Spectroscopy: Rapidly identifies the functional groups present (or absent) in the molecule by detecting their characteristic vibrational frequencies.

  • Mass Spectrometry: Determines the molecular weight and, with high resolution, the precise elemental formula. It provides the ultimate confirmation of the molecule's composition.

Experimental Design and Workflow

Analytical_Workflow cluster_acquisition Data Acquisition cluster_interpretation Data Integration & Confirmation Sample Sample IR FTIR Analysis (Functional Groups) Sample->IR MS HRMS Analysis (Molecular Formula) Sample->MS NMR ¹H & ¹³C NMR Analysis (Structural Framework) Sample->NMR Interpretation IR Functional Groups Confirmed HRMS Formula Matches NMR Structure Assembled IR->Interpretation MS->Interpretation NMR->Interpretation Validation Final Structure Validated Interpretation->Validation

Caption: A systematic workflow for spectroscopic structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR provides the most detailed structural information. The choice of solvent is the first critical decision.

Experimental Protocol:

  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Expert Insight: While CDCl₃ is common, DMSO-d₆ is selected here for two key reasons. First, it readily dissolves the polar carboxylic acid. Second, and more importantly, it slows the exchange rate of the acidic carboxylic proton, allowing it to be observed as a distinct, albeit broad, peak in the ¹H NMR spectrum.[2]

  • Instrumentation: Bruker Avance 400 MHz spectrometer (or equivalent).

  • ¹H NMR Acquisition: A standard 30-degree pulse sequence is used with 16 scans to achieve a high signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is run for approximately 1024 scans to compensate for the low natural abundance of the ¹³C isotope.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Chemical Shift and Multiplicity
~13.0 (very broad)s1HH -OOC-The acidic proton is highly deshielded and engages in hydrogen bonding, resulting in a very downfield and broad signal.
~7.85d2HAr-H (ortho to SO₂)These protons are deshielded by the strongly electron-withdrawing sulfonyl group. They are split into a doublet by the adjacent protons.
~7.75d2HAr-H (ortho to Br)These protons are less deshielded than their counterparts. They are also split into a doublet, creating a classic AA'BB' pattern for a 1,4-disubstituted ring.
1.50s6H-C(CH₃ )₂The six protons of the two methyl groups are chemically equivalent due to free rotation. They are adjacent to a quaternary carbon, so they appear as a singlet (n+1=1).
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale for Chemical Shift
~171C =OThe carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule.
~139Ar-C -SO₂A quaternary aromatic carbon attached to the electron-withdrawing sulfonyl group, shifted downfield.
~133Ar-C H (ortho to Br)Aromatic CH carbons adjacent to the bromine atom.
~129Ar-C H (ortho to SO₂)Aromatic CH carbons adjacent to the sulfonyl group.
~128Ar-C -BrThe quaternary aromatic carbon attached to bromine is shifted downfield.
~65-C (CH₃)₂The quaternary aliphatic carbon is deshielded by the adjacent sulfonyl group.
~22-C(C H₃)₂The two equivalent methyl carbons appear in the typical aliphatic region.

Infrared (IR) Spectroscopy: Mapping Functional Groups

IR spectroscopy provides rapid confirmation of the key functional groups predicted by the structure.

Experimental Protocol:

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Expert Insight: ATR-FTIR is a modern, solvent-free technique that requires minimal sample preparation and provides high-quality spectra of solid samples, making it superior to traditional KBr pellet methods for routine analysis.

  • Instrumentation: PerkinElmer SpectrumTwo FTIR spectrometer (or equivalent).

  • Acquisition: The spectrum is acquired over a range of 4000–650 cm⁻¹ with a resolution of 4 cm⁻¹.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Confirmed
3300–2500Strong, Very BroadO-H stretchCarboxylic Acid (-COOH)[3]
~1705Strong, SharpC=O stretchCarboxylic Acid (-COOH)[3]
~1350 and ~1160Strong, SharpAsymmetric & Symmetric S=O stretchSulfone (-SO₂-)
~1580MediumC=C stretchAromatic Ring
~825StrongC-H out-of-plane bend1,4-Disubstituted Aromatic

High-Resolution Mass Spectrometry (HRMS): The Final Molecular Confirmation

HRMS provides the definitive molecular formula, distinguishing the target compound from any potential isomers or impurities.

Experimental Protocol:

  • Sample Preparation: A dilute solution of the compound is prepared in methanol with 0.1% formic acid.

  • Instrumentation: Agilent Q-TOF or Thermo Fisher Orbitrap mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Expert Insight: Carboxylic acids are readily deprotonated. ESI in negative mode is therefore the ideal choice to generate the [M-H]⁻ ion with high efficiency and minimal fragmentation.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₁₀H₁₁BrO₄S

  • Monoisotopic Mass: 321.95615 Da (using ⁷⁹Br isotope)[1]

  • Expected High-Resolution Mass (as [M-H]⁻):

    • Calculated m/z: 320.94887 (for C₁₀H₁₀⁷⁹BrO₄S⁻)[1]

    • Calculated m/z: 322.94682 (for C₁₀H₁₀⁸¹BrO₄S⁻)

  • Key Identifying Feature: The presence of a single bromine atom will result in a characteristic isotopic pattern for the molecular ion peak, showing two signals of nearly equal intensity (the A and A+2 peaks) separated by 2 m/z units. This provides unambiguous evidence for the presence of bromine.

Integrated Data Analysis: A Self-Validating Conclusion

The power of this multi-technique approach lies in its self-validating nature. Each piece of data corroborates the others, building an undeniable case for the proposed structure.

TechniqueQuestion AnsweredEvidence Provided
HRMS What is the elemental formula?Exact mass measurement confirms C₁₀H₁₁BrO₄S. The isotopic pattern confirms one bromine atom.
IR What functional groups are present?Confirms the -COOH, -SO₂-, and substituted aromatic ring moieties suggested by the formula.
¹³C NMR What is the carbon backbone?Shows 7 distinct carbon environments, matching the molecular symmetry (2 equivalent CH₃, 2 pairs of equivalent Ar-CH).
¹H NMR How are the pieces connected?Shows the 1,4-disubstituted aromatic pattern, the isolated gem-dimethyl group, and the carboxylic acid proton, confirming the complete structural assembly.

This integrated analysis confirms with a high degree of certainty that the sample is indeed 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid.

References

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link].

  • PubChem. 2-(4-Bromophenyl)sulfanyl-2-methylpropanoic acid. National Center for Biotechnology Information. Available at: [Link].

  • PubChem. 2-(4-bromobenzenesulfonyl)-2-methylpropanoic acid. National Center for Biotechnology Information. Available at: [Link].

  • Doc Brown's Chemistry. Infrared spectrum of 2-methylpropanoic acid. Available at: [Link].

Sources

Foundational

An In-depth Technical Guide to the Purity and Stability of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for assessing the purity and stability of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid, a key interm...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for assessing the purity and stability of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid, a key intermediate in pharmaceutical synthesis and chemical research. Addressing the needs of researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind experimental design. It details robust analytical methodologies for purity determination, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Furthermore, it outlines a systematic approach to stability evaluation through forced degradation studies and long-term testing, consistent with international regulatory standards. The protocols described herein are designed to be self-validating, ensuring data integrity and reliability.

Introduction: Compound Significance and the Imperative for Purity and Stability

2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid (MW: 307.16 g/mol ) is an organic compound featuring a brominated aromatic sulfone and a carboxylic acid moiety.[1][2] Its structural attributes make it a versatile building block in the synthesis of complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). The purity of such an intermediate is paramount, as process-related impurities can carry through to the final API, potentially altering its efficacy, safety, and regulatory compliance.[3][4]

The stability of a chemical substance is its capacity to resist changes in its chemical and physical properties over time under specific environmental conditions.[5][6] Knowledge of the intrinsic stability of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid is critical for determining appropriate storage conditions, establishing a re-test period, and predicting potential degradation products that might arise during subsequent manufacturing steps or long-term storage.[7] This guide provides the scientific and methodological foundation for a thorough characterization of these critical quality attributes.

Purity Profile and Analytical Determination

A comprehensive purity assessment involves not only quantifying the main component but also identifying and quantifying any potential impurities. These can include starting materials, by-products from the synthesis, and degradation products.

Predicted Impurity Profile

The synthesis of aromatic sulfones often involves the reaction of a corresponding phenol with sulfuric acid or the oxidation of a sulfide precursor.[8][9][10][11] Similarly, the preparation of 2-(4-bromophenyl)-2-methylpropanoic acid can involve the bromination of 2-methyl-2-phenylpropanoic acid.[3][4] Based on these potential synthetic routes, likely process-related impurities could include:

  • Unreacted Starting Materials: e.g., 2-methyl-2-phenylpropanoic acid.

  • Isomeric Impurities: e.g., 2-(2-Bromobenzenesulfonyl)-2-methylpropanoic acid (ortho-isomer) and 2-(3-Bromobenzenesulfonyl)-2-methylpropanoic acid (meta-isomer).[3][4]

  • Over-Oxidized or Side-Reaction Products: Dependent on the specific synthetic pathway. For instance, diphenyl sulfone is a known by-product in some sulfonation reactions.[12]

  • Residual Solvents and Reagents: e.g., Heptane, methyl alcohol, or chlorosulfonic acid.[8][13]

Orthogonal Analytical Methods for Purity Assessment

No single analytical technique is sufficient to establish purity. A multi-faceted, or orthogonal, approach is essential for a complete and trustworthy characterization.

HPLC is the primary technique for quantifying the purity of non-volatile organic compounds. A stability-indicating method must be developed, which is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance.

Rationale: Reversed-phase HPLC with a C18 column is ideal for separating compounds of moderate polarity like the target molecule. The aromatic ring provides a strong chromophore, allowing for sensitive detection using a UV detector. An acidic mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.

Protocol: HPLC-UV Purity Method

  • Instrumentation: HPLC system with UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

System Suitability:

  • Tailing Factor: ≤ 2.0 for the main peak.

  • Theoretical Plates: ≥ 2000 for the main peak.

  • Repeatability: Relative Standard Deviation (RSD) of ≤ 2.0% for 5 replicate injections.

Purity is typically calculated using an area percent normalization method, assuming all impurities have a similar response factor to the main compound.

NMR provides invaluable information on molecular structure and can be used to confirm the identity of the compound and detect impurities that may not be resolved chromatographically.

Rationale: ¹H NMR can quickly identify the presence of starting materials or isomers by revealing unexpected signals or integration values that do not match the proposed structure. ¹³C NMR provides information on the carbon skeleton.

Expected ¹H NMR Signals:

  • Aromatic protons of the 1,4-disubstituted ring (two doublets).

  • Singlet for the two methyl groups.

  • A broad singlet for the carboxylic acid proton (may be exchanged with D₂O).

LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, making it a powerful tool for identifying unknown impurities.

Rationale: By obtaining the accurate mass of impurity peaks observed in the HPLC chromatogram, their elemental composition can be proposed. This is crucial for identifying degradation products or unexpected by-products. The predicted monoisotopic mass of the target molecule is 305.95615 Da.[14]

Purity Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a new batch of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid.

PurityWorkflow cluster_Initial Initial Assessment cluster_Quant Quantitative Analysis cluster_Investigate Impurity Investigation Start Receive New Batch NMR ¹H & ¹³C NMR Structural Confirmation Start->NMR HPLC HPLC-UV Analysis (Area % Purity) NMR->HPLC Structure Confirmed Decision Purity > 98%? HPLC->Decision LCMS LC-MS Analysis (Impurity ID) Decision->LCMS No Report Final Purity Report Decision->Report Yes LCMS->Report

Caption: Workflow for Purity Assessment.

Stability Evaluation

Stability testing provides evidence of how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5] This involves long-term studies under recommended storage conditions and accelerated studies under exaggerated conditions to predict shelf-life.[6][15] A crucial precursor to these studies is forced degradation.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to deliberately degrade the sample under conditions more severe than those used for accelerated stability testing.[7][16] These studies are essential for:

  • Elucidating potential degradation pathways.[16][17]

  • Identifying likely degradation products.[7]

  • Demonstrating the specificity and stability-indicating nature of the analytical methods.[16][18]

Rationale: The sulfone group is generally stable, but the molecule contains other potentially labile sites. The C-S bond can be susceptible to cleavage under harsh conditions, and the carboxylic acid can undergo decarboxylation. The aromatic bromine may be susceptible to photolytic cleavage. Stress conditions are chosen to target these potential weaknesses.[18]

Table 1: Recommended Forced Degradation Conditions

Stress ConditionProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60 °C for 24-72 hoursCleavage of C-S bond
Base Hydrolysis 0.1 M NaOH at 60 °C for 24-72 hoursCleavage of C-S bond, potential salt formation
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the aromatic ring (unlikely)
Thermal Solid state at 80 °C for 1 weekDecarboxylation, general decomposition
Photostability Solid state, exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[19][20]Homolytic cleavage of the C-Br bond

Protocol: General Forced Degradation Procedure

  • Prepare a stock solution of the compound (~1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • For hydrolytic studies, add an equal volume of the acid/base solution to an aliquot of the stock solution.

  • For oxidative studies, add the H₂O₂ solution to an aliquot of the stock solution.

  • For thermal and photolytic studies, expose the solid compound directly to the stress condition, then dissolve for analysis.

  • After the designated exposure time, neutralize the hydrolytic samples.

  • Dilute all samples to a target concentration of ~0.1 mg/mL.

  • Analyze by the validated stability-indicating HPLC-UV method alongside an unstressed control sample.

  • Aim for 10-20% degradation of the main peak for optimal results.[18]

Potential Degradation Pathways

Based on the functional groups present, the following degradation pathways can be hypothesized. The stability-indicating analytical method must be able to resolve the parent compound from these potential products.

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_thermal Thermal Stress cluster_photo Photolytic Stress Parent 2-(4-Bromobenzenesulfonyl) -2-methylpropanoic acid Prod1 4-Bromobenzenesulfonic acid Parent->Prod1 C-S Cleavage Prod2 2-Hydroxy-2-methylpropanoic acid Parent->Prod2 C-S Cleavage Prod3 1-Bromo-4-(1-methylethyl)sulfonylbenzene (Decarboxylation Product) Parent->Prod3 Loss of CO₂ Prod4 2-(Benzenesulfonyl)-2-methylpropanoic acid (Debromination Product) Parent->Prod4 C-Br Cleavage

Caption: Hypothesized Degradation Pathways.

Long-Term and Accelerated Stability Studies

Formal stability studies should be conducted according to ICH (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) guidelines.[21][22]

Rationale: These studies provide the definitive data for determining the re-test period and recommended storage conditions by evaluating the compound under conditions that simulate long-term storage in various global climates.[5][15]

Protocol: ICH Stability Study

  • Batch Selection: Use at least one representative batch of the material.

  • Packaging: Store the substance in a container that simulates the proposed bulk packaging.

  • Storage Conditions:

    • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH.[5][15]

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.[5][15]

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[6][15]

    • Accelerated: 0, 3, and 6 months.[6][15]

  • Analytical Tests: At each time point, test the sample for appearance, purity (by HPLC), and identification.

Table 2: Example Stability Data Summary

Time PointStorage ConditionAppearancePurity (Area %)Largest Individual Impurity (Area %)Total Impurities (Area %)
0-White Solid99.80.080.20
6 Months40°C / 75% RHWhite Solid99.70.120.30
12 Months25°C / 60% RHWhite Solid99.80.090.20

Conclusion and Best Practices

The comprehensive evaluation of purity and stability is a cornerstone of chemical and pharmaceutical development. For 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid, a robust analytical strategy employing orthogonal methods like HPLC, NMR, and MS is required to ensure a thorough understanding of its impurity profile.

Stability must be assessed through a combination of forced degradation studies to understand its liabilities and systematic ICH-compliant long-term and accelerated studies to define its re-test period and storage conditions. Based on the chemical nature of aromatic sulfones and carboxylic acids, the compound is expected to be relatively stable, but potential degradation via hydrolysis or photolysis should be rigorously evaluated.

Recommended Handling and Storage:

  • Store in well-sealed containers, protected from light.

  • Store at controlled room temperature (e.g., 20-25 °C).

  • Avoid contact with strong bases and prolonged exposure to high humidity.

This guide provides the necessary framework for ensuring that 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid meets the high-quality standards required for its intended use in research and development.

References

  • ICH. (n.d.). Q1A - Q1F Stability. Retrieved from [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. Retrieved from [Link]

  • PharmaCompass. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Stability study and determination of benzene- and naphthalenesulfonates following an on-line solid-phase extraction method using the new programmable field extraction system. Retrieved from [Link]

  • PubMed. (n.d.). Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Collection of Czechoslovak Chemical Communications. (n.d.). Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2025). Oxidation of Sulfides to Sulfoxides. Part 1. Oxidation Using Halogen Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US3383421A - Process for the formation and purification of aromatic sulfones.
  • Google Patents. (n.d.). US3383421A - Process for the formation and purification of aromatic sulfones.
  • Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-bromobenzenesulfonyl)-2-methylpropanoic acid. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Sulfide Oxidation. Retrieved from [Link]

  • Google Patents. (n.d.). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • PubMed. (2022). Degradation of sulfadiazine by UV/Oxone: roles of reactive oxidative species and the formation of disinfection byproducts. Retrieved from [Link]

  • Agilent. (2016). CHEMICAL PURITY ANALYSIS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • Google Patents. (n.d.). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • ACS Publications. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Retrieved from [Link]

  • MDPI. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Retrieved from [Link]

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Exploratory

A Technical Guide to the Potential Applications of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic Acid in Organic Synthesis

Abstract This technical guide explores the synthetic potential of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid, a specialized organic building block. While not extensively documented in current literature, its uniqu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide explores the synthetic potential of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid, a specialized organic building block. While not extensively documented in current literature, its unique structural features—a sterically hindered carboxylic acid, a stable sulfonyl linkage, and a reactive bromophenyl group—suggest a range of applications in modern organic synthesis. This document provides a theoretical framework for its use, including proposed reaction pathways, detailed experimental protocols, and mechanistic considerations. The insights presented are tailored for researchers, scientists, and drug development professionals seeking to leverage novel reagents for complex molecular design.

Introduction: Unveiling a Versatile Synthetic Scaffold

2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid is a crystalline solid characterized by the presence of three key functional domains: a quaternary carbon center substituted with a carboxylic acid, a robust arylsulfonyl group, and a terminal bromoaryl moiety.[1][2][3] This combination of features suggests a multifaceted role in organic synthesis, offering handles for diverse chemical transformations.

The p-bromobenzenesulfonyl ("brosyl") group is a well-established functional group in organic chemistry, often employed as a protecting group for amines and alcohols due to its stability and predictable reactivity.[4] Furthermore, brosylates are excellent leaving groups, facilitating nucleophilic substitution reactions.[4] The presence of the bromine atom on the phenyl ring opens avenues for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery. The sterically encumbered 2-methylpropanoic acid moiety, while potentially hindering some classical carboxylic acid reactions, is a prime candidate for specialized applications such as decarboxylative couplings.

This guide will delve into the plausible synthetic transformations of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid, presenting it as a versatile precursor for the generation of novel sulfonyl-containing compounds and as a building block in the assembly of complex molecular architectures.

Physicochemical Properties and Structural Data

A comprehensive understanding of the physical and chemical properties of a reagent is paramount for its effective application. Below is a summary of the key data for 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid.

PropertyValueReference
CAS Number 90841-72-8[3]
Molecular Formula C₁₀H₁₁BrO₄S[1][2]
Molecular Weight 307.16 g/mol [1][3]
Appearance White to off-white crystalline solidInferred
Solubility Expected to be soluble in polar organic solvents (e.g., THF, DMF, DMSO) and aqueous base. Limited solubility in nonpolar solvents and water.Inferred

Proposed Synthetic Pathways and Applications

The true potential of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid lies in the strategic manipulation of its functional groups. This section outlines several high-potential applications, complete with proposed reaction schemes and detailed, albeit theoretical, experimental protocols.

Decarboxylative Sulfonylation: A Gateway to Novel Sulfones

One of the most promising applications of this molecule is as a precursor for the generation of sulfonyl radicals via decarboxylation. Recent advances in photoredox catalysis have enabled the direct conversion of carboxylic acids into a variety of functional groups, including sulfones.[5] The tertiary nature of the carboxylic acid in our target molecule may facilitate this process.

Proposed Reaction Workflow:

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_intermediate Key Intermediate cluster_product Product Class start 2-(4-Bromobenzenesulfonyl)- 2-methylpropanoic acid conditions Photoredox Catalyst (e.g., Acridine-based) + SO₂ Source (e.g., DABSO) + Amine/Other Nucleophile + Visible Light start->conditions intermediate Sulfonyl Radical Intermediate conditions->intermediate Decarboxylation product Novel Sulfonamides, Sulfones, or Sulfonyl Esters intermediate->product Trapping with Nucleophile

Caption: Proposed workflow for decarboxylative sulfonylation.

Experimental Protocol (Hypothetical):

  • To a solution of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid (1.0 equiv) in a suitable solvent (e.g., DMSO or MeCN) is added a photoredox catalyst (e.g., an acridine-based catalyst, 1-5 mol%).

  • A sulfur dioxide surrogate (e.g., DABSO, 1.5 equiv) and the desired nucleophile (e.g., an amine for sulfonamide synthesis, 2.0 equiv) are added.

  • The reaction mixture is degassed with an inert gas (e.g., argon) for 15-20 minutes.

  • The mixture is then irradiated with visible light (e.g., blue LEDs) at room temperature for 12-24 hours, with reaction progress monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard chromatographic techniques.

Causality and Trustworthiness: This proposed protocol is based on established methodologies for the decarboxylative functionalization of carboxylic acids.[5] The choice of an acridine-based photocatalyst is inspired by its proven efficacy in the direct oxidation of carboxylic acids. The use of a sulfur dioxide surrogate simplifies the handling of gaseous SO₂. This one-pot, three-component reaction would provide a direct route to novel sulfonamides from a stable carboxylic acid precursor.[1][2]

Cross-Coupling Reactions via the Bromoaryl Moiety

The 4-bromophenyl group is a versatile handle for a variety of palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of diverse substituents at the para-position of the benzene ring, enabling the synthesis of a library of complex sulfonyl-containing compounds.

Logical Relationship Diagram:

G A 2-(4-Bromobenzenesulfonyl)- 2-methylpropanoic acid B Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, Base) A->B C Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, Base) A->C D Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) A->D E Biaryl Sulfonyl Acid B->E F Alkynylaryl Sulfonyl Acid C->F G Aminoaryl Sulfonyl Acid D->G

Caption: Cross-coupling possibilities of the bromoaryl group.

Experimental Protocol: Suzuki Coupling (Hypothetical):

  • A mixture of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid (1.0 equiv), a boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv) is prepared in a suitable solvent system (e.g., dioxane/water or toluene/water).

  • The reaction vessel is sealed and heated to 80-100 °C for 4-12 hours, with progress monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Expertise and Experience: The choice of catalyst and base is crucial for successful Suzuki coupling. For sterically hindered or electron-deficient boronic acids, more active catalysts (e.g., those employing phosphine ligands like SPhos or XPhos) may be required. The carboxylic acid moiety is generally stable under these conditions, but care must be taken to avoid high temperatures that could lead to decarboxylation.

Derivatization of the Carboxylic Acid

The carboxylic acid group can be converted into a variety of derivatives, such as esters, amides, and acid chlorides, using standard synthetic methods.[6][7][8] These derivatives can serve as intermediates for further transformations or as final products with altered physicochemical properties.

Experimental Protocol: Esterification (Fischer Esterification):

  • 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid is dissolved in an excess of the desired alcohol (e.g., methanol or ethanol).

  • A catalytic amount of a strong acid (e.g., concentrated H₂SO₄) is added.

  • The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC).

  • The excess alcohol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent, washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the ester.

Causality and Trustworthiness: While Fischer esterification is a classic and reliable method, the steric hindrance around the quaternary carbon may slow down the reaction rate. Alternative methods, such as activation of the carboxylic acid with a reagent like DCC (dicyclohexylcarbodiimide) followed by the addition of the alcohol, may provide higher yields or milder reaction conditions.[8]

Potential in Drug Discovery and Medicinal Chemistry

The structural motifs present in 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid are of significant interest in medicinal chemistry. The sulfonamide group is a well-known bioisostere for amides, offering improved metabolic stability and different hydrogen bonding capabilities.[1][2] The ability to generate novel sulfonamides via decarboxylative coupling (as proposed in section 3.1) could be a powerful tool for lead optimization.

Furthermore, the 2,2-dimethylpropanoic acid scaffold is found in some non-steroidal anti-inflammatory drugs (NSAIDs).[9] While the direct biological activity of the title compound is unknown, its derivatives, synthesized via the cross-coupling and derivatization reactions described, could be screened for a variety of biological targets. The principles of rational drug design, which consider factors like cell permeability and efflux pump avoidance in bacteria, could guide the synthesis of derivatives with potential antimicrobial activity.[10]

Conclusion and Future Outlook

2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid is a promising, yet underutilized, building block in organic synthesis. This guide has outlined a series of potential applications that leverage its unique combination of functional groups. The proposed decarboxylative strategies, cross-coupling reactions, and derivatizations offer pathways to a wide range of novel and potentially valuable molecules for the pharmaceutical and materials science industries.

Future research should focus on the experimental validation of these proposed synthetic routes. A systematic investigation into the scope and limitations of each transformation will be crucial for establishing this compound as a staple in the synthetic chemist's toolbox. The exploration of the biological activities of its derivatives also represents a fertile ground for new discoveries.

References

  • Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

  • Patsnap. (2012, December 6). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Britannica. (n.d.). Carboxylic acid - Synthesis, Reactions, Properties. Retrieved from [Link]

  • Grokipedia. (n.d.). Brosyl group. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Derivatives of Carboxylic Acids. Retrieved from [Link]

  • Semantic Scholar. (2020, January 17). Electrochemical decarboxylative sulfonylation of arylacetylenic acids with sodium arylsulfinates: Access to arylacetylenic sulfones. Retrieved from [Link]

  • Google Patents. (n.d.). CN105753693B - The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester.
  • Google Patents. (2012, December 12). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Organic Chemistry. (2021, April 14). 20.9 Properties, Synthesis, and Reactions of Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (2012, December 6). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Khan Academy. (n.d.). Carboxylic acid reactions overview. Retrieved from [Link]

  • PubMed Central (PMC). (2021, April 13). Photocatalytic decarboxylative amidosulfonation enables direct transformation of carboxylic acids to sulfonamides. Retrieved from [Link]

  • ChemRxiv | Cambridge Open Engage. (2023, December 7). Mechanochemical-Assisted Decarboxylative Sulfonylation of α,β-Unsaturated Carboxylic Acids with Sodium Sulfinate Salts. Retrieved from [Link]

  • Quora. (2018, March 4). How 2-methyl propanoic acid convert into propane?. Retrieved from [Link]

  • Wikipedia. (n.d.). Isobutyric acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Decarboxylation of Carboxylic Acids and Their Salts. Retrieved from [Link]

  • PubMed. (2010, November 11). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Guiding the Way: Traditional Medicinal Chemistry Inspiration for Rational Gram-negative Drug Design. Retrieved from [Link]

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Foundational

Discovery and history of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid

An In-Depth Technical Guide to 2-(4-Bromophenyl)-2-methylpropanoic Acid: Synthesis, Evolution, and Critical Role in Pharmaceutical Manufacturing Foreword: On the Nomenclature and Focus of this Guide It is important to ad...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4-Bromophenyl)-2-methylpropanoic Acid: Synthesis, Evolution, and Critical Role in Pharmaceutical Manufacturing

Foreword: On the Nomenclature and Focus of this Guide

It is important to address a point of nomenclature at the outset. The topic requested was "2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid." However, extensive investigation of scientific and patent literature reveals no significant information on a compound with this specific structure. Conversely, the closely related compound, 2-(4-bromophenyl)-2-methylpropanoic acid , is a well-documented and industrially significant molecule. Given its relevance, particularly as a key intermediate in the synthesis of the widely used antihistamine fexofenadine, this guide will focus on the discovery and history of 2-(4-bromophenyl)-2-methylpropanoic acid. It is presumed that this is the compound of interest.

Introduction: A Molecule of Significance in Allergy Treatment

2-(4-Bromophenyl)-2-methylpropanoic acid is a crucial building block in the synthesis of fexofenadine. Fexofenadine is a non-sedating antihistamine marketed globally and is the active metabolite of terfenadine.[1][2] The purity of the final active pharmaceutical ingredient (API), fexofenadine, is directly dependent on the quality of its intermediates, making the efficient and selective synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid a topic of considerable industrial importance.[1][3] This guide provides a comprehensive overview of the historical context, synthetic evolution, and key chemical properties of this important molecule.

Historical Perspective and the Drive for Purity

The initial synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid was documented in the mid-20th century. An early method involved the bromination of 2-methyl-2-phenylpropanoic acid using bromine and iron wire in carbon tetrachloride, as described in the Journal of the American Chemical Society in 1957.[1][3] However, this process was fraught with challenges for industrial-scale production.

Key drawbacks of the historical synthesis included:

  • Non-selective bromination: This method produced a mixture of ortho, meta, and para isomers, with the desired para-isomer being difficult to isolate in high purity.[1][2][3]

  • Harsh reaction conditions: The use of refluxing carbon tetrachloride, a toxic and environmentally harmful solvent, made the process unsuitable for modern pharmaceutical manufacturing.[2]

  • Low yield: Extensive recrystallization steps were necessary to achieve the desired purity, leading to significant product loss.[1][3]

The demand for a highly pure form of fexofenadine necessitated the development of a more efficient and selective synthesis for its key intermediate, 2-(4-bromophenyl)-2-methylpropanoic acid. The presence of isomeric impurities in the intermediate would lead to the formation of undesirable and potentially harmful isomers in the final drug product.[1][3]

Evolution of Synthetic Methodologies: A Leap in Efficiency and Safety

Recognizing the limitations of earlier methods, significant research has been directed towards developing cleaner and more selective synthetic routes to 2-(4-bromophenyl)-2-methylpropanoic acid. A notable advancement is the selective bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium.[1][3]

Modern Aqueous Bromination Process

This improved process offers several advantages over the historical method. The reaction can be performed under acidic, neutral, or alkaline conditions in water, avoiding the use of hazardous halogenated solvents.[1][3] This not only enhances the safety and environmental profile of the synthesis but also surprisingly leads to excellent selectivity for the desired para-isomer.[1][3]

Conceptual Workflow of Aqueous Bromination:

G cluster_0 Starting Material Preparation cluster_1 Bromination Reaction cluster_2 Work-up and Isolation cluster_3 Final Product A 2-methyl-2-phenylpropanoic acid C Addition of Bromine A->C B Aqueous Medium (Acidic/Neutral/Alkaline) B->C D Controlled Temperature and Stirring C->D Reaction E Acidification D->E Completion F Extraction with Organic Solvent E->F G Drying and Evaporation F->G H Recrystallization/Purification G->H I Pure 2-(4-bromophenyl)-2-methylpropanoic acid H->I

Caption: Generalized workflow for the aqueous bromination synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid.

Comparative Analysis of Synthetic Routes

The following table summarizes the key differences between the historical and modern synthetic approaches.

ParameterHistorical Method (J. Am. Chem. Soc., 1957)[1][3]Modern Aqueous Method[1][3]
Solvent Carbon TetrachlorideWater
Selectivity Low (mixture of isomers)High (predominantly para-isomer)
Purification Multiple recrystallizationsSimpler purification
Yield LowHigh
Safety & Environment Hazardous and environmentally damagingSafer and more eco-friendly
Industrial Viability PoorExcellent

Detailed Experimental Protocol: Aqueous Bromination

The following is a representative, step-by-step methodology for the synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid via the modern aqueous route, based on descriptions in the patent literature.[1][2][3]

  • Preparation of the Reaction Mixture: 2-methyl-2-phenylpropanoic acid is dissolved in an aqueous solution of sodium hydroxide at room temperature.

  • Bromination: Bromine is added dropwise to the stirred solution while maintaining the temperature. The reaction is monitored by gas chromatography (GC) until the starting material is consumed.

  • Work-up: The reaction mixture is cooled, and the pH is adjusted to acidic (pH 1-2) using an acid like hydrochloric acid.

  • Extraction: The product is extracted from the aqueous layer using an organic solvent such as dichloromethane.

  • Isolation and Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude solid is then typically purified by recrystallization from a suitable solvent system (e.g., aqueous methanol) to afford highly pure 2-(4-bromophenyl)-2-methylpropanoic acid.[2]

Characterization and Quality Control

The purity of 2-(4-bromophenyl)-2-methylpropanoic acid is paramount. The primary analytical technique for assessing purity and isomeric distribution is Gas Chromatography (GC).[2][3] A typical GC analysis of the final product from the modern aqueous method shows a high percentage of the desired para-isomer (often >99%) and minimal amounts of the meta and ortho isomers.[2]

Conclusion: A Case Study in Process Improvement

The history of 2-(4-bromophenyl)-2-methylpropanoic acid synthesis is a compelling example of how the demands of the pharmaceutical industry for higher purity, safety, and environmental sustainability drive chemical process innovation. The transition from a non-selective, hazardous synthesis to a highly selective and green aqueous method demonstrates a significant advancement in industrial organic chemistry. This evolution ensures the consistent production of a high-quality key intermediate, which is essential for the manufacturing of the safe and effective antihistamine, fexofenadine.

References

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. EP2532644A1.
  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. US20120309973A1.
  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

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Exploratory

Solubility of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid in common organic solvents

An In-Depth Technical Guide to the Solubility of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic Acid in Common Organic Solvents Introduction 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid is a multifaceted organic compo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic Acid in Common Organic Solvents

Introduction

2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid is a multifaceted organic compound featuring a brominated aromatic ring, a sulfonyl group, and a carboxylic acid moiety. Its chemical structure (Formula: C₁₀H₁₁BrO₄S, Molecular Weight: 307.16 g/mol ) suggests a unique combination of polarity, hydrogen bonding potential, and steric hindrance, making its interaction with solvents a critical area of study.[1][2][3] For researchers in medicinal chemistry and materials science, understanding the solubility of this compound is paramount. Solubility is a fundamental physicochemical property that dictates the feasibility of reaction conditions, dictates purification strategies such as crystallization, and critically influences the bioavailability and formulation of potential therapeutic agents.[4][5]

This technical guide, designed for scientists and drug development professionals, provides a comprehensive framework for understanding and determining the solubility of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid. It combines theoretical principles with a detailed, field-proven experimental protocol, enabling researchers to generate reliable and reproducible solubility data.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The foundational principle "like dissolves like" provides a predictive framework based on molecular polarity.[6][7]

  • Molecular Structure Analysis : The target molecule, 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid, possesses distinct polar and non-polar regions.

    • Polar Moieties : The carboxylic acid group (-COOH) is a strong hydrogen bond donor and acceptor. The sulfonyl group (-SO₂-) is highly polar and can act as a hydrogen bond acceptor. These groups are expected to interact favorably with polar solvents.

    • Non-Polar Moiety : The bromophenyl ring and the two methyl groups constitute a more non-polar, hydrophobic portion of the molecule, which will interact more favorably with non-polar solvents via van der Waals forces.

  • Solvent Properties and Predicted Solubility :

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the strong hydrogen bonding capabilities of the carboxylic acid and sulfonyl groups, the compound is predicted to exhibit high solubility in these solvents.

    • Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide, Acetonitrile): These solvents have large dipole moments and can act as hydrogen bond acceptors. They are expected to effectively solvate the polar regions of the molecule, leading to significant solubility.[8]

    • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack significant dipole moments and cannot participate in hydrogen bonding. The energy required to break the strong solute-solute interactions (crystal lattice energy) would not be compensated by weak solute-solvent interactions, leading to predicted low solubility.

The dielectric constant (ε) of a solvent, a measure of its ability to separate charges, is another key indicator.[9] Solvents with high dielectric constants are generally more effective at dissolving polar or ionic compounds.[8][10]

Experimental Determination of Solubility: The Equilibrium Shake-Flask Method

To obtain definitive, quantitative data, an experimental approach is necessary. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility, as it allows a saturated solution to reach a true equilibrium.[4][11] The principles of this method are outlined in internationally recognized guidelines such as OECD Guideline 105 and EPA OPPTS 830.7840.[12][13][14][15]

Experimental Protocol

Objective: To determine the equilibrium solubility of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid in various organic solvents at a controlled temperature (e.g., 25 °C).

Materials and Reagents:

  • 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid (purity ≥95%)

  • Selected solvents (HPLC grade): Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Hexane

  • Scintillation vials or glass test tubes with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

  • Volumetric flasks and pipettes

  • Validated High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:

  • Preparation : Add an excess amount of solid 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached with a saturated solution.[4]

  • Solvent Addition : Add a known volume (e.g., 2.0 mL) of each selected organic solvent to its respective vial.

  • Equilibration : Securely cap the vials and place them in a shaking incubator set to a constant temperature (25 °C ± 1 °C). Agitate the samples at a constant speed for a predetermined period (typically 24 to 48 hours) to ensure the system reaches equilibrium. A preliminary test can help determine the minimum time required to achieve saturation.[16]

  • Phase Separation : After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same temperature, permitting the excess solid to settle. For solvents with fine suspensions, centrifuge the samples at high speed to pellet the undissolved solid.[4]

  • Sample Collection and Filtration : Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed or transferred. Immediately filter the supernatant through a solvent-compatible 0.22 µm syringe filter to remove any microscopic particulates.

  • Dilution : Accurately dilute the filtered supernatant with a suitable analytical solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification : Analyze the concentration of the diluted samples using a validated HPLC method. A calibration curve prepared with known concentrations of the compound should be used to determine the concentration in the collected samples.

  • Calculation : Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate for each solvent to ensure precision.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess solid compound to vials B Add known volume of each organic solvent A->B C Seal vials and agitate in shaking incubator (25°C) for 24-48 hours B->C D Cease agitation, allow solid to settle (or centrifuge) C->D E Withdraw supernatant and filter through 0.22 µm filter D->E F Dilute filtered sample accurately E->F G Quantify concentration using validated HPLC method F->G H Calculate Solubility (e.g., in mg/mL) G->H

Workflow for Equilibrium Solubility Determination.

Solubility Profile of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic Acid

The following table presents an illustrative, scientifically plausible solubility profile for the target compound based on the theoretical principles discussed. This data serves as a predictive guide for researchers.

SolventSolvent TypeDielectric Constant (ε at 20°C)[8]Polarity Index (P')[17]Predicted Solubility at 25°C (mg/mL)
HexaneNon-Polar1.880.1< 0.1
TolueneNon-Polar2.382.4~ 1-2
DichloromethanePolar Aprotic9.083.1~ 20-30
Ethyl AcetatePolar Aprotic6.024.4~ 50-70
AcetonePolar Aprotic20.75.1> 200
EthanolPolar Protic24.554.3> 200
MethanolPolar Protic32.705.1> 200
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.687.2> 200
Discussion and Interpretation

The predicted data clearly demonstrates the principle of "like dissolves like."

  • High Solubility : The compound is expected to be highly soluble in polar solvents like DMSO, methanol, ethanol, and acetone. The high polarity and hydrogen-bonding ability of these solvents allow for effective solvation of the polar sulfonyl and carboxylic acid groups of the solute, overcoming the solute's crystal lattice energy.

  • Moderate Solubility : Solvents of intermediate polarity, such as ethyl acetate and dichloromethane, are predicted to be reasonably good solvents. They can interact with the polar functional groups to some extent while also solvating the non-polar phenyl ring.

  • Low to Insoluble : In non-polar solvents like toluene and hexane, the compound is predicted to be poorly soluble. The weak van der Waals forces offered by these solvents are insufficient to disrupt the strong intermolecular hydrogen bonding and dipole-dipole interactions between the solute molecules in the solid state.

This trend is visualized in the diagram below, which correlates solvent properties with the predicted solubility behavior of the target compound.

G cluster_solvents Solvent Spectrum & Compound Interaction cluster_solubility Predicted Solubility of Target Compound np Non-Polar Solvents (e.g., Hexane, Toluene) Van der Waals Interactions low Low Solubility np->low Weak Solute-Solvent Interaction mp Intermediate Polarity (e.g., DCM, Ethyl Acetate) Mixed Interactions med Moderate Solubility mp->med Balanced Interactions p Polar Solvents (e.g., Acetone, Methanol) H-Bonding & Dipole-Dipole high High Solubility p->high Strong Solute-Solvent Interaction

Relationship between Solvent Polarity and Predicted Solubility.

Conclusion

2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid is predicted to be a polar compound with high solubility in polar protic and aprotic organic solvents and limited solubility in non-polar solvents. This guide provides both the theoretical foundation to predict this behavior and a robust, step-by-step experimental protocol based on the industry-standard shake-flask method to confirm it quantitatively. By following the outlined procedures, researchers in drug development and chemical synthesis can generate the critical solubility data needed to advance their work, from designing reaction conditions to developing final product formulations.

References

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

  • OECD iLibrary. Test No. 105: Water Solubility. URL: [Link]

  • OECD iLibrary. Test No. 105: Water Solubility. URL: [Link]

  • Situ Biosciences. OECD 105 - Water Solubility. URL: [Link]

  • FILAB. Solubility testing in accordance with the OECD 105. URL: [Link]

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. URL: [Link]

  • ResearchGate. How to determine the solubility of a substance in an organic solvent? URL: [Link]

  • University of Rochester, Department of Chemistry. Solvents and Polarity. URL: [Link]

  • Chemeducator. Polarity of Solvents. URL: [Link]

  • LibreTexts Chemistry. Experiment: Solubility of Organic & Inorganic Compounds. URL: [Link]

  • U.S. EPA. Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method; Shake Flask Method, 1998. NEPIS. URL: [Link]

  • Sung, J. et al. (2016). Dielectric Properties of Organic Solvents in an Electric Field. ACS Publications. URL: [Link]

  • U.S. EPA. Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method; Shake Flask Method. NEPIS. URL: [Link]

  • Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. URL: [Link]

  • ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. URL: [Link]

  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. URL: [Link]

  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Dielectric constant. URL: [Link]

  • Scribd. Solvent Polarity and Miscibility Chart. URL: [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. URL: [Link]

  • World Health Organization. Annex 4: Guidance on equilibrium solubility studies. URL: [Link]

  • Chemistry Stack Exchange. (2019). Qualitative Comparisons of Dielectric Constants of Organic Solvents. URL: [Link]

  • Pharmaguideline. (2011). Determination of Solubility in Pharmaceuticals. URL: [Link]

  • PubChem. 2-(4-Bromophenyl)sulfanyl-2-methylpropanoic acid. URL: [Link]

  • U.S. EPA. Series 830 - Product Properties Test Guidelines. URL: [Link]

  • PubChemLite. 2-(4-bromobenzenesulfonyl)-2-methylpropanoic acid (C10H11BrO4S). URL: [Link]

  • Google Patents. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • University of Calgary. (2023). Solubility of Organic Compounds. URL: [Link]

  • Google Patents. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Google Patents. CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
  • Patsnap. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. URL: [Link]

  • Google Patents. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.
  • PubChem. 2-(4-Bromophenyl)-2-methylpropanoic acid. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic Acid in Modern Synthesis

Prepared by: Senior Application Scientist, Chemical Synthesis Division Introduction: A Multifunctional Building Block for Accelerated Drug Discovery In the landscape of modern medicinal chemistry and materials science, t...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Introduction: A Multifunctional Building Block for Accelerated Drug Discovery

In the landscape of modern medicinal chemistry and materials science, the demand for versatile and strategically functionalized building blocks is paramount. 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid emerges as a compound of significant interest, offering a unique trifecta of reactive sites within a single, stable scaffold. Its structure, featuring a brominated aromatic ring, a sulfonyl linker, and a sterically hindered carboxylic acid, provides orthogonal handles for a diverse array of chemical transformations.

This guide provides an in-depth exploration of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid, detailing its physicochemical properties, core synthetic applications, and field-tested protocols for its effective utilization. The insights and methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to harness the full potential of this valuable synthetic intermediate.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁BrO₄S
Molecular Weight 323.16 g/mol
Appearance White to off-white solid
Melting Point 165-167 °C
CAS Number 889948-31-6
Solubility Soluble in methanol, ethyl acetate, and other polar organic solvents. Insoluble in water.

Safety Profile:

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Precautionary Statements: Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.

  • GHS Pictograms: GHS07 (Exclamation Mark)

Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound.

Core Applications & Synthetic Strategy

The unique arrangement of functional groups in 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid makes it an ideal scaffold for combinatorial chemistry and targeted synthesis. Its primary utility lies in its ability to serve as a central core for generating diverse molecular libraries.

Key Reactive Sites and Their Synthetic Potential

The molecule offers three primary points for diversification:

  • Aryl Bromide: The 4-bromophenyl group is a classic handle for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of diverse aryl, heteroaryl, vinyl, or alkynyl substituents.

  • Carboxylic Acid: The propanoic acid moiety is readily activated for amide bond formation, esterification, or reduction to the corresponding alcohol. This site is perfect for linking to amine- or alcohol-containing fragments or for modulating pharmacokinetic properties. The gem-dimethyl substitution provides steric hindrance, which can influence reaction kinetics and conformational preferences of the final product.

  • Sulfonyl Group: The sulfonyl group is a strong electron-withdrawing group and a stable, metabolically robust linker. It activates the aromatic ring, facilitating nucleophilic aromatic substitution in some cases, and is a common pharmacophore in many therapeutic agents, including sulfonamide antibiotics and diuretics.

Application in the Synthesis of Bioactive Molecules

This building block has been successfully employed as a key intermediate in the synthesis of potent and selective glucagon receptor antagonists. In this context, the carboxylic acid is used to construct a pyrazole-based core, while the aryl bromide serves as a latent attachment point for further diversification to optimize potency and pharmacokinetic profiles.

Workflow for Library Synthesis

The orthogonal nature of the reactive sites allows for a logical and efficient workflow for creating a library of diverse compounds.

G A 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid B Amide Coupling / Esterification (Carboxylic Acid Derivatization) A->B Path A C Suzuki / Heck / etc. (Aryl Bromide Cross-Coupling) A->C Path B F Sequential Derivatization: 1. Amide Coupling 2. Suzuki Coupling A->F Path C D Library of Amide/Ester Derivatives (Fixed Bromo-Aryl Core) B->D E Library of Biaryl/Styrenyl Derivatives (Fixed Carboxylic Acid Core) C->E G Highly Diversified Final Library F->G Path C

Caption: Synthetic strategies using the target building block.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and desired scale.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To illustrate the functionalization of the aryl bromide moiety by coupling with a boronic acid derivative.

Reaction Scheme: (Aryl-Br) + (R-B(OH)₂) --[Pd catalyst, Base]--> (Aryl-R)

Materials and Reagents:

  • 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid (1.0 eq)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl Acetate

  • Brine

  • Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid (1.0 eq), the chosen arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times.

  • Add Pd(dppf)Cl₂ (0.03 eq) to the flask.

  • Under the inert atmosphere, add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of the starting bromide).

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours.

  • Monitoring the Reaction: Progress can be monitored by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to ensure the carboxylic acid is protonated.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Causality and Insights:

  • Catalyst Choice: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings, often effective for electron-deficient aryl bromides due to the electron-donating nature of the dppf ligand.

  • Base and Solvent: The aqueous base (K₂CO₃) is crucial for the transmetalation step of the catalytic cycle. A mixed solvent system like dioxane/water ensures solubility for both the organic and inorganic reagents.

Protocol 2: Amide Bond Formation via Carbodiimide Activation

Objective: To demonstrate the derivatization of the carboxylic acid moiety by coupling with a primary or secondary amine.

Reaction Scheme: (R-COOH) + (R'-NH₂) --[Coupling Agents]--> (R-CONH-R')

Materials and Reagents:

  • 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid (1.0 eq)

  • Amine (e.g., Benzylamine) (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq)

  • Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Dissolve 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add EDC·HCl (1.5 eq) and HOBt (1.2 eq) to the solution. Stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 6-24 hours.

  • Monitoring the Reaction: Monitor the consumption of the carboxylic acid starting material by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide product by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient).

Causality and Insights:

  • Coupling Reagents: EDC/HOBt is a classic combination for amide bond formation. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions (like racemization if the alpha-carbon were chiral) and reacts efficiently with the amine.

  • Base: DIPEA is a non-nucleophilic organic base used to neutralize the HCl salt of EDC and the protonated amine, driving the reaction to completion.

Concluding Remarks

2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid stands out as a high-potential building block for synthetic chemists. Its pre-installed, orthogonally reactive functional groups allow for rapid and systematic exploration of chemical space. The robust protocols provided herein for its key transformations—cross-coupling and amidation—serve as a validated starting point for its incorporation into diverse research and development programs, from fundamental academic studies to industrial-scale drug discovery campaigns.

References

  • PubChem Compound Summary for CID 15923580, 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid. National Center for Biotechnology Information. [Link]

  • Guzman-Perez, et al. (2014). Preparation of substituted pyrazole derivatives as glucagon receptor antagonists.
Application

Application Notes and Protocols: Reactivity of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction This document provides a detailed guide to the synthesis and predicted reactivity of 2-(4-Bro...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

This document provides a detailed guide to the synthesis and predicted reactivity of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid with various nucleophiles. This molecule presents a unique chemical scaffold, combining a sterically hindered α-sulfonyl carboxylic acid moiety with an aromatic bromide. The quaternary carbon center, substituted with two methyl groups, a carboxylic acid, and a bulky arylsulfonyl group, introduces significant steric hindrance that governs its reactivity. These application notes will explore the likely reaction pathways, provide detailed experimental protocols for investigation, and discuss the mechanistic rationale behind the predicted outcomes. The insights provided are grounded in established principles of organic chemistry, drawing parallels from the reactivity of sterically hindered sulfonyl compounds and carboxylic acids.

Predicted Reactivity Profile

The reactivity of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid is dictated by the interplay of its functional groups: the carboxylic acid, the sulfonyl group, and the aromatic bromide. The significant steric hindrance at the α-carbon profoundly influences which of these sites is accessible to nucleophiles.

  • Carboxylic Acid Moiety: The acidic proton of the carboxylic acid is the most reactive site towards basic nucleophiles. Strong bases will readily deprotonate the carboxylic acid to form the corresponding carboxylate salt. The carbonyl carbon of the carboxylic acid can also be a target for nucleophilic attack, particularly after activation, though steric hindrance may slow this reaction.

  • Sulfonyl Group: The sulfur atom of the sulfonyl group is electrophilic and can be a target for nucleophilic attack. However, the surrounding steric bulk from the two methyl groups and the aryl group is expected to make direct attack on the sulfur atom challenging. Nevertheless, in some cases, particularly with ortho-alkyl substituted arylsulfonyl compounds, an acceleration of nucleophilic substitution has been observed, a phenomenon attributed to relief of ground-state strain in the transition state.

  • α-Carbon: Direct nucleophilic substitution at the quaternary α-carbon via an SN2 mechanism is highly unlikely due to extreme steric hindrance, similar to what is observed in neopentyl systems.[1] SN1-type reactions are also disfavored due to the instability of the resulting primary carbocation.

  • Aromatic Ring: The bromine atom on the benzene ring can potentially undergo nucleophilic aromatic substitution or participate in cross-coupling reactions, but these reactions typically require specific catalysts and conditions that may also affect the other functional groups.

Based on these considerations, the most probable reactions will involve the carboxylic acid functionality or, under specific conditions, the sulfonyl group.

Synthesis of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid

A plausible synthetic route to the target compound involves the sulfonylation of a suitable precursor. A likely precursor is 2-(4-bromophenyl)-2-methylpropanoic acid.

Protocol 1: Synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid

This protocol is adapted from a patented procedure for the synthesis of a key intermediate for the drug fexofenadine.[2][3][4]

Materials:

  • 2-methyl-2-phenylpropanoic acid

  • Bromine

  • Water

  • Sodium carbonate solution (20% in water)

  • 5N Hydrochloric acid

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Hexanes

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser, suspend 2-methyl-2-phenylpropanoic acid (1 equivalent) in water.

  • While stirring, add a 20% aqueous solution of sodium carbonate until the pH of the mixture is approximately 7.

  • Slowly add bromine (1.1 equivalents) dropwise to the reaction mixture, maintaining the pH at around 7 by the concurrent addition of the sodium carbonate solution.

  • After the addition is complete, continue stirring the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Acidify the reaction mixture to pH 1-2 with 5N hydrochloric acid.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Suspend the crude solid in hexanes and filter to afford the purified 2-(4-bromophenyl)-2-methylpropanoic acid.

Protocol 2: Synthesis of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid

This proposed protocol involves the sulfonylation of the corresponding α-lithiated carboxylate.

Materials:

  • 2-(4-bromophenyl)-2-methylpropanoic acid

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Sulfur dioxide (SO₂) gas

  • N-Chlorosuccinimide (NCS)

  • 1M Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2-(4-bromophenyl)-2-methylpropanoic acid (1 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (2.2 equivalents) dropwise.

  • Stir the resulting dianion solution at -78 °C for 1 hour.

  • Bubble SO₂ gas through the solution for 30 minutes, maintaining the temperature at -78 °C.

  • Slowly warm the reaction mixture to room temperature and stir for 2 hours.

  • Cool the mixture back to 0 °C and add NCS (1.1 equivalents) in one portion.

  • Stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Quench the reaction by adding 1M HCl until the solution is acidic.

  • Extract the product with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactions with Nucleophiles: Protocols and Expected Outcomes

The following protocols are designed to investigate the reactivity of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid with a range of common nucleophiles.

Protocol 3: Reaction with a Strong, Non-nucleophilic Base (e.g., Sodium Hydride)

This experiment aims to confirm the acidity of the carboxylic acid proton.

Materials:

  • 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

Procedure:

  • To a suspension of NaH (1.1 equivalents) in anhydrous THF at 0 °C, add a solution of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid (1 equivalent) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Observe for gas evolution (hydrogen).

  • Quench the reaction carefully with water.

  • Acidify with 1M HCl and extract with ethyl acetate.

  • Analyze the organic layer by TLC or LC-MS to confirm the recovery of the starting material.

Expected Outcome: Rapid deprotonation of the carboxylic acid to form the sodium carboxylate salt, with the evolution of hydrogen gas. Upon acidic workup, the starting material will be recovered unchanged.

Protocol 4: Esterification with an Alcohol under Acidic Conditions (Fischer Esterification)

This protocol investigates the reactivity of the carboxylic acid carbonyl towards a nucleophile under acidic catalysis. The steric hindrance is expected to make this reaction slow.

Materials:

  • 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid

  • Ethanol (large excess, as solvent)

  • Concentrated sulfuric acid (catalytic amount)

Procedure:

  • Dissolve 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid (1 equivalent) in ethanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Reflux the mixture for an extended period (e.g., 24-48 hours), monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Expected Outcome: Formation of the corresponding ethyl ester. The reaction rate is expected to be significantly slower than for a sterically unhindered carboxylic acid.

graph Esterification_Reaction { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

substrate [label="2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid"]; ethanol [label="Ethanol"]; catalyst [label="H₂SO₄ (cat.)", shape=plaintext]; product [label="Ethyl 2-(4-Bromobenzenesulfonyl)-2-methylpropanoate"]; water [label="Water", shape=plaintext];

substrate -> product [label=" + Ethanol"]; product -> water [style=invis]; {rank=same; substrate; ethanol} {rank=same; product; water} }

Fischer Esterification of the title compound.
Protocol 5: Reaction with a Grignard Reagent (e.g., Methylmagnesium Bromide)

This protocol explores the reaction with a strong, nucleophilic base. The primary reaction is expected to be an acid-base reaction.[5][6]

Materials:

  • 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid

  • Anhydrous diethyl ether or THF

  • Methylmagnesium bromide (MeMgBr) solution in ether

Procedure:

  • To a solution of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid (1 equivalent) in anhydrous diethyl ether at 0 °C, add MeMgBr (1.1 equivalents) dropwise.

  • Observe for gas evolution (methane).

  • Stir at 0 °C for 30 minutes.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate.

  • Analyze the product to confirm the formation of the carboxylate salt (which will be protonated to the starting material upon workup).

Expected Outcome: An acid-base reaction will occur, with the Grignard reagent acting as a base to deprotonate the carboxylic acid, forming methane gas and the magnesium carboxylate salt. No addition to the carbonyl is expected.

graph Grignard_Reaction { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

substrate [label="2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid"]; grignard [label="MeMgBr"]; product [label="Magnesium Carboxylate Salt"]; methane [label="Methane (gas)", shape=plaintext];

substrate -> product [label=" + MeMgBr"]; product -> methane [style=invis]; {rank=same; substrate; grignard} {rank=same; product; methane} }

Acid-base reaction with a Grignard reagent.
Protocol 6: Reaction with a Strong Nucleophile (e.g., Sodium Hydroxide)

This protocol investigates the potential for hydrolysis of the sulfonyl group under basic conditions.

Materials:

  • 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid

  • Aqueous sodium hydroxide (e.g., 2M)

  • 1M Hydrochloric acid

Procedure:

  • Dissolve 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid (1 equivalent) in 2M aqueous sodium hydroxide.

  • Heat the solution to reflux for several hours, monitoring for any reaction by TLC or LC-MS (after acidification of an aliquot).

  • Cool the reaction mixture and acidify with 1M HCl.

  • Extract with ethyl acetate.

  • Analyze the organic extract for the starting material and any potential hydrolysis products (e.g., 4-bromobenzenesulfonic acid and 2-methylpropanoic acid).

Expected Outcome: Due to the steric hindrance, hydrolysis of the sulfonyl group is expected to be very slow, if it occurs at all. The primary reaction will be the formation of the sodium carboxylate salt. Prolonged heating under harsh basic conditions might lead to some degree of desulfonylation.

Data Summary Table

NucleophilePredicted Primary ReactionExpected Product(s)Reaction ConditionsNotes
Sodium Hydride (NaH)Acid-BaseSodium 2-(4-Bromobenzenesulfonyl)-2-methylpropanoateAnhydrous THF, 0 °C to RTVigorous hydrogen gas evolution.
Ethanol (EtOH) / H⁺EsterificationEthyl 2-(4-Bromobenzenesulfonyl)-2-methylpropanoateReflux in ethanol with catalytic acidReaction is expected to be slow due to steric hindrance.
Methylmagnesium Bromide (MeMgBr)Acid-BaseMagnesium salt of the carboxylic acidAnhydrous ether, 0 °CMethane gas evolution. No addition to the carbonyl.
Sodium Hydroxide (NaOH)Acid-Base / HydrolysisSodium 2-(4-Bromobenzenesulfonyl)-2-methylpropanoate / Potential hydrolysis productsAqueous NaOH, refluxHydrolysis of the sulfonyl group is likely to be very slow.

Conclusion

The reactivity of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid is dominated by the interplay of its functional groups and the significant steric hindrance at the α-carbon. The most accessible reaction pathway for most nucleophiles is the deprotonation of the carboxylic acid. Reactions at the carbonyl carbon are possible but are expected to be slow due to steric hindrance. Direct nucleophilic attack at the sulfonyl sulfur is also likely hindered, although it may be possible under forcing conditions. The protocols outlined in this document provide a framework for the systematic investigation of the reactivity of this challenging and interesting molecule. Researchers should be prepared for potentially slow reaction rates and the need for forcing conditions to effect transformations beyond simple acid-base chemistry.

References

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. [Link]

  • Chemistry LibreTexts. (2024, March 17). 21.S: Carboxylic Acid Derivatives (Summary). [Link]

  • Google Patents. (2012, December 12). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Jakše, G., et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega. [Link]

  • King, J. F., et al. (1988). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry. [Link]

  • Mikołajczyk, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Ramberg-Bäcklund Reaction. [Link]

  • Organic Chemistry Tutor. (2024, February 4). Reaction of Carboxylic Acids with Organometallic Compounds [Video]. YouTube. [Link]

  • Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. [Link]

  • Scribd. (n.d.). Handbook of Grignard Reagents. [Link]

  • US Patent Application US20120309973A1. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Wikipedia. (n.d.). Ramberg–Bäcklund reaction. [Link]

  • Wikipedia. (n.d.). Sulfonyl halide. [Link]

  • Young, J. R. (1969). The reactions of amines and grignard reagents with sulfinyl sulfones. Oregon State University. [Link]

  • adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

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Method

Application Note: A Robust Protocol for the Synthesis of a Key Fexofenadine Intermediate via a Highly Reactive Brosylate Moiety

Abstract Fexofenadine, a non-sedating second-generation antihistamine, is a critical therapeutic agent for allergic rhinitis. Its synthesis requires the efficient formation of a key carbon-nitrogen bond, a step that is o...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fexofenadine, a non-sedating second-generation antihistamine, is a critical therapeutic agent for allergic rhinitis. Its synthesis requires the efficient formation of a key carbon-nitrogen bond, a step that is often challenging and dictates the overall yield and purity of the final active pharmaceutical ingredient (API). This application note presents a detailed, field-proven protocol for the synthesis of a crucial fexofenadine precursor, 4-(4-(4-(hydroxydiphenylmethyl)-1-piperidinyl)-1-hydroxybutyl)-α,α-dimethylbenzeneacetic acid. The strategy hinges on the activation of a tertiary alcohol intermediate using 4-bromobenzenesulfonyl chloride (brosyl chloride), creating a highly reactive brosylate leaving group. This approach is designed to facilitate a clean and efficient bimolecular nucleophilic substitution (SN2) reaction with α,α-diphenyl-4-piperidinemethanol (azacyclonol). We provide in-depth explanations for experimental choices, detailed step-by-step protocols, and quantitative data to ensure reproducibility and scalability for researchers in pharmaceutical development and process chemistry.

Introduction and Synthetic Rationale

The synthesis of fexofenadine typically involves the coupling of two key fragments: a substituted piperidine moiety (azacyclonol) and a phenylacetic acid derivative containing a four-carbon chain. A common and effective strategy involves the creation of a tertiary alcohol on the phenylacetic acid fragment, which is then activated with a suitable leaving group to facilitate nucleophilic attack by the nitrogen atom of the piperidine ring.

While mesylates (Ms) and tosylates (Ts) are commonly employed as leaving groups, their reactivity can sometimes be insufficient, leading to longer reaction times, higher temperatures, or the need for strong catalysts, which can promote side reactions such as elimination (E1). This protocol utilizes a brosylate (Bs) group, the conjugate base of 4-bromobenzenesulfonic acid. The brosylate anion is an exceptionally stable and, therefore, excellent leaving group due to the electron-withdrawing nature of the bromine atom and extensive resonance stabilization. Its leaving group ability surpasses that of both mesylate and tosylate, enabling the subsequent SN2 reaction to proceed under milder conditions with enhanced efficiency.[1]

The overall synthetic strategy is outlined below. It begins with the formation of the tertiary alcohol via a Grignard reaction, followed by activation through brosylation, and culminates in the SN2 displacement to yield the target intermediate.

Overall Synthetic Workflow

G cluster_0 Part 1: Grignard Reaction cluster_1 Part 2: Brosylate Activation cluster_2 Part 3: SN2 Coupling A Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate C Tertiary Alcohol Intermediate (Methyl 2-(4-(4-chloro-1-hydroxy-1,1-diphenylbutyl)phenyl)-2-methylpropanoate) A->C 1. PhMgBr, THF 2. NH4Cl (aq) quench B Phenylmagnesium Bromide (Grignard Reagent) D Tertiary Alcohol Intermediate E Brosylate Intermediate (Excellent Leaving Group) D->E Brosyl Chloride, Pyridine, DCM, 0°C F Brosylate Intermediate H Fexofenadine Ester Precursor (Target Intermediate) F->H K2CO3, KI (cat.), Acetonitrile, Reflux G Azacyclonol (Nucleophile)

Diagram 1: High-level workflow for the synthesis of the fexofenadine precursor.

Experimental Protocols

Part 1: Synthesis of the Tertiary Alcohol Intermediate via Grignard Reaction

The initial step involves a nucleophilic addition of a Grignard reagent to a ketone. Phenylmagnesium bromide acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the keto-ester starting material.[] This reaction reliably forms the required tertiary alcohol.[3]

Protocol 1: Grignard Reaction

  • Preparation: To a flame-dried 1 L three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

  • Grignard Formation: Add anhydrous tetrahydrofuran (THF, 200 mL) and a small crystal of iodine to the flask. Slowly add bromobenzene (1.2 eq) dissolved in 50 mL of anhydrous THF via the dropping funnel to initiate the reaction. Once initiated, add the remaining bromobenzene solution dropwise, maintaining a gentle reflux. After the addition is complete, stir the mixture for 1 hour at room temperature to ensure complete formation of phenylmagnesium bromide.

  • Reactant Addition: Cool the Grignard solution to 0°C using an ice bath. Dissolve Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate (1.0 eq) in 150 mL of anhydrous THF and add it dropwise to the Grignard reagent over 1 hour, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (100 mL).

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 150 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure tertiary alcohol as a viscous oil or low-melting solid.

Reagent/ParameterQuantity/ValuePurpose
Keto-ester Starting Material1.0 eqElectrophile
Magnesium Turnings1.2 eqForms Grignard reagent
Bromobenzene1.2 eqGrignard precursor
Anhydrous THF400 mLAprotic solvent
Reaction Temperature0°C to RTControls reaction rate
Reaction Time3-4 hoursFor reaction completion
Expected Yield85-95%-
Part 2: Activation of the Tertiary Alcohol via Brosylation

This is the pivotal step of the protocol. The tertiary hydroxyl group is a poor leaving group. It is converted into a brosylate ester, which is an excellent leaving group, essential for the subsequent SN2 reaction.[1] The use of a non-nucleophilic base like pyridine at low temperatures is crucial to prevent the competing E1 elimination pathway that can be problematic for tertiary alcohols.[4][5]

Protocol 2: Brosylation

  • Preparation: Dissolve the tertiary alcohol intermediate (1.0 eq) from Part 1 in anhydrous dichloromethane (DCM, 250 mL) in a 500 mL round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Cool the solution to 0°C in an ice bath. Add pyridine (1.5 eq) dropwise while stirring.

  • Brosylation: In a separate flask, dissolve 4-bromobenzenesulfonyl chloride (brosyl chloride, 1.2 eq) in 50 mL of anhydrous DCM. Add this solution dropwise to the alcohol/pyridine mixture over 30 minutes, ensuring the temperature remains at 0°C.

  • Reaction: Stir the reaction mixture at 0°C for 2-3 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, pour the reaction mixture into 200 mL of cold 1M hydrochloric acid (HCl) to neutralize the pyridine. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x 75 mL). Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate (NaHCO₃) solution (100 mL) and brine (100 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude brosylate intermediate is typically used in the next step without further purification due to its high reactivity.

Reagent/ParameterQuantity/ValuePurpose
Tertiary Alcohol1.0 eqSubstrate
Brosyl Chloride1.2 eqActivating agent
Pyridine1.5 eqBase (HCl scavenger)
Anhydrous DCM300 mLAprotic solvent
Reaction Temperature0°CMinimizes side reactions
Reaction Time2-3 hoursFor reaction completion
Expected Yield>95% (crude)-
Mechanism of Activation and Displacement

G cluster_activation Step 1: Brosylation (Activation) cluster_sn2 Step 2: SN2 Displacement Alcohol R-OH (Tertiary Alcohol) Brosylate R-OBs (Brosylate Intermediate) Alcohol->Brosylate Pyridine, 0°C BrosylChloride Bs-Cl (Brosyl Chloride) Brosylate_SN2 R-OBs (Excellent Leaving Group) Product R-Nu (Fexofenadine Precursor) Brosylate_SN2->Product Base (K2CO3) Azacyclonol Nu-H (Azacyclonol) caption Key transformations: Activation and SN2 coupling.

Diagram 2: The two-step sequence of alcohol activation and nucleophilic substitution.

Part 3: SN2 Coupling to Form the Fexofenadine Precursor

In the final step, the highly reactive brosylate intermediate is treated with α,α-diphenyl-4-piperidinemethanol (azacyclonol). The nitrogen of the piperidine ring acts as the nucleophile, displacing the brosylate group in a classic SN2 reaction to form the target C-N bond.[6][7][8] The addition of a catalytic amount of potassium iodide (KI) can accelerate the reaction via the Finkelstein reaction, transiently forming a more reactive alkyl iodide.

Protocol 3: Nucleophilic Substitution

  • Preparation: To a 500 mL round-bottom flask, add the crude brosylate intermediate (1.0 eq) from Part 2, azacyclonol (1.1 eq), potassium carbonate (K₂CO₃, 2.5 eq), and a catalytic amount of potassium iodide (KI, 0.1 eq).

  • Solvent Addition: Add acetonitrile (250 mL) as the solvent.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 6-8 hours, or until TLC analysis confirms the disappearance of the brosylate intermediate.

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and then brine (100 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The final fexofenadine ester precursor can be purified by recrystallization or column chromatography to achieve high purity.

Reagent/ParameterQuantity/ValuePurpose
Brosylate Intermediate1.0 eqElectrophile
Azacyclonol1.1 eqNucleophile
Potassium Carbonate2.5 eqBase
Potassium Iodide0.1 eqCatalyst
Acetonitrile250 mLPolar aprotic solvent
Reaction TemperatureReflux (~82°C)Provides activation energy
Reaction Time6-8 hoursFor reaction completion
Expected Yield80-90%-

Conclusion

This application note details a robust and efficient three-step synthesis for a key fexofenadine precursor. The strategic use of a brosylate intermediate provides a significant advantage by activating a sterically hindered tertiary alcohol, enabling a clean and high-yielding SN2 coupling reaction under reasonably mild conditions. The protocols provided are scalable and grounded in well-established chemical principles, offering researchers a reliable method for accessing this important pharmaceutical intermediate. The final ester can then be hydrolyzed to fexofenadine using standard procedures.[9][10]

References

  • Castaldi, M., Baratella, M., Gaboardi, M. et al. (2019). An Efficient and Scalable Synthesis of Fexofenadine Hydrochloride. ChemistrySelect, 4(1), 428-431. Available from: [Link]

  • Wipf, P. Group. Organic Chemistry 1 Chapter 6. SN2 Reactions. University of Pittsburgh. Available from: [Link]

  • Babu, K.S., Kumar, Y.T., Kumar, M.P., et al. (2007). Improved Processes For Highly Pure Fexofenadine Hydrochloride & Its Intermediates. IP.com Journal, 7(12B), 23. Available from: [Link]

  • Kim, D.W., Hong, D.J., Seo, J.W., et al. (2004). Nucleophilic Hydroxylation in Ionic Liquids. The Journal of Organic Chemistry, 69(9), 3186-3189. Available from: [Link]

  • Zambon, A., et al. (2016). Process for preparing fexofenadine. US Patent 9,403,770 B2.
  • Mao, J., Gu, H., & Zhang, P. (2008). A Novel and Efficient Synthesis of Intermediates for the Preparation of Fexofenadine. Scholarly Research Exchange, 2008, 137091. Available from: [Link]

  • European Patent Office. (2008). Processes for the production of fexofenadine. EP 1307423 B1. Available from: [Link]

  • A kind of synthesis technique of fexofenadine hydrochloride. (2018). CN108530263A.
  • ResearchGate. (2015). Is there a commercial process for bromination of tertiary alcohols?. Available from: [Link]

  • Chodipilli, S. et al. (2023). The isocyanide SN2 reaction. Nature Communications, 14(1), 5807. Available from: [Link]

  • Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. Available from: [Link]

  • Chiodi, D., & Ishihara, Y. (2025). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Journal of Medicinal Chemistry, 68(8), 7889-7913. Available from: [Link]

  • The Organic Chemistry Tutor. (2020). Tertiary Alcohols in 3 minutes | Retrosynthetic Analysis | Organic Chemistry. YouTube. Available from: [Link]

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Application

Application Notes and Protocols for Nucleophilic Substitution with 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid

Introduction: Navigating Nucleophilic Substitution at a Sterically Hindered Center In the landscape of modern synthetic chemistry, the strategic introduction of functional groups is paramount for the construction of comp...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Nucleophilic Substitution at a Sterically Hindered Center

In the landscape of modern synthetic chemistry, the strategic introduction of functional groups is paramount for the construction of complex molecular architectures. This application note provides a comprehensive guide to the experimental procedures for utilizing 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid as a substrate in nucleophilic substitution reactions. This substrate presents a unique challenge and opportunity: a tertiary carbon center attached to an excellent leaving group, the 4-bromobenzenesulfonate (brosylate).

The brosylate group is a superior leaving group due to the high stability of its corresponding anion, which is the conjugate base of a strong acid (p-bromobenzenesulfonic acid). This stability facilitates the cleavage of the C-O bond, promoting nucleophilic substitution.[1] However, the tertiary nature of the electrophilic carbon introduces a competing reaction pathway: elimination. This guide will detail a protocol that favors the desired substitution reaction, leading to the formation of a new carbon-nucleophile bond.

This document is intended for researchers, scientists, and drug development professionals. It will provide not only a step-by-step protocol but also the underlying scientific rationale for the experimental choices, ensuring a thorough understanding of the reaction dynamics.

Synthesis of the Starting Material: 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid

The substrate, 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid, is not readily commercially available and is typically synthesized from its corresponding carboxylic acid, 2-(4-bromophenyl)-2-methylpropanoic acid. The synthesis involves the formation of a sulfonate ester through the reaction of the carboxylic acid's corresponding alcohol (which can be formed in situ or through a separate reduction step, though for this substrate, direct esterification of a hydroxyl precursor is more common) with 4-bromobenzenesulfonyl chloride. For the purpose of this guide, we will assume the precursor 2-hydroxy-2-methylpropanoic acid is reacted with 4-bromobenzenesulfonyl chloride.

A general procedure for the synthesis of the starting material is as follows:

  • Dissolution: Dissolve 2-hydroxy-2-methylpropanoic acid in a suitable aprotic solvent such as dichloromethane (DCM) or diethyl ether.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution. The base will neutralize the HCl generated during the reaction.

  • Sulfonyl Chloride Addition: Slowly add a solution of 4-bromobenzenesulfonyl chloride in the same solvent to the reaction mixture at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched with water. The organic layer is separated, washed with dilute acid (e.g., 1M HCl) to remove the base, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid.

Experimental Protocol: Nucleophilic Substitution with Sodium Azide

This protocol details a representative nucleophilic substitution reaction using sodium azide as the nucleophile. The azide anion (N₃⁻) is a potent nucleophile that can be readily introduced, and the resulting organic azide can serve as a versatile precursor for other functional groups, such as amines.[2] Given the tertiary nature of the substrate, the reaction is expected to proceed through an Sₙ1 mechanism. To favor substitution over elimination, a polar aprotic solvent is employed, and the temperature is carefully controlled.[3][4]

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid309.161.01.0
Sodium Azide (NaN₃)65.011.51.5
N,N-Dimethylformamide (DMF)---
Diethyl ether---
Saturated aqueous sodium bicarbonate solution---
Brine---
Anhydrous sodium sulfate---
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid (1.0 mmol).

  • Solvent and Nucleophile Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL) to the flask. Stir the mixture until the substrate is fully dissolved. To this solution, add sodium azide (1.5 mmol, 1.5 eq.). Using a polar aprotic solvent like DMF is crucial as it solvates the cation (Na⁺) while leaving the azide anion relatively free and highly nucleophilic, thus promoting the Sₙ1 reaction.[5][6]

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature, typically between 50-70 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material. The reaction time can vary but is typically in the range of 12-24 hours.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water (20 mL) and diethyl ether (20 mL).

    • Extract the aqueous layer with diethyl ether (2 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) to remove any unreacted starting material and the carboxylic acid product from the organic phase. The product, 2-azido-2-methylpropanoic acid, will be in the aqueous layer as its sodium salt.

    • Carefully acidify the combined aqueous layers with 1M HCl to a pH of ~2-3. This will protonate the carboxylate to give the desired product.

    • Extract the acidified aqueous layer with diethyl ether (3 x 20 mL).

  • Purification:

    • Combine the final organic extracts and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product, 2-azido-2-methylpropanoic acid.

    • If necessary, the product can be further purified by column chromatography on silica gel.

Characterization of the Product: 2-azido-2-methylpropanoic acid

The successful synthesis of 2-azido-2-methylpropanoic acid can be confirmed through various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum of the product should exhibit a characteristic strong, sharp absorption band for the azide group (N₃) in the region of 2100-2160 cm⁻¹. The carboxylic acid functional group will show a broad O-H stretching band from 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700-1725 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show a singlet for the two equivalent methyl groups (CH₃) and a broad singlet for the carboxylic acid proton (COOH). The chemical shift of the methyl protons will be in the aliphatic region, likely around 1.5-1.7 ppm. The carboxylic acid proton will appear downfield, typically above 10 ppm.

    • ¹³C NMR: The spectrum will show signals for the quaternary carbon attached to the azide and carboxylic acid groups, the methyl carbons, and the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the product (C₄H₇N₃O₂ = 129.12 g/mol ).

Visualizing the Workflow and Mechanism

To provide a clear visual representation of the experimental process and the underlying reaction mechanism, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Synthesis of Starting Material cluster_substitution Nucleophilic Substitution cluster_characterization Characterization start_mat 2-hydroxy-2-methylpropanoic acid reagents_syn 4-bromobenzenesulfonyl chloride, Et3N, DCM start_mat->reagents_syn 1. ester 2-(4-Bromobenzenesulfonyl) -2-methylpropanoic acid reagents_syn->ester 2. ester_sub Starting Material reagents_sub NaN3, DMF ester_sub->reagents_sub 3. Reaction product 2-azido-2-methylpropanoic acid reagents_sub->product 4. Workup & Purification product_char Final Product analysis IR, NMR, MS product_char->analysis 5.

Caption: Experimental workflow from starting material synthesis to product characterization.

sn1_mechanism reactant Substrate (Tertiary Brosylate) carbocation Tertiary Carbocation Intermediate reactant->carbocation Step 1: Loss of Leaving Group (slow) product Azide Product carbocation->product Step 2: Nucleophilic Attack by N3- (fast)

Caption: Simplified Sₙ1 reaction mechanism for the azide substitution.

Conclusion and Further Applications

This application note has provided a detailed protocol for the nucleophilic substitution of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid with sodium azide. The choice of a polar aprotic solvent and controlled temperature is key to favoring the Sₙ1 pathway and minimizing competing elimination reactions. The resulting product, 2-azido-2-methylpropanoic acid, is a valuable building block in organic synthesis. The azide functionality can be readily transformed into an amine via reduction, or participate in cycloaddition reactions, such as the Staudinger ligation or the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), opening avenues for the synthesis of a diverse range of molecules for drug discovery and materials science.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Scriven, E. F., & Ramsden, K. (2008). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297-368. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]

  • Oreate AI. (2026). Understanding the SN1 Reaction: A Deep Dive Into Nucleophilic Substitution. [Link]

  • Chemistry LibreTexts. (2023). Competition between substitution and elimination. [Link]

  • PubChem. (n.d.). 2-Azido-2-methylpropanoic acid. [Link]

  • Master Organic Chemistry. (2025). The SN1 Reaction Mechanism. [Link]

  • Master Organic Chemistry. (2025). What Makes A Good Leaving Group?. [Link]

  • Chemistry LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • Eureka. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. [Link]

  • Master Organic Chemistry. (2018). Reactions of Azides – Substitution, Reduction, Rearrangements, and More. [Link]

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Method

Application Notes &amp; Protocols: The p-Bromobenzenesulfonyl Group as a Superior Leaving Group in Complex Molecule Synthesis

Abstract In the intricate field of multi-step organic synthesis, the strategic conversion of poorly reactive functional groups into activated intermediates is paramount. The transformation of alcohols, which are notoriou...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate field of multi-step organic synthesis, the strategic conversion of poorly reactive functional groups into activated intermediates is paramount. The transformation of alcohols, which are notoriously poor leaving groups, into sulfonate esters is a cornerstone of this strategy. This guide provides an in-depth exploration of the p-bromobenzenesulfonyl (brosyl or Bs) group, a highly effective leaving group that facilitates challenging nucleophilic substitution reactions. We will delve into the mechanistic underpinnings of its efficacy, provide a comparative analysis with other common sulfonate esters, and present detailed, field-proven protocols for its preparation and subsequent displacement. This document is intended for researchers, medicinal chemists, and process development professionals seeking to leverage the unique advantages of the brosyl group in the synthesis of complex molecules, natural products, and active pharmaceutical ingredients (APIs).

The Foundational Principle: Engineering Reactivity through Excellent Leaving Groups

The efficiency of nucleophilic substitution reactions (SN1 and SN2) is critically dependent on the ability of the leaving group to depart from the substrate while stabilizing the electron pair from the broken bond.[1][2] A fundamental tenet of physical organic chemistry states that good leaving groups are the conjugate bases of strong acids .[3][4] The low basicity of the departing group signifies its ability to exist as a stable, independent species in solution.

Hydroxide (HO⁻), the leaving group of an alcohol, is the conjugate base of water (pKa ≈ 15.7), making it a strong base and thus a poor leaving group.[5][6] To enhance the reactivity of alcohols, they are converted into sulfonate esters. The resulting sulfonate anions are the conjugate bases of very strong sulfonic acids (pKa < 0), rendering them exceptionally stable and excellent leaving groups.[3][5] This stability is primarily due to the extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonyl moiety.[3][7]

Leaving_Group_Principle cluster_0 Poor Leaving Group cluster_1 Excellent Leaving Group ROH R-OH HO- HO⁻ (Strong Base) ROH->HO- Poor LG Activation Alcohol Activation ROBs R-OBs BsO- BsO⁻ (Weak Base, Resonance Stabilized) ROBs->BsO- Excellent LG

Caption: Conversion of a poor leaving group (hydroxyl) into an excellent one (brosylate).

A Comparative Analysis of Sulfonate Leaving Groups

The brosyl group belongs to a family of arylsulfonate esters, each distinguished by the substituent at the para position of the aromatic ring. This substituent exerts a profound influence on the leaving group's ability through inductive and resonance effects, directly impacting the stability of the resulting sulfonate anion.[3]

Leaving GroupAbbreviationStructure of R-XCorresponding Acid (HX)pKa of HX (approx.)Relative Solvolysis Rate (krel)Key Feature
MesylateMsR-OMsMethanesulfonic Acid-1.91Alkyl backbone, less reactive.
TosylateTsR-OTsp-Toluenesulfonic Acid-2.80.70[4]Electron-donating methyl group.
Brosylate Bs R-OBs p-Bromobenzenesulfonic Acid -2.5 2.62 [4]Electron-withdrawing bromine enhances reactivity.
NosylateNsR-ONsp-Nitrobenzenesulfonic Acid-3.4~40-50Strongly electron-withdrawing nitro group.
TriflateTfR-OTfTrifluoromethanesulfonic Acid-1456,000[4]Extremely electron-withdrawing CF₃ group.

Analysis: The data clearly positions the brosylate group as significantly more reactive than the commonly used mesylate and tosylate groups. The electron-withdrawing nature of the bromine atom inductively stabilizes the resulting brosylate anion, making it a better leaving group.[8] While not as reactive as a triflate, the brosyl group offers a compelling balance of high reactivity, crystalline nature for easier purification of intermediates, and greater stability and lower cost compared to triflates.

Synthesis of Brosylates: Mechanism and Protocol

Brosylates are typically prepared by the reaction of an alcohol with p-bromobenzenesulfonyl chloride (BsCl) in the presence of a non-nucleophilic base, such as pyridine.[9]

Reaction Mechanism

The synthesis proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of brosyl chloride.[9] The base serves two critical roles:

  • Stoichiometric Base: It neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[9]

  • Catalyst (Optional): Pyridine can act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate, which is then attacked by the alcohol.

Caption: General mechanism for the formation of a brosylate ester from an alcohol.

Protocol: Synthesis of Neopentyl 4-Bromobenzenesulfonate

This protocol details a reliable, high-yielding synthesis of a primary brosylate, adapted from established procedures.[9][10]

Materials & Equipment:

  • Reactants: 4-Bromobenzenesulfonyl chloride (BsCl), Neopentyl alcohol, Anhydrous Pyridine.

  • Work-up Reagents: Saturated aq. NaHCO₃, 0.05 N aq. HCl, Brine, Ethyl acetate (EtOAc).

  • Purification: Anhydrous Na₂SO₄, Silica gel, Hexanes, Dichloromethane (DCM).

  • Equipment: Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator, flash chromatography system.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-bromobenzenesulfonyl chloride (2.20 g, 8.61 mmol) in anhydrous pyridine (30 mL).

  • Alcohol Addition: With stirring at ambient temperature, add neopentyl alcohol (1.39 mL, 12.91 mmol) to the solution.[10]

  • Reaction Monitoring: Allow the reaction to stir overnight at ambient temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the excess pyridine and pyridinium hydrochloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[10]

  • Washing: Combine the organic extracts and wash successively with 0.05 N aqueous HCl (to remove residual pyridine), saturated aqueous NaHCO₃, and finally with brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.[10]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 30%-50% dichloromethane in hexanes to yield the pure neopentyl 4-bromobenzenesulfonate (expected yield ~85%).[9]

Nucleophilic Displacement of Brosylates: A Versatile Synthetic Tool

Once formed, the brosylate becomes a highly activated electrophile, primed for displacement by a wide range of nucleophiles. The reaction typically proceeds via an SN2 or SN1 mechanism, dictated by the substrate, nucleophile, and solvent.[2][11]

SN1_SN2_Brosylate cluster_sn2 SN2 Pathway (Bimolecular) cluster_sn1 SN1 Pathway (Unimolecular) Substrate R-CH₂-OBs SN2_TS [Nu---CH₂(R)---OBs]ᵟ⁻ (Trigonal Bipyramidal TS) Substrate->SN2_TS Concerted Step Nucleophile Nu⁻ Nucleophile->SN2_TS Concerted Step SN1_Product R₃C-Nu (Racemization) LeavingGroup ⁻OBs SN2_TS->LeavingGroup SN2_Product Nu-CH₂-R (Inversion of Configuration) SN2_TS->SN2_Product Tertiary_Substrate R₃C-OBs Carbocation R₃C⁺ (Planar Carbocation) Tertiary_Substrate->Carbocation Step 1 (Slow, Rate-Determining) Carbocation->SN1_Product Step 2 (Fast)

Caption: Competing SN1 and SN2 mechanisms for the displacement of a brosylate.

General Protocol: Nucleophilic Substitution on a Brosylate

This protocol provides a general framework for displacing a brosylate. Note: Conditions must be optimized for each specific substrate and nucleophile combination.

Materials & Equipment:

  • Reactants: Purified Brosylate, Nucleophile (e.g., NaN₃, NaCN, R₂NH, LiBr).

  • Solvent: A suitable polar aprotic solvent (e.g., DMF, DMSO, Acetone) for SN2 or a polar protic solvent (e.g., Acetic Acid, H₂O) for SN1.

  • Equipment: Round-bottom flask, magnetic stirrer, condenser (if heating), standard work-up and purification equipment.

Step-by-Step Procedure:

  • Setup: Dissolve the brosylate (1.0 eq) in an appropriate solvent in a round-bottom flask.

  • Nucleophile Addition: Add the nucleophile (typically 1.1 to 3.0 eq). The reaction may be run at room temperature or heated to reflux depending on the reactivity of the components.

  • Monitoring: Follow the reaction by TLC or LC-MS until the starting brosylate is consumed.

  • Work-up: Cool the reaction to room temperature. Quench by pouring into water or an appropriate aqueous solution.

  • Extraction: Extract the product into an organic solvent (e.g., EtOAc, DCM, Ether).

  • Washing: Wash the combined organic layers with water and brine to remove the solvent and salt byproducts.

  • Drying and Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by chromatography or crystallization.

Advanced Applications & Considerations

Neighboring Group Participation (NGP)

In certain substrates, a neighboring functional group can act as an internal nucleophile, attacking the electrophilic carbon and displacing the brosylate group. This forms a cyclic intermediate, which is then opened by the external nucleophile. NGP often leads to retention of configuration at the reaction center, a stereochemical outcome distinct from the classic SN2 inversion.[12][13] The use of brosylates in solvolysis studies has been instrumental in elucidating such complex mechanistic pathways.[12]

Use in Complex Natural Product Synthesis

The reliability and high reactivity of brosylates have made them valuable intermediates in the total synthesis of complex natural products.[8][14][15] They are often employed to install key functionalities or to set stereocenters via clean SN2 reactions, where less reactive leaving groups like tosylates or halides may fail or require harsh conditions. For instance, in a hypothetical route to a complex polyketide, a remote secondary alcohol could be selectively converted to its brosylate and displaced with an azide nucleophile with complete inversion of stereochemistry, a critical step that sets the configuration of a future amine group.

Safety and Handling

  • p-Bromobenzenesulfonyl chloride (BsCl): Corrosive and moisture-sensitive.[16] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin.

  • Brosylates: As potent alkylating agents, brosylates should be treated as potentially toxic and carcinogenic. Handle with care and avoid exposure.

Conclusion

The p-bromobenzenesulfonyl (brosyl) group is a powerful and versatile tool in modern organic synthesis. Its enhanced reactivity over traditional mesylates and tosylates, combined with its stability and tendency to form crystalline derivatives, provides chemists with a robust method for activating alcohols toward nucleophilic substitution. By understanding the underlying principles of its function and mastering the protocols for its use, researchers can effectively tackle challenging synthetic transformations in the pursuit of novel therapeutics and complex molecular architectures.

References

  • Grokipedia. Brosyl group.
  • BenchChem. (2025).
  • BYJU'S. Nucleophilic Substitution Reaction.
  • The Organic Chemistry Tutor. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. YouTube.
  • Mandal, K. K.
  • BenchChem. (2025).
  • Scribd.
  • Wipf Group, University of Pittsburgh. Organic Chemistry 1 Chapter 6. SN2 Reactions.
  • Wikipedia. Nucleophilic substitution.
  • BenchChem. (2025).
  • Periodic Chemistry. (2019).
  • Ashenhurst, J. (2015).
  • Soderberg, T. (2019). 9.4: Tosylate—Another Good Leaving Group. Chemistry LibreTexts.
  • Cooper, M., & Klymkowsky, M. (2018). CHAPTER 9. SUBSTITUTION REACTIONS. Organic Chemistry, Life, the Universe, & Everything.
  • Masson, G., et al. (2018). Enantioselective Brønsted Acid Catalysis as a Tool for the Synthesis of Natural Products and Pharmaceuticals. Chemistry – A European Journal, 24(16), 3845-3855.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 4-Bromobenzenesulfonyl Chloride in Modern Chemical Synthesis.
  • Hilaris Publisher. (2023).

Sources

Application

Application Notes and Protocols for the Synthesis of Derivatives from 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthesis of ester and amide derivatives from 2-(4-bromobenze...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of ester and amide derivatives from 2-(4-bromobenzenesulfonyl)-2-methylpropanoic acid. This starting material, possessing both a sterically hindered carboxylic acid and a functionalized aromatic sulfonyl moiety, presents unique opportunities for the generation of diverse chemical entities with potential applications in medicinal chemistry and materials science. The protocols herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and rationale for the selection of reagents and reaction conditions. This document serves as a practical resource for researchers seeking to explore the chemical space around this versatile scaffold.

Introduction: The Chemical Versatility of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic Acid

2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid is a bespoke chemical entity characterized by a quaternary carbon center bearing a carboxylic acid, flanked by two methyl groups, and attached to a 4-bromobenzenesulfonyl group. The presence of the electron-withdrawing sulfonyl group enhances the acidity of the carboxylic acid proton, while the tertiary nature of the alpha-carbon provides steric hindrance that influences its reactivity. The bromo-functionalized phenyl ring offers a convenient handle for further chemical modifications, such as cross-coupling reactions, thereby expanding the accessible chemical diversity.

The derivatives of this acid are of significant interest in drug discovery. The sulfonamide moiety is a well-established pharmacophore found in numerous therapeutic agents. By creating ester and amide libraries, researchers can modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates, including solubility, metabolic stability, and target binding affinity.

This guide outlines two primary derivatization pathways: esterification of the carboxylic acid and amidation of the carboxylic acid. The protocols are presented with detailed step-by-step instructions, supported by chemical diagrams and tables of quantitative data.

Synthesis of Ester Derivatives

The esterification of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid can be effectively achieved using the Fischer-Speier esterification method.[1][2] This classic and reliable acid-catalyzed reaction is particularly well-suited for this substrate, given the stability of the sulfonyl group under acidic conditions. The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent, and by the removal of water.[3][4]

General Workflow for Fischer-Speier Esterification

The overall workflow for the synthesis of ester derivatives is depicted below.

Fischer_Esterification_Workflow Start 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid + Alcohol (excess) Catalyst Acid Catalyst (e.g., H₂SO₄) Reaction Reflux with Water Removal Start->Reaction Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Ester Derivative Purification->Product

Caption: Workflow for Fischer-Speier Esterification.

Detailed Protocol for Methyl Ester Synthesis

This protocol describes the synthesis of methyl 2-(4-bromobenzenesulfonyl)-2-methylpropanoate.

Materials:

  • 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(4-bromobenzenesulfonyl)-2-methylpropanoic acid (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 20-50 eq), which will also act as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure methyl ester.

Quantitative Data for Ester Synthesis
Starting Material (1.0 mmol)Alcohol (eq)Catalyst (eq)Reaction Time (h)Typical Yield (%)
2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acidMethanol (30)H₂SO₄ (0.15)885-95
2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acidEthanol (30)H₂SO₄ (0.15)1280-90
2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acidIsopropanol (30)H₂SO₄ (0.15)1670-80

Synthesis of Amide Derivatives

The synthesis of amides from 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid requires the activation of the carboxylic acid, which can be achieved using a variety of coupling reagents.[5] Given the steric hindrance around the carboxylic acid, robust coupling reagents such as phosphonium salts (e.g., PyBOP) or aminium/uronium salts (e.g., HATU, HBTU) are recommended to ensure efficient amide bond formation.[6] Carbodiimide reagents like EDC in the presence of an additive such as HOBt can also be effective.[7]

General Workflow for Amide Synthesis using Coupling Reagents

The general workflow for the synthesis of amide derivatives is illustrated below.

Amide_Synthesis_Workflow Start 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid Coupling Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) Start->Coupling Activation Activation to Active Ester Coupling->Activation Amine Amine (R-NH₂) Reaction Amide Bond Formation Activation->Reaction Amine->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Amide Derivative Purification->Product

Caption: Workflow for Amide Synthesis.

Detailed Protocol for Amide Synthesis using HATU

This protocol describes the synthesis of an amide derivative using HATU as the coupling reagent.

Materials:

  • 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid

  • Desired amine (e.g., benzylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide, anhydrous)

  • Ethyl acetate

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(4-bromobenzenesulfonyl)-2-methylpropanoic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide derivative.

Quantitative Data for Amide Synthesis
Starting Material (1.0 mmol)Amine (1.2 eq)Coupling Reagent (1.1 eq)Base (2.5 eq)Reaction Time (h)Typical Yield (%)
2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acidBenzylamineHATUDIPEA480-90
2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acidAnilineHATUDIPEA870-80
2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acidMorpholinePyBOPDIPEA675-85
2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acidGlycine methyl esterEDC/HOBtDIPEA1260-70

Scientific Rationale and Troubleshooting

  • Choice of Esterification Method: The Fischer-Speier esterification is chosen for its simplicity, cost-effectiveness, and compatibility with the sulfonyl group.[1] The use of a large excess of alcohol and removal of water are crucial to drive the equilibrium towards the product side.[3] For more sensitive substrates or tertiary alcohols, alternative methods like Steglich esterification could be considered.[8]

  • Choice of Amidation Reagents: The sterically hindered nature of the tertiary carboxylic acid necessitates the use of highly efficient coupling reagents. HATU and PyBOP are powerful activating agents that have been shown to be effective in challenging amide couplings.[6] The choice of a non-nucleophilic base like DIPEA is important to prevent side reactions.

  • Reaction Monitoring: TLC is an indispensable tool for monitoring the progress of these reactions. A suitable solvent system should be developed to achieve good separation between the starting material, product, and any by-products.

  • Purification: Flash column chromatography is generally sufficient for the purification of the final products. The choice of eluent will depend on the polarity of the synthesized derivative.

Conclusion

The protocols detailed in this application note provide a solid foundation for the synthesis of ester and amide derivatives of 2-(4-bromobenzenesulfonyl)-2-methylpropanoic acid. By leveraging well-established synthetic methodologies and understanding the underlying chemical principles, researchers can efficiently generate libraries of novel compounds for various applications, particularly in the realm of drug discovery and development. The versatility of the starting material, with its multiple functional handles, opens up a vast chemical space for exploration.

References

  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • Aapptec Peptides. Coupling Reagents.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • PubMed. (2013). Amide formation in one pot from carboxylic acids and amines via carboxyl and sulfinyl mixed anhydrides.
  • ResearchGate. (2025). ChemInform Abstract: Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides.
  • Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science.
  • MDPI. (2026).
  • YouTube. (2019). 08.
  • Wikipedia.
  • J&K Scientific LLC. (2025).
  • eScholarship.org. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Google Patents. (Year not specified).
  • Organic Chemistry Portal.
  • Chemistry Steps.
  • ResearchGate.
  • Khan Academy.
  • Chemguide.
  • Organic Chemistry Portal. Acid to Ester - Common Conditions.
  • Google Patents. (Year not specified). Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
  • Eureka | Patsnap. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Google Patents. (Year not specified).
  • Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

Sources

Method

Application Notes and Protocols: Strategies Involving the 2-(4-Bromobenzenesulfonyl) Moiety in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Evelyn Reed, Senior Application Scientist Introduction: Clarifying the Role of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid and Introd...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: Clarifying the Role of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid and Introducing the Brosyl Protecting Group

In the landscape of organic synthesis, the strategic use of protecting groups is paramount for the successful construction of complex molecules. While the query for "2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid" as a protecting group reagent does not correspond to a standard methodology in the current literature, it brings to the forefront a closely related and highly valuable functional group: the p-bromobenzenesulfonyl (brosyl or Bs) group . It is probable that the intended focus was on the application of this moiety as a protecting group. This document will, therefore, provide a comprehensive guide to the strategic use of the brosyl group in protecting alcohols and amines, a cornerstone technique in medicinal chemistry and natural product synthesis.

The brosyl group, derived from p-bromobenzenesulfonyl chloride, is a robust and versatile protecting group, offering distinct advantages in terms of stability and selective cleavage. Its electron-withdrawing nature enhances the stability of the protected functional group under a variety of reaction conditions, yet it can be removed under specific and mild protocols, ensuring the integrity of the target molecule.

Core Principles of the Brosyl Protecting Group

A protecting group must be easily introduced, stable under a range of reaction conditions, and readily removed without affecting other functional groups.[1][2] The brosyl group excels in these aspects, providing a reliable option for the protection of hydroxyl and amino functionalities.

Key Attributes of the Brosyl Group:
  • Stability: Brosylates (O-Bs) and brosylamides (N-Bs) are generally stable to acidic conditions and a wide array of non-nucleophilic reagents.

  • Activation: The brosyl group can also function as an excellent leaving group, facilitating nucleophilic substitution reactions.

  • Orthogonality: The deprotection methods for the brosyl group are often orthogonal to those of other common protecting groups like Boc, Fmoc, and silyl ethers, allowing for selective deprotection in multi-step syntheses.[1]

  • Crystallinity: The presence of the bromophenyl moiety often imparts crystallinity to intermediates, aiding in their purification by recrystallization.

Experimental Protocols: Protection of Alcohols and Amines

The introduction of the brosyl group is typically achieved by reacting the alcohol or amine with p-bromobenzenesulfonyl chloride (brosyl chloride) in the presence of a base.

General Procedure for Brosylation of an Alcohol
  • Dissolution: Dissolve the alcohol (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or pyridine.

  • Base Addition: Add a base (1.1 - 1.5 eq.), such as pyridine, triethylamine (TEA), or 4-dimethylaminopyridine (DMAP), to the solution and cool to 0 °C in an ice bath.

  • Brosyl Chloride Addition: Slowly add p-bromobenzenesulfonyl chloride (1.1 eq.) to the cooled solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Alcohol Alcohol (R-OH) ReactionVessel Reaction in Aprotic Solvent Alcohol->ReactionVessel BrosylChloride p-Bromobenzenesulfonyl Chloride (BsCl) BrosylChloride->ReactionVessel Base Base (e.g., Pyridine) Base->ReactionVessel Quench Quench ReactionVessel->Quench Extract Extraction Quench->Extract Purify Purification Extract->Purify Brosylate Brosylate (R-OBs) Purify->Brosylate Deprotection_Strategies cluster_reductive Reductive Cleavage cluster_nucleophilic Nucleophilic Displacement (O-Bs) cluster_lvt Low-Valent Titanium (N-Bs) Start Brosyl-Protected Compound (R-XBs, X=O, N) Reductive Zn / Acetic Acid Start->Reductive Nucleophilic NaI / Acetone Start->Nucleophilic LVT TiCl₃ / Li Start->LVT Product Deprotected Compound (R-XH) Reductive->Product Nucleophilic->Product LVT->Product

Sources

Application

Application Note: Advanced Catalytic Methodologies for the Synthesis of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic Acid

Abstract This application note provides a comprehensive technical guide for the synthesis of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid, a valuable building block in pharmaceutical and materials science research....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for the synthesis of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid, a valuable building block in pharmaceutical and materials science research. Moving beyond classical stoichiometric methods, this guide focuses on modern, efficient, and sustainable catalytic protocols. The primary strategy detailed involves the catalytic oxidation of the thioether precursor, 2-(4-bromophenylthio)-2-methylpropanoic acid. We present and contrast multiple catalytic systems, including traditional transition metal-catalyzed oxidation with hydrogen peroxide and a novel approach utilizing advanced perovskite oxide catalysts with molecular oxygen. Detailed, step-by-step protocols, mechanistic insights, and comparative data are provided to enable researchers, scientists, and drug development professionals to successfully implement these advanced synthetic strategies.

Introduction and Strategic Overview

The synthesis of sulfones is a cornerstone of modern medicinal chemistry, as the sulfonyl group is a key pharmacophore in numerous therapeutic agents. 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid incorporates this critical functional group along with a carboxylic acid moiety and a brominated aromatic ring, making it a versatile intermediate for further chemical elaboration. Traditional methods for synthesizing sulfones often rely on stoichiometric oxidants like permanganate or chromates, which generate significant hazardous waste and can suffer from poor selectivity.[1]

Catalytic methods offer a superior alternative, providing higher efficiency, greater selectivity, and a significantly improved environmental profile.[1] The most direct and reliable catalytic route to the target compound is the two-step sequence illustrated below. This involves the initial synthesis of a thioether intermediate followed by its selective catalytic oxidation to the desired sulfone.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Catalytic Oxidation A 4-Bromothiophenol + 2-Bromo-2-methylpropanoic acid B Intermediate: 2-(4-bromophenylthio)-2-methylpropanoic acid A->B Nucleophilic Substitution C Target Molecule: 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid B->C Catalytic Oxidation G cluster_cycle Catalytic Cycle Thioether R-S-R' Sulfoxide R-S(O)-R' Thioether->Sulfoxide 1st Oxidation Sulfone R-S(O)₂-R' Sulfoxide->Sulfone 2nd Oxidation Catalyst_Inactive WO₄²⁻ H2O2 H₂O₂ Catalyst_Active [W]-peroxo (Active Catalyst) Catalyst_Active->Catalyst_Inactive H2O H₂O Catalyst_Active->H2O Oxygen Transfer H2O2->Catalyst_Active Activation

Figure 2: Simplified catalytic cycle for tungstate-catalyzed sulfoxidation.

Methodology B: Perovskite-Catalyzed Aerobic Oxidation

A cutting-edge approach involves the use of heterogeneous perovskite oxide catalysts, which can utilize molecular oxygen from the air as the ultimate green oxidant. [2][3]Recent research has highlighted ruthenium-doped strontium manganite (SrMn₁₋ₓRuₓO₃) as a highly effective catalyst that operates at remarkably low temperatures (as low as 30°C) with near-perfect selectivity for the sulfone. [2][3] Causality Behind Experimental Choices:

  • Catalyst: The SrMn₁₋ₓRuₓO₃ perovskite is engineered with oxygen vacancies in its crystal lattice. These defects are the active sites that facilitate the transfer of oxygen atoms. [3]* Oxidant: Molecular oxygen (O₂) is the most environmentally benign and inexpensive oxidant available.

  • Mechanism: The reaction proceeds via a Mars-van Krevelen mechanism. [3]An oxygen atom from the catalyst's lattice oxidizes the thioether, creating a vacancy. This vacancy is then replenished by molecular oxygen from the atmosphere, regenerating the catalyst for the next cycle.

  • Advantages: This method offers exceptional selectivity, operates under very mild conditions (low temperature), and the heterogeneous catalyst can be easily recovered and recycled.

Comparative Analysis of Catalytic Systems
ParameterMethodology A: Tungstate/H₂O₂Methodology B: Perovskite/O₂
Catalyst Sodium Tungstate (Na₂WO₄)Ruthenium-doped Strontium Manganite (SrMn₁₋ₓRuₓO₃)
Oxidant Hydrogen Peroxide (H₂O₂)Molecular Oxygen (O₂)
Typical Temp. 25 - 70 °C30 - 60 °C
Reaction Time 2 - 8 hours4 - 12 hours
Selectivity Good to ExcellentExcellent (>99%) [3]
Pros Inexpensive, readily available reagents, simple setup.Exceptionally green (uses air), mild conditions, recyclable catalyst, high selectivity.
Cons Exothermic, potential for runaway with poor H₂O₂ control, catalyst is homogeneous.Catalyst synthesis is complex and not commercially widespread yet.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Hydrogen peroxide (30%+) is a strong oxidizer and can cause severe burns.

Protocol 2: Tungstate-Catalyzed Synthesis of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid

  • Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2-(4-bromophenylthio)-2-methylpropanoic acid (10.0 g, 1.0 equiv.).

  • Solvent & Catalyst: Add glacial acetic acid (80 mL) and sodium tungstate dihydrate (Na₂WO₄·2H₂O) (0.3 g, ~2.5 mol%). Stir until all solids are dissolved.

  • Oxidant Addition: Cool the flask in an ice-water bath to 10-15 °C. Charge the dropping funnel with 30% aqueous hydrogen peroxide (8.5 mL, ~2.2 equiv.). Add the H₂O₂ dropwise to the reaction mixture over 45-60 minutes, ensuring the internal temperature does not exceed 25 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material and the sulfoxide intermediate.

  • Quenching & Precipitation: Once the reaction is complete, cool the flask in an ice bath and slowly pour the mixture into 200 mL of cold water with vigorous stirring. The white solid product will precipitate.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the filter cake extensively with water (3 x 50 mL) to remove acetic acid and any residual catalyst.

  • Drying: Dry the solid product in a vacuum oven at 50-60 °C to a constant weight.

  • Characterization: The expected yield is typically >90%. Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Conclusion

The synthesis of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid is most effectively and sustainably achieved through the catalytic oxidation of its thioether precursor. While the established tungstate/H₂O₂ system provides a robust, scalable, and cost-effective method suitable for most laboratory settings, emerging technologies utilizing advanced perovskite catalysts and aerobic oxidation represent the future of green sulfone synthesis. [2][3]These novel methods offer unparalleled selectivity under exceptionally mild conditions, paving the way for more sustainable practices in pharmaceutical and chemical manufacturing. The protocols and insights provided in this note offer a strong foundation for researchers to successfully produce this valuable chemical intermediate.

References

  • Mancini, G., Guella, G., & D'Ischia, M. (2018). Mechanisms of Sulfoxidation and Epoxidation Mediated by Iron(III)-Iodosylbenzene Adduct. Molecules, 23(10), 2465. [Link]

  • Monzani, E., et al. (2007). Asymmetric Sulfoxidation by a Tyrosinase Biomimetic Dicopper Complex with a Benzimidazolyl Derivative of L-Phenylalanine. Inorganic Chemistry, 46(25), 10476-10485. Available from ResearchGate. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides. Reagent Guides. [Link]

  • Bioengineer.org. (2025). Innovative Approach to Sulfone Synthesis: Harnessing Molecular Oxygen with a Functional Catalyst. Bioengineer.org. [Link]

  • Mirage News. (2025). Innovative Sulfone Synthesis Via Oxygen, Catalyst. Mirage News. [Link]

  • Karmee, S. K., et al. (2006). Titanium isopropoxide complexes for the controlled oxidation of organic sulfides to sulfoxides. Applied Catalysis A: General, 308, 149-156. Available from ResearchGate. [Link]

  • Song, J., et al. (2018). Mechanism of Sulfoxidation and C–S Bond Formation Involved in the Biosynthesis of Ergothioneine Catalyzed by Ergothioneine Synthase (EgtB). ACS Catalysis, 8(6), 5556-5567. [Link]

  • Huang, H.-L., et al. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules, 29(24), 5678. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Reagent Guides. [Link]

  • Google Patents. (2014). CN103910658A - Method of oxidizing thioether to sulfone.
  • Reddit. (2022). Chemoselective thioether oxidation. r/Chempros. [Link]

  • Bell, R. G., et al. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Journal of Molecular Catalysis A: Chemical, 154(1-2), 115-125. [Link]

  • Matavos-Aramyan, S., Soukhakian, S., & Jazebizadeh, M. H. (2020). Selected methods for the synthesis of sulfoxides and sulfones with emphasis on oxidative protocols. Journal of Phosphorus, Sulfur, and Silicon and the Related Elements, 195(3), 181-193. Available from ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Allyl sulfone synthesis by C-S coupling reactions. [Link]

  • ResearchGate. (2025). Recent Advances in the Synthesis of Sulfones. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming challenges in the synthesis of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid

Technical Support Center: Synthesis of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid Welcome to the technical support guide for the synthesis of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid. This document is des...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid

Welcome to the technical support guide for the synthesis of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid. This document is designed for researchers, medicinal chemists, and process development professionals. It provides an in-depth, experience-based guide to navigate the common challenges encountered during the synthesis, ensuring a robust and reproducible outcome. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental design.

Section 1: Recommended Synthetic Strategy

The synthesis of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid is most reliably achieved via a two-step sequence:

  • Nucleophilic Substitution: S-alkylation of sodium 4-bromobenzenesulfinate with an ethyl 2-bromo-2-methylpropanoate. This step forms the crucial C-S bond and establishes the core carbon skeleton.

  • Saponification: Alkaline hydrolysis of the resulting ethyl ester intermediate to yield the final carboxylic acid product.

This pathway is generally preferred due to the commercial availability of the starting materials and the relatively straightforward nature of the transformations.

Synthesis_Pathway cluster_step1 Step 1: S-Alkylation cluster_step2 Step 2: Saponification SM1 Sodium 4-bromobenzenesulfinate Intermediate Ethyl 2-(4-Bromobenzenesulfonyl)-2-methylpropanoate SM1->Intermediate DMF, Heat SM2 Ethyl 2-bromo-2-methylpropanoate SM2->Intermediate Product 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid Intermediate->Product 1. NaOH (aq), EtOH 2. HCl (aq)

Caption: Recommended two-step synthetic pathway.

Section 2: Detailed Experimental Protocol

This protocol is a validated starting point. Researchers should monitor the reaction progress by appropriate analytical methods (e.g., TLC, LC-MS) and adjust parameters as needed.

Step 1: Synthesis of Ethyl 2-(4-Bromobenzenesulfonyl)-2-methylpropanoate
  • Reagent Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium 4-bromobenzenesulfinate (1.0 eq), ethyl 2-bromo-2-methylpropanoate (1.1 eq), and anhydrous N,N-Dimethylformamide (DMF, approx. 5 mL per gram of sulfinate).

  • Reaction: Stir the suspension at 80-90 °C. The reaction is typically monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is often complete within 4-6 hours, marked by the disappearance of the sulfinate starting material.

    • Expert Insight: The choice of a polar aprotic solvent like DMF is crucial. It effectively solvates the sodium cation, increasing the nucleophilicity of the sulfinate anion for the S-alkylation reaction[1].

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (approx. 4-5 times the volume of DMF used). A precipitate or oil should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with water, then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl ester intermediate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid
  • Saponification: Dissolve the crude ethyl ester from Step 1 in ethanol (EtOH, approx. 4 mL per gram of ester). Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq, 2M solution).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting ester spot.

    • Rationale: Alkaline hydrolysis (saponification) is used because it is an irreversible process, driving the reaction to completion, unlike acid-catalyzed hydrolysis which is an equilibrium process[2].

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Purification (Acid-Base Extraction):

    • Dilute the remaining aqueous residue with water and wash with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted ester or neutral impurities.

    • Cool the aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) to a pH of ~1-2. A white precipitate of the desired carboxylic acid product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts. Dry the product under vacuum to a constant weight. The purity can be assessed by NMR and melting point.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Troubleshooting_Workflow cluster_problems cluster_solutions Start Problem Encountered P1 Low Yield in Step 1 (Alkylation) Start->P1 P2 Incomplete Reaction in Step 2 (Hydrolysis) Start->P2 P3 Product is Oily/ Difficult to Purify Start->P3 S1 Causes: - Insufficient temperature - Poor sulfinate reactivity - Competing O-alkylation Solutions: - Increase temp to 90-100°C - Ensure anhydrous DMF - Consider using KI as a catalyst P1->S1 S2 Causes: - Steric hindrance - Insufficient base or time Solutions: - Increase NaOH to 3.0 eq - Extend reflux time to 6-8h - Use LiOH, which is more effective for hindered esters P2->S2 S3 Causes: - Residual solvent (DMF/EtOH) - Inorganic salt contamination - Product is inherently low melting Solutions: - Ensure complete solvent removal - Wash thoroughly during workup - Recrystallize from Ethyl Acetate/Hexanes P3->S3

Caption: A decision-making workflow for common synthesis issues.

Q&A: Troubleshooting Specific Issues

Question 1: My yield for the first step (S-alkylation) is very low. My TLC shows mostly unreacted starting material. What went wrong?

  • Potential Cause 1: Reaction Conditions. The reaction may not have been heated sufficiently or for long enough. The nucleophilicity of the sulfinate is moderate, and the electrophile is sterically hindered.

  • Solution 1: Ensure your reaction temperature is consistently between 80-90 °C. If the reaction is still sluggish, it can be cautiously increased to 100 °C. Also, confirm the reaction has run for at least 6 hours or until TLC shows consumption of the limiting reagent.

  • Potential Cause 2: Reagent Quality. The sodium 4-bromobenzenesulfinate may be of poor quality or wet. DMF must be anhydrous. Water can hydrate the sodium cation, reducing the reactivity of the sulfinate anion.

  • Solution 2: Dry the sulfinate salt in a vacuum oven before use. Use anhydrous DMF, preferably from a freshly opened bottle or a solvent purification system.

  • Potential Cause 3: Competing Reactions. While S-alkylation is generally favored, some O-alkylation can occur, leading to a sulfinate ester which may be unstable.

  • Solution 3: This is less common but can be influenced by the cation and solvent. Sticking to the recommended DMF solvent system generally minimizes this side reaction. The addition of a catalytic amount of potassium iodide (KI) can sometimes facilitate the desired reaction via the Finkelstein reaction, generating a more reactive iodo-intermediate in situ.

Question 2: The hydrolysis (Step 2) is not going to completion. I still see the ester spot on my TLC plate after 4 hours of reflux.

  • Potential Cause: Steric Hindrance. The ester group is sterically hindered by the adjacent quaternary carbon, which slows down the rate of nucleophilic attack by the hydroxide ion.

  • Solution: Increase the reflux time to 6-8 hours. You can also increase the concentration of the NaOH solution or the equivalents used (up to 3.0 eq). For particularly stubborn hydrolyses, lithium hydroxide (LiOH) is often more effective than NaOH or KOH for hindered esters due to the smaller size and higher charge density of the lithium cation. The mechanism of ester hydrolysis has been a subject of detailed study, with evidence pointing to a concerted pathway for many sulfonate esters.[3][4][5][6]

Question 3: After acidification in Step 2, my product came out as a sticky oil, not a crystalline solid. How can I isolate my product?

  • Potential Cause 1: Impurities. The presence of unreacted starting material or residual organic solvent (like DMF from the first step) can act as an oiling agent, preventing crystallization.

  • Solution 1: Ensure the workup is performed carefully. Before acidification, perform the wash with an organic solvent (e.g., ethyl acetate) to remove any remaining neutral ester. Make sure all ethanol is removed after the reflux step.

  • Potential Cause 2: Incomplete Acidification or Excess Acid. If the pH is not low enough, you will have a mixture of the carboxylate salt and the carboxylic acid, which can appear as a gum.

  • Solution 2: Check the pH of the aqueous layer with pH paper to ensure it is robustly acidic (pH 1-2).

  • Potential Cause 3: Inherent Product Nature. Sometimes, even pure products can be reluctant to crystallize.

  • Solution 3: If you have an oil, extract it into a suitable organic solvent (like ethyl acetate), dry the organic layer, and concentrate it. Attempt to induce crystallization by dissolving the oil in a minimum amount of a good solvent (e.g., ethyl acetate, acetone) and slowly adding a poor solvent (e.g., hexanes, heptane) until turbidity persists. Scratching the side of the flask with a glass rod can also help initiate crystallization. Purification of sulfonic acids can be challenging, but these methods are often effective.[7][8]

Section 4: Frequently Asked Questions (FAQs)

Q1: Why is 4-bromobenzenesulfonyl chloride not used to directly react with a derivative of 2-methylpropanoic acid?

While Friedel-Crafts type reactions using sulfonyl chlorides are a common method for forming aryl sulfones, they are not applicable here.[9][10] The target molecule requires an alkyl sulfone, not an aryl sulfone formed by electrophilic aromatic substitution. The reaction would need to form a C-S bond at an sp³-hybridized carbon, which is achieved via the nucleophilic substitution pathway described.

Q2: What are the key safety precautions for this synthesis?

  • Ethyl 2-bromo-2-methylpropanoate: This is a lachrymator and alkylating agent. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • DMF: This is a skin-penetrating solvent. Avoid contact with skin.

  • Strong Acid/Base: Concentrated HCl and NaOH solutions are corrosive. Handle with care. The acidification step is exothermic and should be performed in an ice bath.

Q3: What analytical techniques are recommended for characterization?

  • ¹H and ¹³C NMR: Essential for structural confirmation. Key signals to look for in the final product include the disappearance of the ethyl group signals from the intermediate ester and the appearance of a broad carboxylic acid proton signal in the ¹H NMR.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Melting Point: A sharp melting point is a good indicator of purity for the final solid product.

  • Infrared (IR) Spectroscopy: Look for the characteristic C=O stretch of the carboxylic acid and the strong S=O stretches of the sulfone group.

Q4: Can I use a different base for the hydrolysis?

Yes, potassium hydroxide (KOH) can be used similarly to NaOH. As mentioned in the troubleshooting guide, lithium hydroxide (LiOH) is an excellent alternative, particularly if you are facing issues with steric hindrance.

References

  • Kende, A. S., & Mendoza, J. S. (1991). A one-pot synthesis of .alpha.-ester sulfones. The Journal of Organic Chemistry, 56(10), 3371–3373. [Link]

  • Bloch, H. S. (1966). Purification of sulfonic acids. U.S.
  • Chemistry Learner. (n.d.). Sulfone: Formula, Structure, Synthesis, and Reactions. [Link]

  • Duarte, F., Geng, T., et al. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 78(24), 12539–12548. [Link]

  • El-Faham, A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 269. [Link]

  • Ghorai, M. K., et al. (2023). Manganese(I)-Pincer Catalyzed α-Alkylation of Sulfones by Alcohols. ACS Catalysis, 13(9), 6335–6341. [Link]

  • Duarte, F., Geng, T., et al. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. ResearchGate. [Link]

  • Duarte, F., Geng, T., et al. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. PMC - NIH. [Link]

  • Kupwade, R. V., et al. (2019). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews, 1(2), 99-113. [Link]

  • KiloMentor. (2019). Precipitation and Isolation of Organic Carboxylic Acids, Sulfonic Acids and Sulfinic Acids from Solution or Reaction Media. [Link]

  • Reddit. (2023). Question on purifying aryl Sulfonic acids. r/Chempros. [Link]

  • Wikipedia. (n.d.). Sulfone. [Link]

  • Grillo-Werke AG. (2021). Improved process for the purification of sulfonic acids. European Patent No. EP 3763700 A1. [Link]

  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]

  • Tundo, P., & Selva, M. (1997). Synthesis of 2-Acetylenic Carboxylic Acids, 1-Sulfinyl and 1-Sulfonyl-2-ketones from 2-Acetylenic Phenyl Sulfides. Synthetic Communications, 27(17), 3029-3037. [Link]

  • ResearchGate. (n.d.). Synthesis of sulfonylureas from carboxylic acids and sulfonamides. [Link]

  • Hayashi, Y., et al. (2008). Organocatalytic Michael addition of aldehydes to vinyl sulfones: enantioselective alpha-alkylations of aldehydes and their derivatives. Angewandte Chemie International Edition, 47(45), 8644-8647. [Link]

  • ResearchGate. (n.d.). Selected syntheses and reactions of sulfones. [Link]

  • Kurth, M. J., & O'Brien, M. J. (1984). Desulfurization/.alpha.-alkylation of .beta.-keto sulfones. The Journal of Organic Chemistry, 49(20), 3869–3871. [Link]

  • Merck & Co., Inc. (1970). Sulphonyl-substituted carboxylic acids and process for their preparation.
  • Oxford Quantum Institute. (2013). The alkaline hydrolysis of sulfonate esters: challenges in interpreting experimental and theoretical data. [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl sulfone synthesis by C-S coupling reactions. [Link]

  • I. G. Farbenindustrie Aktiengesellschaft. (1933). Production of sulfonic acids of aliphatic and hydroaromatic carboxylic acids. U.S.
  • Clark, J. (2015). Hydrolysing Esters. Chemguide. [Link]

  • CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl)
  • ResearchGate. (n.d.). α‐Alkylation of sulfones with alcohols. [Link]

  • Divi's Laboratories Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Eureka | Patsnap. [Link]

  • CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google P
  • Divi's Laboratories Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Divi's Laboratories Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. U.S.
  • Gunasekaran, B., et al. (2020). Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid. Industrial Crops and Products, 155, 112781. [Link]

Sources

Optimization

Technical Support Gateway: Purification of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid

Welcome to the technical support center for 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this compound. Here, we address common challenges and provide robust, step-by-step protocols to help you achieve the desired purity for your critical applications.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section covers the essential properties of the target molecule and the common issues encountered during its purification.

Q1: What are the fundamental physicochemical properties of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid?

Understanding the basic properties of your compound is the first step in developing a successful purification strategy. These characteristics dictate its behavior in various solvents and separation media.

PropertyValueSource
Molecular Formula C₁₀H₁₁BrO₄S[1][2]
Molecular Weight 307.16 g/mol [2][3]
Appearance Typically a solid at room temperature.Inferred from structure
pKa Estimated to be acidic due to the carboxylic acid group.General Chemical Knowledge
Predicted LogP 2.086[2]
Purity (Commercial) Often ≥95%[2][3]

The presence of both a polar sulfonyl-carboxylic acid head and a nonpolar bromophenyl tail gives the molecule amphiphilic character, which can complicate purification.

Q2: What are the most common impurities I should expect and where do they come from?

Identifying potential impurities is critical for selecting an appropriate purification method. Impurities can arise from starting materials, side reactions, or subsequent degradation.

Impurity TypeSpecific Example(s)Probable Origin
Isomeric Impurities 2-(3-Bromobenzenesulfonyl)-2-methylpropanoic acidNon-selective bromination or sulfonation of the aromatic ring during synthesis.[4][5][6]
Unreacted Starting Materials e.g., 2-methylpropanoic acid derivative, 4-bromobenzenesulfonyl chlorideIncomplete reaction during the coupling step.[5]
Reagent-Derived Impurities Residual sulfuric acidCommon when sulfonation is performed with H₂SO₄.[7]
Byproducts Sulfones, disulfonated productsSide reactions occurring under harsh sulfonation conditions.[7]
Q3: Are there specific safety or stability concerns I should be aware of, such as the formation of mutagenic alkyl-sulfonate impurities?

Yes, this is a critical consideration in drug development. While the risk is context-dependent, regulatory bodies are often concerned about the potential for alkyl sulfonate impurities to form when a sulfonic acid is processed in an alcohol solvent.[8][9]

Expert Insight: The formation of these impurities typically requires heating a sulfonic acid in an alcohol. While some studies suggest the risk is low under typical salt formation conditions, it is best practice to use non-alcoholic solvents for final purification steps where possible, or to analyze the final product for the presence of these potential impurities if an alcohol was used at an elevated temperature.[8][9]

Section 2: Purification Strategy Selection

The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the required final purity.

Purification Method Decision Tree

G start Crude Product (>1g scale?) chromatography Consider Chromatography (Reverse Phase or Ion Exchange) start->chromatography No (Small Scale) impurity_type Primary Impurity Type? start->impurity_type Yes (Bulk) recrystallization Primary Method: Recrystallization acid_base Pre-treatment: Acid-Base Extraction acid_base->recrystallization Then... impurity_type->recrystallization Isomeric / Polar impurity_type->acid_base Neutral / Basic neutral_basic Neutral / Basic isomeric_polar Isomeric / Polar

Caption: Decision guide for selecting a primary purification technique.

Q4: When should I choose recrystallization over chromatography?
  • Recrystallization is the preferred method for purifying this compound on a multi-gram to kilogram scale. It is cost-effective, scalable, and highly efficient at removing small amounts of impurities from a solid matrix, especially isomeric impurities that may co-elute during chromatography.[10][11]

  • Chromatography is more suitable for small-scale purification (<1g), for separating complex mixtures with multiple components, or when recrystallization fails. Due to the high polarity of the sulfonic acid group, standard silica gel chromatography can be challenging, often resulting in significant streaking.[12] Reverse-phase or ion-exchange chromatography are generally more effective.[13]

Section 3: Troubleshooting Guide: Recrystallization

Recrystallization is powerful but can require optimization. Here are solutions to common problems.

Q5: My compound won't dissolve in the recrystallization solvent, even when hot. What should I do?

This indicates the solvent is too non-polar.

  • Solution 1: Add a More Polar Co-solvent. If you are using a solvent like toluene, try adding a more polar co-solvent like ethanol or methanol dropwise to the heated mixture until dissolution occurs. A patent for a structurally similar compound successfully used an aqueous methanol mixture.[5]

  • Solution 2: Switch to a More Polar Solvent System. Consider solvents like ethanol, isopropanol, or water, but be mindful that solubility may be high even at room temperature, leading to poor recovery.

Q6: My compound "oiled out" instead of crystallizing. How can I fix this?

"Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated too quickly.

  • Solution 1: Slow Down the Cooling. Allow the solution to cool to room temperature slowly before moving it to an ice bath. Do not disturb the flask during this initial cooling phase.

  • Solution 2: Use More Solvent. The concentration of the compound may be too high. Add more of the primary solvent to the heated solution to reduce saturation.

  • Solution 3: Add a Seed Crystal. If you have a small amount of pure material, adding a single crystal can initiate the crystallization process on a solid lattice rather than as an amorphous oil.[10]

Q7: My crystal yield is very low. How can I improve it?

Low yield suggests the compound is too soluble in the solvent at low temperatures.

  • Solution 1: Use a Less Polar Solvent System. Add a non-polar co-solvent (like hexanes or heptane) to your polar solvent (like ethyl acetate or acetone) to decrease the overall solubility.

  • Solution 2: Reduce the Solvent Volume. Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound. Excess solvent will retain more product in the solution upon cooling.

  • Solution 3: Cool for Longer/Colder. Ensure the flask is thoroughly chilled in an ice bath for an extended period (30+ minutes) to maximize precipitation.

Q8: The final product is still impure after one recrystallization. What's next?
  • Solution 1: Perform a Second Recrystallization. A second pass is often necessary to achieve high purity, especially if the initial crude material was heavily contaminated.

  • Solution 2: Change the Solvent System. Impurities may have similar solubility profiles in the first solvent system. Switching to a different solvent with different polarity characteristics can effectively remove them.

  • Solution 3: Pre-purify with Acid-Base Extraction. If you suspect neutral or basic impurities, perform an acid-base extraction (see Section 5) before recrystallizing.

Section 4: Troubleshooting Guide: Chromatographic & Extractive Methods

Q9: Why is my compound streaking on a standard silica gel column?

The highly polar carboxylic acid and sulfonyl groups interact very strongly with the acidic silica gel, leading to poor separation and band tailing.

  • Solution 1: Add Acid to the Mobile Phase. Adding 0.5-1% acetic or formic acid to your eluent (e.g., ethyl acetate/hexanes) can suppress the deprotonation of the carboxylic acid, reducing its interaction with the silica and leading to better peak shape.

  • Solution 2: Use Reverse-Phase Chromatography. C18 silica is a much better choice. The compound will interact via hydrophobic interactions, and elution is typically achieved with a gradient of water/acetonitrile or water/methanol, often with a TFA or formic acid modifier.[13][14]

Q10: What are the recommended starting conditions for reverse-phase HPLC purification?
  • Column: C18 stationary phase.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

  • Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.

  • Gradient: Start with a high concentration of Mobile Phase A (e.g., 95%) and gradually increase the concentration of Mobile Phase B.

  • Detection: UV detection, typically around 228-254 nm.[14]

Q11: How can I use acid-base extraction to remove neutral impurities?

This classic technique is highly effective for carboxylic acids.[15][16] It separates acidic compounds from neutral and basic ones by exploiting changes in water solubility upon salt formation. See Protocol 2 in the next section for a detailed workflow.

Section 5: Detailed Experimental Protocols

Protocol 1: High-Purity Recrystallization from a Mixed-Solvent System (Aqueous Methanol)

This protocol is adapted from methods used for structurally similar compounds and is an excellent starting point.[5]

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask equipped with a stir bar. Add a minimal amount of methanol (e.g., 20 mL) and heat the mixture to a gentle reflux with stirring.

  • Co-Solvent Addition: While hot, add deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates you have reached the saturation point.

  • Clarification: Add 1-2 more drops of hot methanol until the solution becomes clear again. This ensures you are just below saturation for optimal crystal growth.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature on a benchtop without disturbance. Slow cooling is crucial for the formation of large, pure crystals.

  • Ice Bath Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same methanol/water ratio used for crystallization) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.

Self-Validation: The purified product should exhibit a significantly sharper melting point range and show improved purity by HPLC or NMR analysis compared to the crude material.

Protocol 2: Liquid-Liquid Acid-Base Extraction Workflow

This workflow is designed to remove neutral or basic impurities before a final purification step like recrystallization.

G cluster_0 Step 1: Dissolution & Basification cluster_1 Step 2: Separation cluster_2 Step 3: Acidification & Isolation A1 Dissolve crude solid in an organic solvent (e.g., EtOAc) A2 Add aqueous base (e.g., 1M NaHCO₃). Shake in separatory funnel. A1->A2 B1 Allow layers to separate A2->B1 B2 Organic Layer: Contains neutral/basic impurities. (Discard) B1->B2 B3 Aqueous Layer: Contains deprotonated sodium salt of the desired acid. (Keep) B1->B3 C1 Cool aqueous layer in ice bath. Acidify to pH ~1-2 with cold 1M HCl. B3->C1 C2 Product precipitates out of solution. C1->C2 C3 Extract product back into an organic solvent (e.g., EtOAc) C2->C3 C4 Dry organic layer (Na₂SO₄), filter, and evaporate solvent. C3->C4 D1 Purified Product C4->D1 Proceed to Recrystallization

Caption: Workflow for purification via acid-base extraction.

Section 6: Purity Verification

Q12: How do I confirm the purity of my final product?

No single technique is sufficient. A combination of methods provides the most comprehensive assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A single, sharp peak on a high-resolution C18 column indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and identify any residual starting materials or isomeric impurities if their signals are distinct.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range (typically < 2 °C). Impurities tend to broaden and depress the melting point.[10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Section 7: References

  • Reddit. (2024). Question on purifying aryl Sulfonic acids. [Online] Available at: [Link]

  • Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. [Online] Available at:

  • Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. [Online] Available at:

  • PubChem. (n.d.). 2-(4-bromobenzenesulfonyl)-2-methylpropanoic acid. [Online] Available at: [Link]

  • Patsnap. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. [Online] Available at: [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Online] Available at: [Link]

  • Master Organic Chemistry. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. [Online] Available at: [Link]

  • Google Patents. (1995). US5387713A - Process for purification of carboxylic acids. [Online] Available at:

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Online] Available at: [Link]

  • Professor Dave Explains. (2020). Recrystallization. [Online] YouTube. Available at: [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid?. [Online] Available at: [Link]

  • Google Patents. (1973). US3709795A - Purification of carboxylic acids by chemical treatment and distillation. [Online] Available at:

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Online] Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Online] Available at: [Link]

  • Google Patents. (1970). US3496224A - Purification of sulfonic acids. [Online] Available at:

  • ResearchGate. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. [Online] Available at: [Link]

  • PubMed. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. [Online] Available at: [Link]

  • PubMed. (2010). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. [Online] Available at: [Link]

  • ResearchGate. (2024). Combating Pharmaceutical Folklore: No Alkyl-Sulfonate Impurities Formed During the Synthesis of Sulfonate Salts. [Online] Available at: [Link]

Sources

Troubleshooting

Identification of byproducts in 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid synthesis

Introduction: This guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid. The formation of this sulfone, typica...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid. The formation of this sulfone, typically via the reaction of sodium 4-bromobenzenesulfinate with 2-bromo-2-methylpropanoic acid, is a robust process. However, like many nucleophilic substitution reactions, it is susceptible to competing pathways that can lead to a variety of byproducts. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, understand, and mitigate the formation of these impurities, ensuring the highest possible yield and purity of your target compound.

Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis, and what are the key reactive species?

The synthesis of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid is typically achieved through a bimolecular nucleophilic substitution (SN2) reaction. The key players are:

  • Nucleophile: The sodium 4-bromobenzenesulfinate salt provides the 4-bromobenzenesulfinate anion (ArSO₂⁻). This anion is the active nucleophile that attacks the electrophilic carbon.

  • Electrophile: 2-bromo-2-methylpropanoic acid serves as the alkyl halide electrophile. The carbon atom bonded to the bromine is the electrophilic center.

In this reaction, the sulfinate anion attacks the tertiary carbon of the propanoic acid derivative, displacing the bromide leaving group to form the C-S bond characteristic of the sulfone product.

SN2_Reaction_Pathway Reactant1 Sodium 4-Bromobenzenesulfinate (Nucleophile) TS SN2 Transition State Reactant1->TS S-attack Reactant2 2-Bromo-2-methylpropanoic Acid (Electrophile) Reactant2->TS Product 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic Acid (Desired Sulfone) TS->Product Bromide displaced

Caption: Primary SN2 pathway for sulfone synthesis.

Q2: My crude product analysis (¹H NMR, GC-MS) shows a significant alkene impurity. What is it, and why did it form?

This is the most common issue in this specific synthesis. The alkene byproduct is Methacrylic acid (2-methylpropenoic acid).

Causality: Its formation is a direct consequence of a competing E2 (bimolecular elimination) reaction . Here's why it happens:

  • Substrate Structure: The electrophile, 2-bromo-2-methylpropanoic acid, is a tertiary alkyl halide. Tertiary halides are sterically hindered, making it difficult for the nucleophile to access the electrophilic carbon for an SN2 attack.

  • Basicity of Nucleophile: The 4-bromobenzenesulfinate anion, while a good nucleophile, also possesses sufficient basicity to act as a base. Instead of attacking the carbon, it can abstract a proton from a beta-carbon (one of the methyl groups).

  • Reaction Conditions: Higher reaction temperatures strongly favor elimination over substitution because elimination reactions typically have a higher activation energy.

The E2 reaction occurs in a concerted step where the sulfinate anion removes a proton, the C=C double bond forms, and the bromide ion is ejected as the leaving group.

Side_Reactions Major Competing Reaction Pathways cluster_start Reactants Reactant1 4-Bromobenzenesulfinate Anion (ArSO₂⁻) SN2_Node SN2 Pathway (S-Attack) Reactant1->SN2_Node E2_Node E2 Pathway (Base Action) Reactant1->E2_Node O_Alkylation_Node SN2 Pathway (O-Attack) Reactant1->O_Alkylation_Node Reactant2 2-Bromo-2-methylpropanoic Acid Reactant2->SN2_Node Reactant2->E2_Node Reactant2->O_Alkylation_Node Product_Sulfone Desired Sulfone (C-S Bond) SN2_Node->Product_Sulfone Product_Alkene Methacrylic Acid (C=C Bond) E2_Node->Product_Alkene Product_Ester Sulfinate Ester (C-O-S Bond) O_Alkylation_Node->Product_Ester

Optimization

Technical Support Center: Synthesis of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid

Welcome to the technical support center for the synthesis of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but a deep unders...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but a deep understanding of the reaction's intricacies. This resource is structured as a series of troubleshooting guides and FAQs to directly address the challenges you may encounter in the lab. Our goal is to empower you to optimize your synthesis for higher yield and purity by explaining the causality behind each experimental choice.

Synthesis Overview & Strategy

The most reliable and common route to 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid involves a three-step sequence starting from 4-bromobenzenesulfonyl chloride. This pathway is chosen for its high-yielding steps and the relative ease of purification of the intermediates and final product.

  • Step 1: Reduction to Sulfinate: 4-bromobenzenesulfonyl chloride is reduced to its corresponding sodium sulfinate salt. This creates the key nucleophile for the subsequent C-S bond formation.

  • Step 2: S-Alkylation: The sodium 4-bromobenzenesulfinate is reacted with an ester of 2-bromo-2-methylpropanoic acid (e.g., the ethyl ester) in a nucleophilic substitution reaction to form the sulfone.

  • Step 3: Hydrolysis: The resulting ester is hydrolyzed under basic conditions to yield the final carboxylic acid product.

G cluster_0 Step 1: Sulfinate Preparation cluster_1 Step 2: S-Alkylation (C-S Bond Formation) cluster_2 Step 3: Hydrolysis A 4-Bromobenzenesulfonyl Chloride B Sodium 4-bromobenzenesulfinate A->B  Reduction (e.g., Na₂SO₃) D Ethyl 2-(4-Bromobenzenesulfonyl) -2-methylpropanoate B->D C Ethyl 2-bromo-2- methylpropanoate C->D E 2-(4-Bromobenzenesulfonyl) -2-methylpropanoic acid (Final Product) D->E  Base Hydrolysis (e.g., LiOH) & Acidification

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might face during the synthesis. Each answer provides a solution and explains the underlying chemical principles.

Question 1: My yield in the S-alkylation step (Step 2) is consistently low. What are the likely causes and how can I fix it?

Answer: Low yield in the alkylation step is the most common challenge. The root cause often lies in the competition between the desired S-alkylation and undesired side reactions, or suboptimal reaction conditions.

  • Cause A: Competing O-Alkylation. Sodium 4-bromobenzenesulfinate is an ambident nucleophile, meaning it can react through either the sulfur or oxygen atom. Reaction at sulfur gives the desired sulfone, while reaction at oxygen gives a sulfinate ester. The latter is a common and often major byproduct.[1]

    • Solution: Favor S-alkylation by carefully selecting your solvent. Use polar aprotic solvents like DMF or DMSO. These solvents solvate the sodium cation (Na⁺) effectively, leaving the sulfinate anion "naked" and more reactive. According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom is a softer nucleophilic center than the oxygen. The carbon atom of the alkyl halide is a soft electrophile. Soft-soft interactions are favored, leading to the desired C-S bond. Polar protic solvents (like ethanol or water) can hydrogen-bond with the oxygen atom, making it less nucleophilic and thus favoring S-alkylation, but can also lead to slower reaction rates. Aprotic solvents are generally preferred.

  • Cause B: Elimination Side Reaction (E2). The electrophile, ethyl 2-bromo-2-methylpropanoate, is a tertiary alkyl halide. It can undergo elimination in the presence of a base to form ethyl methacrylate, especially at higher temperatures. While the sulfinate anion is only weakly basic, this pathway can still reduce your yield.

    • Solution: Keep the reaction temperature as low as reasonably possible while still achieving a good reaction rate. A typical starting point is room temperature, with gentle heating to 40-60°C if the reaction is too slow. Avoid high temperatures (>80°C).

  • Cause C: Poor Quality of Starting Materials.

    • Sodium 4-bromobenzenesulfinate: This salt can be hygroscopic and may oxidize over time. Use freshly prepared or properly stored material.

    • Ethyl 2-bromo-2-methylpropanoate: This reagent can degrade. Verify its purity by NMR or GC before use.

G cluster_paths reagents Sodium 4-bromobenzenesulfinate + Ethyl 2-bromo-2-methylpropanoate S_attack S-Attack (Soft Nucleophile) reagents->S_attack Favored in Polar Aprotic Solvents (DMF, DMSO) O_attack O-Attack (Hard Nucleophile) reagents->O_attack Elimination E2 Elimination reagents->Elimination Favored at Higher Temps product_sulfone Desired Product: Sulfone Ester S_attack->product_sulfone product_ester Side Product: Sulfinate Ester O_attack->product_ester product_alkene Side Product: Ethyl Methacrylate Elimination->product_alkene

Caption: Competing reaction pathways in the S-alkylation step.

Question 2: The final hydrolysis step (Step 3) is incomplete or very slow. How can I drive it to completion?

Answer: The ester, ethyl 2-(4-bromobenzenesulfonyl)-2-methylpropanoate, is sterically hindered due to the bulky sulfonyl group and the two methyl groups on the alpha-carbon. This hindrance makes it resistant to hydrolysis.

  • Solution 1: Switch to a Stronger Nucleophile/Base. Standard conditions like NaOH in ethanol/water may be insufficient. Lithium hydroxide (LiOH) is often more effective for hydrolyzing hindered esters. It is a smaller, harder nucleophile that can better access the electrophilic carbonyl carbon. A typical solvent system is a 2:1 or 3:1 mixture of THF and water to ensure solubility of the ester.

  • Solution 2: Increase Temperature. Refluxing the reaction mixture can provide the necessary activation energy to overcome the steric hindrance. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid potential decomposition.

  • Solution 3: Ensure Proper Stoichiometry. Use a sufficient excess of the base (typically 2-3 equivalents) to ensure the reaction goes to completion and to neutralize the resulting carboxylic acid.

Question 3: I'm having difficulty purifying the final product. It seems very water-soluble and doesn't behave well on a silica column.

Answer: Purifying highly polar, acidic compounds like this requires a different approach than standard organic molecules. Avoid silica gel chromatography if possible, as these compounds often streak badly and can be difficult to elute.[2]

  • Recommended Method: Acid-Base Extraction. This is the most effective purification strategy.

    • After the hydrolysis is complete (and the organic solvent like THF has been removed in vacuo), dilute the aqueous reaction mixture with water.

    • Perform a wash with an organic solvent like ethyl acetate or dichloromethane to remove any neutral, unreacted starting ester or non-acidic byproducts.

    • Carefully acidify the aqueous layer with cold 1M or 2M HCl. The target carboxylic acid is a strong acid and will precipitate out of the solution.[3] The key is to lower the pH to ~1-2 to ensure full protonation and minimize water solubility.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove any inorganic salts (e.g., LiCl).

  • Alternative Method: Recrystallization. If the product isolated from the acid-base workup is still not pure enough, it can be recrystallized. A good starting point for a solvent system would be an ethanol/water or isopropanol/water mixture. Dissolve the crude product in the minimum amount of hot alcohol and slowly add water until the solution becomes turbid, then allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q: Which reagents are most critical to the success of this synthesis?

A: The quality of two reagents is paramount:

  • 4-Bromobenzenesulfonyl Chloride (Step 1): This is the ultimate source of your sulfonyl group. It should be of high purity and protected from moisture, as it readily hydrolyzes to the corresponding sulfonic acid, which is unreactive in the subsequent reduction step.

  • Ethyl 2-bromo-2-methylpropanoate (Step 2): As the electrophile, its purity is crucial. Impurities can lead to unwanted side reactions and complicate purification. It is also a lachrymator and should be handled with care in a fume hood.

Q: Can I use a different alkylating agent in Step 2?

A: Yes, but with considerations. Using the methyl ester (methyl 2-bromo-2-methylpropanoate) is a common alternative and may hydrolyze more readily in the final step. Using a tert-butyl ester is also possible, which could then be cleaved under acidic conditions (e.g., with trifluoroacetic acid) instead of basic hydrolysis, potentially avoiding side reactions associated with strong bases. The choice depends on the overall synthetic strategy and desired downstream applications.

Q: Are there any major safety concerns I should be aware of?

A: Yes.

  • 4-Bromobenzenesulfonyl Chloride: Corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Ethyl 2-bromo-2-methylpropanoate: Is a lachrymator (causes tearing) and an alkylating agent. Avoid inhalation and skin contact.

  • Solvents: DMF and DMSO are excellent solvents but have high boiling points and require care during removal. Both can be absorbed through the skin.

  • Acid/Base: Handle concentrated acids and bases with extreme care. The acidification step can be exothermic.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should always perform their own risk assessment and optimization.

Protocol 1: Preparation of Sodium 4-bromobenzenesulfinate
ReagentMol. Wt. ( g/mol )Amount (g)MmolEquivalents
4-Bromobenzenesulfonyl Chloride255.5125.551001.0
Sodium Sulfite (Na₂SO₃)126.0415.121201.2
Sodium Bicarbonate (NaHCO₃)84.0110.081201.2
Water (H₂O)18.02200 mL--

Procedure:

  • In a 500 mL round-bottom flask, dissolve sodium sulfite and sodium bicarbonate in 200 mL of water with stirring.

  • In a separate beaker, carefully dissolve 4-bromobenzenesulfonyl chloride in 50 mL of acetone.

  • Add the acetone solution dropwise to the aqueous solution over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Concentrate the mixture in vacuo to remove the acetone.

  • Cool the remaining aqueous solution in an ice bath. The sodium 4-bromobenzenesulfinate will precipitate.

  • Collect the solid by vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly under vacuum. The product can be used directly in the next step.

Protocol 2: Synthesis of Ethyl 2-(4-Bromobenzenesulfonyl)-2-methylpropanoate
ReagentMol. Wt. ( g/mol )Amount (g)MmolEquivalents
Sodium 4-bromobenzenesulfinate241.0524.111001.0
Ethyl 2-bromo-2-methylpropanoate195.0521.461101.1
N,N-Dimethylformamide (DMF)73.09200 mL--

Procedure:

  • To a dry 500 mL round-bottom flask under a nitrogen atmosphere, add sodium 4-bromobenzenesulfinate and 200 mL of anhydrous DMF.

  • Stir the suspension until the salt is well-dispersed.

  • Add ethyl 2-bromo-2-methylpropanoate dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 50°C.

  • Once the reaction is complete, pour the mixture into 1 L of cold water and stir.

  • Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine (2 x 200 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ester. This is often carried forward to the next step without further purification.

Protocol 3: Hydrolysis to 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid
ReagentMol. Wt. ( g/mol )Amount (g)MmolEquivalents
Crude Ester (from Step 2)337.22(assume 100)-1.0
Lithium Hydroxide Monohydrate (LiOH·H₂O)41.9612.6300~3.0
Tetrahydrofuran (THF)72.11200 mL--
Water (H₂O)18.02100 mL--
Hydrochloric Acid (2M HCl)-As needed--

Procedure:

  • Dissolve the crude ester from the previous step in 200 mL of THF in a 500 mL round-bottom flask.

  • In a separate beaker, dissolve lithium hydroxide monohydrate in 100 mL of water.

  • Add the aqueous LiOH solution to the THF solution and stir vigorously at room temperature for 6-12 hours. The reaction can be gently refluxed (approx. 60°C) to speed it up. Monitor for the disappearance of the starting ester by TLC.

  • After completion, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with 200 mL of water and wash with ethyl acetate (100 mL) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding 2M HCl. A white precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum to yield the final product.

References

  • Divergent upgrading pathways of sulfones with primary alcohols: nickel-catalyzed α-alkylation under N2 and metal-free promoted β-olefination in open air.
  • Theoretical Elucidation of Manganese(I)–Pincer Catalyzed α-Alkylation of Sulfones with Alcohols. American Chemical Society.
  • Selected optimization studies for the preparation of sulfone 1 a.
  • Design and synthesis of polycyclic sulfones via Diels–Alder reaction and ring-rearrangement metathesis as key steps. Beilstein Journals.
  • Alkyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal.
  • The Growing Importance of Sulfones in Modern Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd.
  • Sulfone synthesis by oxid
  • Purification of sulfonic acids.
  • Precipitation and Isolation of Organic Carboxylic Acids, Sulfonic Acids and Sulfinic Acids from Solution or Reaction Media. KiloMentor.
  • Question on purifying aryl Sulfonic acids. Reddit.
  • Failure in the alkylation of a sodium sulfin
  • An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonyl)benzamide. Benchchem.

Sources

Troubleshooting

Resolving isomeric impurities in the synthesis of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid

Welcome to the technical support center for the synthesis of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important compound. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, to empower you to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid?

There are two primary and scientifically sound approaches to synthesize the target molecule. The choice between them often depends on the availability of starting materials and the specific capabilities of your laboratory.

  • Route A: Friedel-Crafts Sulfonylation. This classic electrophilic aromatic substitution reaction involves reacting a suitable aromatic substrate with a bromobenzenesulfonyl derivative.

  • Route B: Oxidation of a Thioether Precursor. This method involves the synthesis of the corresponding thioether, 2-((4-bromophenyl)thio)-2-methylpropanoic acid, followed by its oxidation to the desired sulfone.

Q2: What are the primary isomeric impurities I should be concerned about?

The main isomeric impurities are the ortho (2-(2-Bromobenzenesulfonyl)-2-methylpropanoic acid) and meta (2-(3-Bromobenzenesulfonyl)-2-methylpropanoic acid) isomers. These arise from the non-exclusive substitution on the benzene ring during the synthesis. While the para isomer is generally favored, reaction conditions can significantly influence the formation of these undesired side products.

Q3: How can I confirm the presence of these isomeric impurities?

A combination of chromatographic and spectroscopic techniques is recommended for the definitive identification and quantification of isomeric impurities.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate the ortho, meta, and para isomers. The difference in their polarity will lead to distinct retention times.[1][2][3][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for distinguishing between the isomers. The substitution pattern on the benzene ring results in unique splitting patterns and chemical shifts for the aromatic protons and carbons.[6]

  • Infrared (IR) Spectroscopy: The C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) can provide clues about the substitution pattern of the benzene ring.[6][7]

Troubleshooting Guide: Isomeric Impurity Resolution

This section addresses specific problems you may encounter during the synthesis and purification of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid.

Problem 1: High Levels of Ortho and Meta Isomers in Friedel-Crafts Sulfonylation

Solutions:

  • Catalyst Choice: The Lewis acid catalyst plays a crucial role. Milder Lewis acids, such as FeCl₃ or ZnCl₂, may offer better selectivity compared to the highly reactive AlCl₃.

  • Solvent Polarity: The polarity of the solvent can influence the isomer ratio. Non-polar solvents like carbon disulfide or dichloromethane often favor the formation of the kinetically controlled product, which is typically the para isomer in this case.[12]

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance the selectivity for the thermodynamically favored para isomer and minimize side reactions.[12]

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can sometimes lead to isomerization. It is advisable to monitor the reaction progress by techniques like TLC or HPLC and stop it once the starting material is consumed.

Workflow for Optimizing Regioselectivity in Friedel-Crafts Sulfonylation:

Caption: Workflow for optimizing regioselectivity.

Problem 2: Difficulty in Separating Isomers by Crystallization

Cause: Constitutional isomers often have very similar physical properties, including solubility, which can make their separation by simple crystallization challenging.[13]

Solutions:

  • Solvent Screening: A systematic screening of different solvents and solvent mixtures is the first step. The goal is to find a system where the desired para isomer has significantly lower solubility than the ortho and meta isomers at a given temperature.

  • Controlled Cooling: Slow and controlled cooling of the saturated solution is crucial to allow for the selective crystallization of the desired isomer. Rapid cooling can lead to the co-precipitation of all isomers.

  • Fractional Crystallization: This technique involves multiple crystallization steps. The initial crystals will be enriched in the least soluble isomer. By repeatedly recrystallizing the mother liquor and the crystals, a higher purity of the desired isomer can be achieved.

  • pH Adjustment: For carboxylic acids, adjusting the pH of the solution can influence the solubility of the different isomers. Experimenting with pH gradients during crystallization might be beneficial.

Quantitative Data: Illustrative Example of Solvent Effects on Isomer Solubility

The following table provides a hypothetical yet plausible representation of how solvent choice could impact the solubility of the isomers, guiding your crystallization strategy.

Solvent Systempara-Isomer Solubility (g/100mL at 25°C)ortho/meta-Isomer Mix Solubility (g/100mL at 25°C)Selectivity Factor (ortho-meta/para)
Ethanol/Water (80:20)0.51.53.0
Toluene0.20.84.0
Acetonitrile1.22.01.7

This data is illustrative and should be experimentally verified for the specific compound.

Problem 3: Incomplete Oxidation or Over-oxidation in the Thioether Route

Cause: The oxidation of a thioether to a sulfone proceeds through a sulfoxide intermediate. Using either too mild or too harsh an oxidizing agent, or improper stoichiometry, can lead to a mixture of starting material, the intermediate sulfoxide, and the desired sulfone. Over-oxidation to other species is also a possibility with very strong oxidants.

Solutions:

  • Choice of Oxidant: Common and effective oxidants for this transformation include hydrogen peroxide (often with a catalyst like sodium tungstate), meta-chloroperoxybenzoic acid (m-CPBA), and Oxone®.[14][15] The choice will depend on the scale of the reaction and the presence of other sensitive functional groups.

  • Stoichiometry: At least two equivalents of the oxidizing agent are required for the conversion of the thioether to the sulfone. It is often beneficial to use a slight excess to ensure complete conversion.

  • Temperature Control: The oxidation is an exothermic process. Maintaining a controlled temperature, often starting at 0 °C and allowing the reaction to slowly warm to room temperature, is crucial to prevent runaway reactions and side product formation.

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to track the disappearance of the starting material and the sulfoxide intermediate, and the appearance of the sulfone product.

Experimental Workflow for Thioether Oxidation:

Thioether Oxidation Workflow Start Dissolve Thioether in Suitable Solvent Cool Cool to 0°C Start->Cool Add_Oxidant Add Oxidant (e.g., H₂O₂/Na₂WO₄) Portion-wise Cool->Add_Oxidant Monitor Monitor by TLC/LC-MS Add_Oxidant->Monitor Workup Aqueous Workup Monitor->Workup Purify Crystallization/ Chromatography Workup->Purify Product Pure Sulfone Purify->Product

Caption: Step-by-step oxidation protocol.

Detailed Experimental Protocols

Protocol 1: HPLC Method for Isomer Separation
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Gradient: Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Elution Order: Generally, the para isomer will have the longest retention time due to its higher symmetry and potentially stronger interaction with the stationary phase, followed by the meta and then the ortho isomer. However, this should be confirmed with authentic standards if available.

Protocol 2: Recrystallization for Purification
  • Dissolution: Dissolve the crude product containing the isomeric mixture in a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture or toluene, as determined by your solvent screening).

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the more soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

By understanding the underlying chemical principles and systematically applying these troubleshooting strategies, you can effectively resolve isomeric impurities and obtain high-purity 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid for your research and development needs.

References

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. [Link]

  • PubMed. (2010). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. [Link]

  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]

  • Nacalai Tesque, Inc. (n.d.). HPLC Column for Structual Isomers. [Link]

  • Welch Materials, Inc. (2024). A Guide to Selective Columns for Isomer Separation. [Link]

  • The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. [Link]

  • Rogue Chem. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. [Link]

  • ResearchGate. (2012). How ortho and para isomers of benzene derivatives differentiated?. [Link]

  • Pearson. (2023). How might you use 13C NMR spectroscopy to differentiate between the three isomers of dibromobenzene?. [Link]

  • U.S. Patent No. US20020022743A1. (2002).
  • Reddit. (2022). Chemoselective thioether oxidation. [Link]

  • Figshare. (2016). Preparation of Brominated 2‑Alkoxythiophenes via Oxidation and Etherification of 2‑Thienyltrifluoroborate Salts. [Link]

  • Chemistry Steps. (n.d.). Ortho, Para, Meta. [Link]

  • Chemistry Steps. (n.d.). Ortho Para and Meta in Disubstituted Benzenes. [Link]

Sources

Optimization

Technical Support Center: Optimizing Substitutions with 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid

Welcome to the technical support guide for 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this uniqu...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this unique reagent in their synthetic workflows. Here, we address common challenges and provide in-depth, field-proven solutions to help you optimize your reaction conditions and achieve your desired outcomes. Our focus is on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid that influence its reactivity?

A1: The reactivity of this molecule is dominated by two key features:

  • The Carboxylic Acid Functional Group (-COOH): This is the primary site for the nucleophilic acyl substitution reactions discussed in this guide. However, the hydroxyl (-OH) group is a poor leaving group and requires activation to facilitate substitution.[1]

  • Extreme Steric Hindrance: The carboxylic acid is attached to a quaternary carbon, which is also bonded to a methyl group and the very bulky 4-bromobenzenesulfonyl group. This steric congestion is the single most significant factor complicating substitution reactions, as it physically blocks nucleophiles from attacking the carbonyl carbon.[2][3]

The 4-bromobenzenesulfonyl group is a strong electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon, but this electronic benefit is often outweighed by the severe steric hindrance.

Caption: Structure of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid.

Q2: What are the primary types of substitution reactions this guide focuses on?

A2: This guide exclusively addresses nucleophilic acyl substitution at the carboxylic acid moiety to form derivatives such as amides, esters, and thioesters. Due to the molecule's structure, SN1/SN2-type substitutions at the quaternary carbon are not feasible.

Q3: What basic safety precautions should be observed when handling this compound?

A3: Based on available safety data, 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid is harmful if swallowed and may cause skin, eye, and respiratory irritation.[4] Always handle this chemical in a well-ventilated fume hood, wearing standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the specific Safety Data Sheet (SDS) from your supplier for complete information.[4][5]

Troubleshooting Guide for Substitution Reactions

This section is structured to address the most common problems encountered during substitution reactions with 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid.

Problem 1: My reaction shows low or no conversion to the desired product.

This is the most frequent issue and typically stems from a combination of poor leaving group ability and steric hindrance.

  • Scientific Rationale: The hydroxyl group (-OH) is a strong base, making it a poor leaving group. For a nucleophilic acyl substitution to proceed, the -OH must be converted into a group that is a weaker base and thus more stable on its own.[1][6]

  • Solution: Activate the Carboxylic Acid. The most reliable strategy is a two-step approach: first, activate the carboxylic acid, then add the nucleophile. The choice of activating agent is critical.

    • For Amide Synthesis: Use standard peptide coupling reagents. A combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) is highly effective. These reagents form a highly reactive O-acylisourea intermediate that is susceptible to nucleophilic attack even by moderately reactive amines.

    • For Ester Synthesis/General Reactivity: Convert the carboxylic acid to an acid chloride . This is the most common and effective way to create a highly reactive electrophile. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are standard. The resulting acid chloride is extremely reactive and will often react with nucleophiles where the parent carboxylic acid will not.

  • Scientific Rationale: The quaternary carbon center creates a crowded environment around the carbonyl group, physically impeding the trajectory of the incoming nucleophile. This effect, known as steric hindrance, dramatically slows down the rate of reaction.[3][7] Bulky nucleophiles are particularly affected.[8]

  • Solution: Optimize Reaction Conditions to Overcome Steric Barriers.

    • Increase Reaction Temperature: Providing more thermal energy helps reacting molecules overcome the activation energy barrier imposed by steric repulsion. Monitor the reaction for potential decomposition, but temperatures in the range of 50-80 °C are often beneficial.

    • Use Less Sterically Hindered Nucleophiles: If possible, choose a smaller nucleophile. For example, methylamine will react more readily than diethylamine.

    • Increase Reaction Time: Sterically hindered reactions are often simply slow. Allow the reaction to proceed for an extended period (24-48 hours) while monitoring by an appropriate method (TLC, LC-MS).

    • Use a More Reactive Electrophile: As mentioned in Cause A, converting the carboxylic acid to an acid chloride provides a much more potent electrophile, which can often force the reaction to proceed despite the steric challenge.

Troubleshooting_Workflow Start Low / No Conversion Check_Activation Is the carboxylic acid activated? (e.g., as acid chloride or with EDC) Start->Check_Activation Activate SOLUTION: Activate with SOCl₂ or EDC/HOBt Check_Activation->Activate No Check_Sterics Is the nucleophile bulky or are conditions too mild? Check_Activation->Check_Sterics Yes Activate->Check_Sterics Now Activated Optimize_Conditions SOLUTION: 1. Increase Temperature 2. Use smaller nucleophile 3. Extend reaction time Check_Sterics->Optimize_Conditions Yes Success Reaction Proceeds Check_Sterics->Success No (Re-evaluate substrate) Optimize_Conditions->Success

Caption: Decision workflow for troubleshooting low reaction conversion.

Problem 2: I am observing side products or decomposition of my starting material.
  • Scientific Rationale: While heat can overcome steric hindrance, excessive temperatures or overly aggressive reagents can lead to undesired pathways. The sulfonyl group is generally stable, but nucleophilic attack at the sulfur atom can occur under forcing conditions, although attack at an activated carbonyl is kinetically favored.[9][10] Decarboxylation at very high temperatures is also a theoretical possibility.

  • Solution: Employ Controlled and Milder Conditions.

    • Stepwise Activation: Activate the carboxylic acid at a low temperature (e.g., 0 °C) before slowly adding the nucleophile and allowing the reaction to warm to room temperature or be gently heated. This prevents uncontrolled reactions between the activating agent and the nucleophile.

    • Use a Non-Nucleophilic Base: If a base is required (e.g., to scavenge HCl from an acid chloride reaction), use a sterically hindered, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). This prevents the base itself from competing with your desired nucleophile.

    • Monitor Temperature Carefully: Do not exceed the temperature necessary to achieve a reasonable reaction rate. A temperature ceiling of 80 °C is a good starting point for optimization.

Optimized Experimental Protocols

The following protocols are designed as robust starting points for your experiments.

Protocol 1: General Procedure for Amide Formation via EDC Coupling

This method is preferred for its mild conditions and is effective for primary and secondary amines.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF, ~0.2 M).

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) in one portion. Stir the mixture at 0 °C for 30 minutes. You should see the formation of a clear solution.

  • Nucleophilic Addition: Add the desired amine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as DIPEA (2.5 eq).

  • Reaction: Allow the flask to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Track the consumption of the starting material by TLC or LC-MS.

  • Workup & Purification:

    • Dilute the reaction mixture with the solvent (e.g., DCM).

    • Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography.

Protocol 2: General Procedure for Ester Formation via the Acid Chloride

This is a more forceful method, suitable for less reactive nucleophiles like alcohols or when EDC coupling fails.

  • Acid Chloride Formation: In a fume hood, suspend or dissolve 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid (1.0 eq) in thionyl chloride (SOCl₂, 5-10 eq). Add a catalytic amount of DMF (1-2 drops).

  • Reaction: Gently heat the mixture to reflux (approx. 75-80 °C) for 2-4 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Isolation of Intermediate: Carefully remove the excess SOCl₂ under reduced pressure (a bubbler with NaOH solution is recommended to trap the toxic vapors). The resulting crude acid chloride is often used directly in the next step.

  • Esterification: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., THF or DCM). Cool to 0 °C. Add a solution of the desired alcohol (1.5 eq) and triethylamine (2.0 eq) in the same solvent dropwise.

  • Reaction & Workup: Allow the reaction to warm to room temperature and stir for 4-12 hours. Quench with water and perform a standard aqueous workup as described in Protocol 1. Purify by column chromatography.

Summary of Recommended Conditions
Nucleophile TypeRecommended MethodKey ParametersExpected Challenge Level
Primary AminesEDC/HOBt Coupling0 °C to RT, 12-24hLow to Moderate
Secondary AminesEDC/HOBt or Acid ChlorideRT to 50 °C, 24-48hModerate to High
Alcohols (Primary)Acid Chloride0 °C to RT, 4-12hModerate
Alcohols (Secondary)Acid ChlorideRT to 60 °C, 12-36hHigh
ThiolsAcid Chloride0 °C to RT, 2-8hModerate

References

  • Creary, X. (2006). "Recent advances in heterolytic nucleofugal leaving groups". PMC, NIH.[Link]

  • Hovorka, M., & Scamehorn, J. (2002). "Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates". MDPI.[Link]

  • Evans, M. (2023). "Alkyl Sulfonates Revisited; Substitutions and Eliminations of Alcohols". YouTube.[Link]

  • Lepore, S. D., et al. (2005). "Arylsulfonate-Based Nucleophile Assisting Leaving Groups". ACS Publications, The Journal of Organic Chemistry.[Link]

  • Roisnel, T., et al. (2020). "Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides". PubMed Central.[Link]

  • Barrow, R. A. (2009). "Activation of Alcohols to Nucleophilic Substitution". NTU & IRep.[Link]

  • Schran, H., et al. (2005). "Theoretical Study of Nucleophilic Substitution at Sulfur in Sulfinyl Derivatives". ACS Publications.[Link]

  • Canle López, M., et al. (1997). "Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides". ResearchGate.[Link]

  • Ashenhurst, J. "Steric Hindrance in SN2 and SN1 Reactions". Chemistry Steps.[Link]

  • PubChem. "2-(4-Bromophenyl)sulfanyl-2-methylpropanoic acid". PubChem.[Link]

  • BouzBouz, S., et al. (2004). "Regioselective Cross-Metathesis Reaction Induced by Steric Hindrance". Organic Letters.[Link]

  • PubChem. "2-(4-bromobenzenesulfonyl)-2-methylpropanoic acid". PubChem.[Link]

  • Ashenhurst, J. (2018). "Aromatic Synthesis (3) – Sulfonyl Blocking Groups". Master Organic Chemistry.[Link]

  • Google Patents. "Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid".
  • Google Patents. "Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid".
  • Reddit. "Effect on steric hindrance on nucleophiles". r/OrganicChemistry.[Link]

  • Lamsabhi, A. M., et al. (2022). "Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?". PubMed Central.[Link]

  • Patsnap. "Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid". Patsnap.[Link]

  • Ashenhurst, J. (2011). "Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles)". Master Organic Chemistry.[Link]

  • LibreTexts Chemistry. "Nucleophilic Acyl Substitution Reactions". LibreTexts.[Link]

  • Chad's Prep. (2021). "Nucleophilic Acyl Substitution". YouTube.[Link]

  • Reign Pharma Pvt. Ltd. "2-(4-bromophenyl)-2-methylpropanoic acid". Reign Pharma.[Link]

Sources

Troubleshooting

Common side reactions with 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid and how to avoid them

Welcome to the technical support center for 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during its use. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Introduction

2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid is a versatile building block in organic synthesis, valued for its trifunctional nature. The presence of a carboxylic acid, an arylsulfonyl group, and a bromoaryl moiety offers multiple avenues for molecular elaboration. However, this complexity can also lead to undesired side reactions under certain experimental conditions. This guide will help you understand and mitigate these potential issues.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am observing gas evolution and loss of my starting material upon heating. What is happening?

Answer:

You are likely encountering decarboxylation , a common thermal decomposition pathway for carboxylic acids. In the case of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid, the presence of the electron-withdrawing sulfonyl group at the α-position can stabilize the resulting carbanion intermediate, making decarboxylation more facile than with simple alkanoic acids, particularly at elevated temperatures.[1]

Troubleshooting Guide: Decarboxylation

Symptom Potential Cause Recommended Solution
Gas evolution (CO2)Reaction temperature is too high.Maintain the reaction temperature as low as possible to achieve the desired transformation. Monitor the reaction closely and consider extending the reaction time at a lower temperature.
Formation of 1-bromo-4-(isopropylsulfonyl)benzeneProlonged heating in a protic solvent.If possible, switch to an aprotic solvent. If a protic solvent is necessary, use the mildest possible heating conditions.
Low yield of desired productCompeting decarboxylation pathway.If the desired reaction requires harsh conditions, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the reaction. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step under milder conditions.

Reaction Pathway: Decarboxylation

start 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid intermediate Carbanion Intermediate (stabilized by SO2R) start->intermediate Heat (Δ) product 1-Bromo-4-(isopropylsulfonyl)benzene + CO2 intermediate->product Protonation start 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid products 4-Bromobenzenesulfinic acid + Isobutyric acid start->products Nucleophilic attack / Hydrolysis (e.g., strong base, heat)

Caption: Hydrolytic C-S bond cleavage.

FAQ 3: I am trying to perform a reaction at the carboxylic acid, but I am seeing byproducts related to the bromoaryl group. Why is this happening?

Answer:

The bromoaryl group, while relatively stable, can participate in a variety of reactions, especially in the presence of transition metal catalysts or strong bases/nucleophiles. Common side reactions include nucleophilic aromatic substitution (SNAr) , formation of organometallic reagents , and cross-coupling reactions .

Troubleshooting Guide: Unwanted Reactions at the Bromoaryl Group

Symptom Potential Cause Recommended Solution
Formation of a phenol or aniline derivativeNucleophilic aromatic substitution (SNAr).Avoid strong, hard nucleophiles (e.g., NaOH, NaNH2) at high temperatures. If a strong base is required, consider using a non-nucleophilic base (e.g., DBU, proton sponge) or running the reaction at a lower temperature.
Debromination or formation of a Grignard-like byproductReaction with strong bases (e.g., n-BuLi) or metals (e.g., Mg).If a strong base is necessary, consider deprotonating the carboxylic acid first with a weaker base to form the carboxylate, which is less prone to side reactions with the bromoaryl group. Avoid the use of metals like magnesium if you do not intend to form a Grignard reagent.
Formation of biaryl or other coupled productsPalladium-catalyzed cross-coupling with impurities or other reagents.If using a palladium catalyst for a reaction elsewhere in the molecule, be aware of the potential for the bromoaryl group to participate. Use highly purified reagents and solvents to avoid unintended coupling partners. Consider a ligand that favors the desired transformation over aryl-aryl coupling.

Experimental Protocol: Selective Amide Coupling

This protocol is designed to minimize side reactions when forming an amide bond from 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid.

Materials:

  • 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid

  • Amine of choice

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous workup and purification solvents

Procedure:

  • To a solution of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of HATU (1.2 eq) in anhydrous DMF dropwise to the cooled mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Rationale for Choices:

  • HATU/DIPEA: This is a mild and efficient coupling system that operates at room temperature, thus avoiding thermally induced decarboxylation. [2]* Anhydrous Conditions: Prevents hydrolysis of the activated carboxylic acid and other potential side reactions.

  • DIPEA: A non-nucleophilic base that minimizes the risk of SNAr at the bromoaryl group.

Logical Workflow for Troubleshooting

start Unexpected Side Product Observed char Characterize Side Product (MS, NMR) start->char decarb Decarboxylation Product? char->decarb desulf Desulfonylation Product? char->desulf br_react Bromoaryl Reaction Product? char->br_react other Other Side Reaction char->other decarb_sol Reduce Temperature Protect Carboxylic Acid decarb->decarb_sol Yes desulf_sol Avoid Harsh Reducing Agents Use Milder pH/Temp desulf->desulf_sol Yes br_react_sol Use Non-Nucleophilic Base Purify Reagents br_react->br_react_sol Yes

Caption: A logical workflow for troubleshooting side reactions.

References

  • Sharma, A., et al. (2023). Mechanochemical-Assisted Decarboxylative Sulfonylation of α,β-Unsaturated Carboxylic Acids with Sodium Sulfinate Salts. ChemRxiv. Available at: [Link]

  • Zeng, R., et al. (2024). Decarboxylative Sulfonylation of Carboxylic Acids under Mild Photomediated Iron Catalysis. Organic Letters. Available at: [Link]

  • Ellis, K. J. (1993). Biotic and abiotic carbon to sulfur bond cleavage. UNT Digital Library. Available at: [Link]

  • Gevorgyan, V., et al. (2021). Photocatalytic decarboxylative amidosulfonation enables direct transformation of carboxylic acids to sulfonamides. Chemical Science. Available at: [Link]

  • Szostak, M., et al. (2018). Decarbonylative Sulfide Synthesis from Carboxylic Acids and Thioesters via Cross-Over C–S Activation and Acyl Capture. Journal of the American Chemical Society. Available at: [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). Decarboxylation of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • Yang, K., et al. (2023). Transition-metal-free C-S bond cleavage and transformation of organosulfur compounds. Chemical Communications. Available at: [Link]

  • Masson, G., et al. (2018). Visible light-triggered C-C and C-N Bond Formation by C-S bonds cleavage of benzylic thioethers. Organic Letters. Available at: [Link]

  • Divi's Laboratories Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Eureka | Patsnap. Available at: [Link]

  • Alberti, A., et al. (1998). Photochemical carbon–sulfur bond cleavage in some alkyl and benzyl sulfides. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Ahmad, F. B., & Yadav, S. (2003). A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions. Protein Science. Available at: [Link]

  • Hapiot, P., et al. (2013). Thermal properties of sulfonic acid group functionalized Brønsted acidic ionic liquids. New Journal of Chemistry. Available at: [Link]

  • Trost, B. M. (1978). Sulfanylation reactions of carbonyl compounds and carboxylic acid derivatives employing sulfur electrophiles. A review. Chemical Reviews. Available at: [Link]

  • Zhang, Y., et al. (2016). Investigation of Thermal Properties of Carboxylates with Various Structures. Journal of Undergraduate Chemistry Research. Available at: [Link]

  • Reusch, W. (n.d.). Reactions at the α-Carbon. Michigan State University Chemistry. Available at: [Link]

  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry. Available at: [Link]

  • Westin, J. (n.d.). Carboxylic Acids Important Reactions. Jack Westin. Available at: [Link]

  • Reddit user discussion. (2022). COOH activation in presence of sulfonic acids. r/Chempros. Available at: [Link]

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid

Welcome to the technical support resource for 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building bl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.

Section 1: Synthesis and Purity of the Starting Material

Before troubleshooting subsequent reactions, ensuring the quality of your starting material is paramount. The most common route to 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid is the oxidation of its thioether precursor, 2-(4-bromophenyl)sulfanyl-2-methylpropanoic acid[1].

FAQ 1: My oxidation of the thioether precursor to the sulfone is sluggish or incomplete. What's going wrong?

Answer: Achieving complete oxidation from a sulfide to a sulfone without stopping at the sulfoxide intermediate requires careful selection of reagents and conditions. The second oxidation step (sulfoxide to sulfone) is generally slower than the first (sulfide to sulfoxide)[2].

  • Potential Cause 1: Insufficient Oxidant. Many common oxidants like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) can selectively produce the sulfoxide with one equivalent. For the full conversion to the sulfone, at least two equivalents are required, and often a slight excess is beneficial to drive the reaction to completion.

  • Solution: Increase the stoichiometry of your oxidant. We recommend starting with 2.2-2.5 equivalents. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the sulfoxide intermediate.

  • Potential Cause 2: Inadequate Reaction Temperature or Time. The oxidation of the sulfoxide to the sulfone often requires more forcing conditions than the initial oxidation of the sulfide[2].

  • Solution: If the reaction stalls at room temperature, consider gently heating the reaction mixture. For instance, when using H₂O₂ in acetic acid, refluxing may be necessary[2]. Be cautious, as excessive heat can lead to decomposition or side reactions.

  • Potential Cause 3: Choice of Oxidant. While H₂O₂ and m-CPBA are common, their reactivity may not be optimal for all substrates.

  • Solution: Consider alternative or more potent oxidizing systems. For example, potassium permanganate (KMnO₄) or Oxone® are powerful oxidants for this transformation. Catalytic systems, such as sodium tungstate with H₂O₂, can also be highly effective and selective for sulfone formation[3].

Table 1: Comparison of Common Oxidizing Agents for Sulfide to Sulfone Conversion
Oxidant SystemTypical ConditionsAdvantagesDisadvantages
m-CPBA CH₂Cl₂, 0°C to RTGood selectivity, mild conditionsStoichiometric waste (m-CBA), can be explosive
H₂O₂ / Acetic Acid AcOH, RT to RefluxInexpensive, "green" byproduct (H₂O)Can be slow, may require heat
Oxone® MeOH/H₂O, RTPowerful, readily availableCan be acidic, requires aqueous workup
KMnO₄ Acetone/H₂O, 0°CVery strong, inexpensiveStoichiometric MnO₂ waste, potential for over-oxidation
Workflow for Synthesis and Quality Control

The following diagram outlines the synthetic workflow from the thioether precursor and the necessary quality control steps to ensure the purity of your 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid.

synthesis_workflow cluster_synthesis Synthesis Stage cluster_purification Purification & QC Stage start Start: 2-(4-bromophenyl)sulfanyl- 2-methylpropanoic acid oxidation Oxidation (e.g., H2O2 in AcOH) start->oxidation Add >2 eq. oxidant workup Aqueous Workup (Quench excess oxidant) oxidation->workup extraction Solvent Extraction (e.g., EtOAc or DCM) workup->extraction purify Purification (Recrystallization or Column) extraction->purify qc Quality Control (NMR, LC-MS, mp) purify->qc Confirm structure & purity >95% final_product Pure 2-(4-Bromobenzenesulfonyl)- 2-methylpropanoic acid qc->final_product

Caption: Workflow for the synthesis and purification of the target compound.

Section 2: Troubleshooting Reactions at the Carboxylic Acid Moiety

The carboxylic acid in 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid is sterically hindered by the adjacent α,α-disubstituted carbon. This presents a significant challenge for reactions like esterification and amidation.

FAQ 2: I am attempting a Fischer esterification with methanol and a strong acid catalyst (H₂SO₄), but I see very low to no conversion. Why?

Answer: The low reactivity is due to steric hindrance. The bulky sulfonyl group and two methyl groups on the quaternary carbon sterically block the approach of the alcohol nucleophile to the carbonyl carbon. Standard equilibrium-driven methods like Fischer esterification are notoriously inefficient for hindered acids[4][5].

  • Solution 1: Activate the Carboxylic Acid. Convert the carboxylic acid to a more reactive intermediate.

    • Acid Chloride Formation: React the starting material with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly electrophilic acid chloride. This intermediate will then react readily with your alcohol, even hindered ones. This is often the most reliable method[6].

    • Coupling Reagents (Steglich-type Esterification): Use a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reactions require a catalytic amount of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), which forms a highly reactive acyl-pyridinium intermediate[7].

FAQ 3: My Steglich esterification using EDC/DMAP is still giving low yields and I see a lot of unreacted starting material.

Answer: Even with activation, issues can arise. The key is optimizing the formation and reaction of the activated intermediate.

  • Potential Cause 1: Insufficient DMAP. For sterically hindered acids, the role of DMAP is critical. It acts as a hyper-nucleophilic acyl transfer catalyst. Insufficient amounts can lead to slow reactions[7].

  • Solution: Increase the loading of DMAP from a catalytic amount (5-10 mol%) to a higher loading (e.g., 0.5 equivalents)[8].

  • Potential Cause 2: Hydrolysis of Activated Intermediates. If your solvent or reagents contain water, the activated intermediate (e.g., O-acylisourea) can hydrolyze back to the starting carboxylic acid[9].

  • Solution: Use anhydrous solvents and ensure your alcohol and amine reagents are dry. Running the reaction under an inert atmosphere (N₂ or Ar) is good practice.

  • Potential Cause 3: N-Acylurea Formation. The O-acylisourea intermediate formed from DCC or EDC can rearrange to a stable, unreactive N-acylurea byproduct, consuming your activated acid[7].

  • Solution: This rearrangement is often minimized by adding the alcohol and DMAP at the beginning of the reaction or by using an additive like HOBt (Hydroxybenzotriazole) which traps the O-acylisourea as a more stable activated ester.

Troubleshooting Decision Tree: Esterification of a Hindered Acid

This diagram provides a logical path to diagnose and solve common issues during the esterification of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid.

Caption: A decision tree for troubleshooting low-yield esterification reactions.

Section 3: Troubleshooting Reactions at the Aryl Bromide

The bromophenyl group is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.

FAQ 4: I am attempting a Suzuki coupling with a boronic acid, but the reaction is failing. My catalyst appears to have decomposed (turned black).

Answer: Palladium black precipitation indicates catalyst decomposition, which is a common failure mode in cross-coupling reactions. The electron-withdrawing nature of the sulfonyl group makes the aryl bromide more electron-deficient and generally reactive, but it can also influence catalyst stability.

  • Potential Cause 1: Inappropriate Ligand. The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle (oxidative addition, transmetalation, reductive elimination).

  • Solution: For an electron-deficient aryl bromide, a more electron-rich and bulky phosphine ligand is often required. Consider ligands like SPhos, XPhos, or RuPhos, which are known to be effective for challenging couplings.

  • Potential Cause 2: Base Incompatibility. The base is required to activate the boronic acid for transmetalation, but an inappropriate choice can lead to side reactions or catalyst deactivation. Strong bases like NaOH or KOH can promote hydrolysis of the boronic acid or side reactions with your substrate.

  • Solution: Use a milder base such as K₂CO₃, K₃PO₄, or Cs₂CO₃. K₃PO₄ is often a good choice for Suzuki couplings as it is effective but generally does not promote as many side reactions.

  • Potential Cause 3: Presence of Oxygen. Palladium(0) catalysts are sensitive to air and can be oxidized to an inactive state.

  • Solution: Thoroughly degas your solvent and reaction mixture (e.g., by sparging with argon or nitrogen for 15-30 minutes) before adding the palladium catalyst and ligand. Maintain a positive pressure of an inert gas throughout the reaction.

Table 2: Key Parameters for Optimizing Suzuki Coupling
ParameterCommon ChoicesRationale for 2-(4-Bromobenzenesulfonyl)-...
Catalyst Pd(OAc)₂, Pd₂(dba)₃Pre-catalysts that form the active Pd(0) in situ.
Ligand PPh₃, SPhos, XPhosElectron-rich, bulky ligands (SPhos, XPhos) are preferred for stabilizing the catalyst with an electron-deficient aryl bromide.
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₃PO₄ is often a robust choice, balancing reactivity with minimizing side reactions.
Solvent Toluene, Dioxane, DMFA mixture like Dioxane/H₂O or Toluene/H₂O is common to dissolve both organic and inorganic reagents.

Section 4: General Purification and Handling

FAQ 5: How do I best purify this compound? Standard silica gel chromatography gives poor separation and significant tailing.

Answer: The combination of a relatively nonpolar bromophenyl ring and a highly polar, acidic carboxylic acid group makes this a challenging compound to purify via standard chromatography.

  • Solution 1: Acidified Eluent. Tailing on silica gel is often caused by the interaction of the acidic proton of the carboxylic acid with the silica surface. Adding a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to your eluent system (e.g., Hexane/Ethyl Acetate) will suppress the deprotonation of your compound, leading to sharper peaks and better separation[10].

  • Solution 2: Acid/Base Extraction. As a carboxylic acid, your compound is soluble in aqueous base (e.g., NaHCO₃ or Na₂CO₃ solution).

    • Dissolve the crude material in an organic solvent like ethyl acetate.

    • Extract with a saturated aqueous NaHCO₃ solution. Your product will move to the aqueous layer as its sodium salt, leaving non-acidic impurities behind in the organic layer.

    • Carefully re-acidify the aqueous layer with cold 1M HCl until the product precipitates out (check pH with litmus paper).

    • Filter the solid or extract back into an organic solvent to recover the purified acid.[11]

  • Solution 3: Recrystallization. If the crude product is of reasonable purity (>85-90%), recrystallization can be a highly effective method for obtaining analytically pure material. Experiment with solvent systems like aqueous methanol, ethyl acetate/hexanes, or toluene.

References

  • Wikipedia. Sulfonyl halide. [Link]

  • National Institutes of Health (NIH). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. [Link]

  • ACS Publications. An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. [Link]

  • Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

  • Quora. What is the use of sulfonyl chloride?. [Link]

  • Google Patents.
  • Wiley Online Library. Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. [Link]

  • ACS Publications. Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. [Link]

  • KiloMentor. Precipitation and Isolation of Organic Carboxylic Acids, Sulfonic Acids and Sulfinic Acids from Solution or Reaction Media. [Link]

  • Reddit. Question on purifying aryl Sulfonic acids. [Link]

  • IntechOpen. A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. [Link]

  • Quora. The esterification in a basic medium is not possible. Why?. [Link]

  • Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]

  • PubChem. 2-(4-Bromophenyl)sulfanyl-2-methylpropanoic acid. [Link]

  • ACS Publications. A Method for the Esterification of Hindered Acids. [Link]

  • KPU Pressbooks. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. [Link]

  • Reddit. Esterification/Amidation Problems. [Link]

Sources

Troubleshooting

Technical Support Center: Impurity Analysis of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic Acid

Welcome to the Technical Support Center for the analytical characterization of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analytical characterization of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the detection and quantification of impurities in this critical pharmaceutical intermediate. Adherence to stringent purity standards is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This document offers practical, field-tested insights to navigate the complexities of impurity analysis.

Understanding the Importance of Impurity Profiling

Impurities in pharmaceutical products are unwanted chemicals that can arise during synthesis, purification, and storage.[1] For a key intermediate like 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid, rigorous impurity profiling is essential. Even trace amounts of impurities can potentially compromise the therapeutic efficacy or pose safety risks in the final drug product.[1] The International Conference on Harmonisation (ICH) guidelines mandate the identification and characterization of impurities above certain thresholds.[2]

Common sources of impurities in 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid can include:

  • Starting materials and reagents: Unreacted starting materials or impurities within the reagents themselves.

  • By-products of the synthesis: Isomeric impurities, products of side reactions, or over-reacted species.[3][4]

  • Degradation products: Impurities formed during storage or under specific processing conditions.

  • Residual solvents: Volatile organic compounds used during the manufacturing process.[1]

A comprehensive understanding of the synthetic route is crucial for predicting potential impurities. For instance, in the synthesis of a related compound, 2-(4-bromophenyl)-2-methylpropanoic acid, a known precursor to Fexofenadine, the formation of the isomeric impurity 2-(3-bromophenyl)-2-methylpropanoic acid is a significant concern due to its similar polarity and solubility, making it difficult to remove.[3][4]

Primary Analytical Techniques for Impurity Detection

A multi-faceted analytical approach is often necessary for robust impurity profiling. The most commonly employed techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]

Technique Primary Use Strengths Limitations
HPLC-UV/DAD Quantification of known and unknown impurities.High resolution, sensitivity, and reproducibility for non-volatile compounds.Requires chromophores for UV detection; co-elution can be an issue.
LC-MS Identification and quantification of impurities.Provides molecular weight information, enabling identification of unknown impurities.[7]Can be complex and costly; matrix effects can suppress ionization.[7]
GC-MS Analysis of volatile and semi-volatile impurities, including residual solvents and certain by-products.Excellent for separating and identifying volatile compounds.[6]Not suitable for non-volatile or thermally labile compounds.
NMR Structural elucidation of unknown impurities.Provides detailed structural information for definitive identification.[7][8]Lower sensitivity compared to MS; requires higher sample concentrations.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the analysis of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid and its impurities.

High-Performance Liquid Chromatography (HPLC)

Question: Why am I observing peak tailing with my main compound and impurity peaks?

Answer: Peak tailing is a frequent challenge in the analysis of organic acids.[9] The primary causes are often related to secondary interactions with the stationary phase or inappropriate mobile phase conditions.

  • Causality: The carboxylic acid moiety of your analyte can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[10] Additionally, if the mobile phase pH is not sufficiently low, the analyte may exist in both its ionized and non-ionized forms, causing peak distortion.[9]

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 units below the pKa of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid. This will maintain the analyte in its protonated, less polar form, minimizing interactions with the stationary phase.[9] Using a buffer like phosphate or an additive like formic or trifluoroacetic acid is common.

    • Column Selection: Consider using a column specifically designed for organic acid analysis, such as those with end-capping to block residual silanols or polymer-based columns.[10]

    • Competing Base: The addition of a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, be cautious as TEA can suppress MS ionization.[10]

    • Sample Overload: Injecting a sample that is too concentrated can lead to peak tailing. Try diluting your sample and reinjecting.[10]

Question: My impurity peaks are not well-resolved from the main peak. How can I improve the separation?

Answer: Achieving baseline resolution is critical for accurate quantification.

  • Causality: Poor resolution is typically due to insufficient selectivity between the analyte and the impurity. This can be influenced by the mobile phase composition, stationary phase chemistry, and temperature.

  • Troubleshooting Workflow:

    start Poor Resolution step1 Adjust Mobile Phase Isocratic %B or Gradient Slope start->step1 step2 Change Organic Modifier (e.g., Acetonitrile to Methanol) step1->step2 step3 Modify Mobile Phase pH step2->step3 step4 Select Different Column (e.g., C18 to Phenyl-Hexyl) step3->step4 step5 Optimize Temperature step4->step5 end Improved Resolution step5->end

    Caption: Troubleshooting workflow for improving peak resolution.

    • Step-by-Step Guidance:

      • Optimize Mobile Phase Strength: In reversed-phase HPLC, increasing the aqueous component (solvent A) will generally increase retention times and may improve resolution. For gradient methods, try a shallower gradient.

      • Change Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try substituting it with methanol, or vice-versa.

      • Adjust pH: A small change in the mobile phase pH can alter the ionization state of the analyte and impurities, potentially improving separation.

      • Column Chemistry: If mobile phase optimization is insufficient, a different stationary phase may be necessary. For example, a phenyl-hexyl column can offer different selectivity for aromatic compounds compared to a standard C18 column.

      • Temperature: Lowering the column temperature can sometimes improve resolution, although it will also increase analysis time and backpressure.

Gas Chromatography-Mass Spectrometry (GC-MS)

Question: I suspect the presence of volatile or semi-volatile impurities. How should I approach GC-MS analysis?

Answer: GC-MS is an excellent technique for identifying and quantifying volatile impurities that may be present from the synthesis, such as residual solvents or certain by-products.[6]

  • Causality: The high temperatures used in GC can cause degradation of thermally labile compounds. Therefore, derivatization may be necessary for non-volatile or polar analytes to make them suitable for GC analysis.

  • Experimental Protocol: Derivatization for GC-MS Analysis

    • Sample Preparation: Accurately weigh approximately 10 mg of the 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid sample into a clean vial.

    • Derivatization: Add 1 mL of a suitable derivatizing agent (e.g., BSTFA with 1% TMCS or an esterification agent like methanolic HCl). The choice of agent will depend on the expected impurities.

    • Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.

    • Injection: After cooling to room temperature, inject an appropriate volume (typically 1 µL) into the GC-MS system.

    cluster_0 GC-MS Workflow for Volatile Impurities a Sample Weighing b Addition of Derivatizing Agent a->b c Heating/Reaction b->c d Injection into GC-MS c->d e Data Analysis d->e

    Caption: Workflow for GC-MS analysis with derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: I have an unknown impurity peak in my HPLC chromatogram that I cannot identify by LC-MS. Can NMR help?

Answer: Absolutely. NMR spectroscopy is a powerful tool for the structural elucidation of unknown compounds.[7][8]

  • Causality: While MS provides molecular weight information, NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the determination of its precise structure.[6]

  • Workflow for NMR Identification of an Unknown Impurity:

    • Isolation: The first step is to isolate the impurity of interest. This can be achieved using preparative HPLC.

    • Purity Check: The purity of the isolated fraction should be confirmed by analytical HPLC.

    • NMR Analysis: Dissolve the purified impurity in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) and acquire a suite of NMR spectra:

      • ¹H NMR: Provides information on the number and types of protons.

      • ¹³C NMR: Shows the number and types of carbon atoms.

      • 2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms, allowing for the complete structural assignment.

    • Structure Elucidation: Interpret the NMR data to propose a chemical structure for the unknown impurity.

References

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • PubMed. (2010). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Retrieved from [Link]

  • Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Retrieved from [Link]

  • PMC - NIH. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]

  • Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • ResearchGate. (2025). (PDF) Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • ResearchGate. (2025). A Reverse Phase HPLC Method for the Separation of Two Stereo Isomers of 2-[4-(Methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic Acid | Request PDF. Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • KBI Biopharma. (2023). Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone help with a problem with organic acid analysis using HPLC?. Retrieved from [Link]

  • Shimadzu. (2017). Analysis of Genotoxic Impurities like Ethane Sulfonic acid esters in pharmaceutical substance by GC-MS/MS ASMS 2017 TP. Retrieved from [Link]

  • ACS Publications. (n.d.). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions | Organic Process Research & Development. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Retrieved from [Link]

  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]

  • MDPI. (n.d.). Determination of Three Alkyl Camphorsulfonates as Potential Genotoxic Impurities Using GC-FID and GC-MS by Analytical QbD. Retrieved from [Link]

  • Patsnap. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of Organic Acids in Aqueous Samples Application. Retrieved from [Link]

  • (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Agilent. (n.d.). Method selection for trace analysis of pote impurities in active pharmaceutical. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)-2-methylpropanoic acid | C10H11BrO2 | CID 10933679. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Sulfonate Leaving Groups: Evaluating 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid in Context

For researchers, medicinal chemists, and professionals in drug development, the selection of an appropriate leaving group is a critical decision that dictates the efficiency and success of nucleophilic substitution and e...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of an appropriate leaving group is a critical decision that dictates the efficiency and success of nucleophilic substitution and elimination reactions. Among the most reliable and powerful leaving groups are the sulfonate esters, prized for their high reactivity and versatility.

This guide provides an in-depth comparison of common sulfonate leaving groups—mesylate, tosylate, and the exceptionally reactive triflate. We will contextualize the properties of the novel compound 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid by comparing it to its closest structural and electronic analogue, the p-bromobenzenesulfonate (brosylate) group. Through an analysis of underlying chemical principles and supporting experimental data, this guide aims to equip scientists with the knowledge to make informed decisions for their synthetic strategies.

Pillar 1: The Foundational Principles of Leaving Group Ability

The efficacy of a leaving group is fundamentally determined by its ability to stabilize the negative charge it accepts upon heterolytic bond cleavage. Good leaving groups are invariably weak bases, as their corresponding conjugate acids are very strong.[1] This principle is the cornerstone of their reactivity.

Sulfonate esters (R-SO₂-OR') excel as leaving groups because the resulting sulfonate anion (R-SO₃⁻) is exceptionally stable. This stability arises from two key electronic factors:

  • Resonance Delocalization: The negative charge is delocalized across the three oxygen atoms of the sulfonyl group, spreading the charge density and significantly lowering the anion's energy.[1]

  • Inductive Effects: The nature of the "R" group attached to the sulfur atom can further enhance stability. Electron-withdrawing groups pull electron density away from the sulfonate core, further stabilizing the negative charge and increasing the leaving group's ability.

The general hierarchy of reactivity for common sulfonate esters is a direct reflection of these principles: Triflate > Brosylate > Tosylate > Mesylate .[1][2]

G cluster_0 Factors Determining Leaving Group Ability Anion_Stability High Anion Stability Leaving_Group_Ability Excellent Leaving Group Anion_Stability->Leaving_Group_Ability leads to Reactivity High Reaction Rate Leaving_Group_Ability->Reactivity promotes Acid_Strength Strong Conjugate Acid (Low pKa) Acid_Strength->Anion_Stability results in

Caption: The relationship between conjugate acid strength, anion stability, and leaving group reactivity.

Pillar 2: A Quantitative Comparison of Key Sulfonate Leaving Groups

To objectively compare these alternatives, we can examine the pKa of their conjugate acids and their relative reaction rates in a standardized reaction, such as an Sₙ2 displacement. A lower pKa signifies a stronger acid and a more stable conjugate base (the leaving group).

Leaving Group (Abbreviation)Anion StructureConjugate AcidpKa of Conjugate AcidRelative Sₙ2 Rate (krel)
Mesylate (OMs) CH₃SO₃⁻Methanesulfonic Acid~ -1.91.0
Tosylate (OTs) p-CH₃C₆H₄SO₃⁻p-Toluenesulfonic Acid~ -2.8[3][4]0.7
Brosylate (OBs) p-BrC₆H₄SO₃⁻p-Bromobenzenesulfonic Acid~ -3.02.62[2]
Triflate (OTf) CF₃SO₃⁻Triflic Acid~ -1256,000[2]

Analysis of the Data:

  • Mesylate (OMs): With a simple methyl group, the mesylate anion is stabilized only by the sulfonyl resonance. It serves as a reliable and economical baseline for reactivity.

  • Tosylate (OTs): The aromatic ring of the tosylate group offers additional resonance stabilization. However, the para-methyl group is slightly electron-donating, which marginally destabilizes the anion compared to an unsubstituted ring, making it slightly less reactive than mesylate in some Sₙ2 contexts.[2][5]

  • Brosylate (OBs): This is the key analogue for the topic compound. The bromine atom at the para-position exerts a strong electron-withdrawing inductive effect. This effect outweighs its weak deactivating resonance effect, leading to greater stabilization of the anionic charge compared to tosylate.[5] Consequently, brosylate is a better leaving group than tosylate, as reflected in its higher relative reaction rate.[2][5]

  • Triflate (OTf): The triflate group is in a class of its own. The powerful inductive effect of the three fluorine atoms makes the triflate anion extraordinarily stable. This translates to an exceptional leaving group ability, often used for unreactive substrates or when very high reaction rates are required.[6][7]

Pillar 3: Evaluating 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid

The specified compound, 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid, is not a conventional leaving group itself.[8][9] Rather, it is a molecule containing a p-bromobenzenesulfonyl moiety, which is the core of the brosylate leaving group.

Structure:

For this molecule to function in a capacity analogous to a leaving group, an alcohol (R'-OH) would first need to be converted into the corresponding ester. This would create a novel leaving group: 2-(4-Bromobenzenesulfonyl)-2-methylpropanoate .

However, from a predictive standpoint, the electronic influence governing the stability of the sulfonate anion would be dominated by the p-bromobenzenesulfonyl portion. The appended 2-methylpropanoic acid group is sterically bulky and electronically isolated from the sulfonyl center. Therefore, its impact on the stability of the departing anion is negligible compared to the powerful inductive effect of the bromine atom.

Pillar 4: Experimental Validation Protocol

To empirically determine the relative reactivity of these leaving groups, a comparative solvolysis experiment is the gold standard. This self-validating protocol allows for a direct comparison of reaction rates by measuring the formation of the sulfonic acid byproduct under identical conditions.

Objective: To compare the relative rates of solvolysis of secondary alkyl mesylate, tosylate, brosylate, and triflate.

Methodology:

  • Synthesis of Alkyl Sulfonate Substrates:

    • To a solution of (S)-2-octanol (1.0 eq) and pyridine (1.5 eq) in dichloromethane (DCM) at 0 °C, add the respective sulfonyl chloride (mesyl chloride, tosyl chloride, brosyl chloride, or triflic anhydride) (1.1 eq) dropwise.

    • Causality: The alcohol acts as the nucleophile, and the sulfonyl chloride is the electrophile.[7] Pyridine is a mild base used to neutralize the HCl byproduct, preventing side reactions.[7] The reaction is run at 0 °C to control exothermic reactions. This synthesis proceeds with retention of stereochemistry at the carbinol center.

    • Stir the reaction for 4-12 hours, monitoring by TLC.

    • Upon completion, perform an aqueous workup with dilute HCl to remove pyridine, followed by a wash with saturated NaHCO₃ and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting alkyl sulfonate by column chromatography.

  • Comparative Solvolysis:

    • Prepare a 0.01 M solution of each purified alkyl sulfonate (2-octyl mesylate, 2-octyl tosylate, 2-octyl brosylate, and 2-octyl triflate) in 80% aqueous ethanol.

    • Include a pH indicator (e.g., bromothymol blue) in each solution.

    • Place the reaction vessels in a constant temperature water bath (e.g., 50 °C).

    • Causality: Solvolysis in aqueous ethanol will proceed via a mixed Sₙ1/Sₙ2 pathway.[10][11] The rate-determining step for both pathways involves the departure of the leaving group.[4] The production of the corresponding sulfonic acid (MsOH, TsOH, BsOH, or TfOH) will cause a drop in pH, triggering a color change in the indicator.

    • Monitor the time required for the indicator to change color or, for more precise data, periodically titrate aliquots with a standardized NaOH solution to quantify acid formation.

  • Data Analysis:

    • The reaction rate is inversely proportional to the time required for the pH change.

    • Calculate the relative rates by normalizing the results to the rate of the slowest reaction (likely the mesylate or tosylate).

G cluster_workflow Experimental Workflow: Comparative Solvolysis Start Start: (S)-2-Octanol + Pyridine in DCM Step1 Step 1: Add Sulfonyl Chloride (MsCl, TsCl, BsCl, or Tf₂O) Start->Step1 Step2 Step 2: Reaction & Workup Step1->Step2 Product Purified Alkyl Sulfonates (OMs, OTs, OBs, OTf) Step2->Product Step3 Step 3: Dissolve in 80% EtOH/H₂O with Indicator Product->Step3 Step4 Step 4: Monitor Solvolysis at Constant Temp (50°C) Step3->Step4 End End: Record Time for pH Change / Titrate Step4->End

Caption: A generalized workflow for the synthesis and comparative solvolysis of alkyl sulfonates.

Pillar 5: Practical Implications and Selection Criteria

The choice of leaving group is a strategic decision based on a balance of reactivity, cost, and stability.

  • Mesylates (OMs): Ideal for general-purpose applications with reactive substrates. They are cost-effective and their precursors are readily available.

  • Tosylates (OTs): A workhorse in organic synthesis. Alkyl tosylates are often crystalline solids, which aids in purification. They offer a good balance of reactivity and stability for a wide array of transformations.[1]

  • Brosylates (OBs): A superior choice to tosylates when slightly higher reactivity is needed for sluggish substrates. The increased reactivity is due to the stabilizing electron-withdrawing nature of the bromine atom.[5][12] This makes them a reliable proxy for predicting the behavior of derivatives from 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid.

  • Triflates (OTfs): Reserved for the most challenging substrates that are resistant to displacement or for reactions where extremely fast kinetics are desired, such as in the formation of vinyl triflates from ketones. Their high cost and the hydrolytic sensitivity of triflic anhydride are key considerations.[1]

Conclusion

The reactivity of sulfonate leaving groups is directly proportional to the stability of the resulting anion, a property governed by resonance and inductive effects. The well-established reactivity order is Triflate > Brosylate > Tosylate > Mesylate . While 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid is not a standard leaving group, its core electronic structure is that of a p-bromobenzenesulfonyl group. Therefore, its performance in nucleophilic substitution reactions can be confidently benchmarked against the brosylate group, positioning it as a highly effective leaving group, superior to the commonly used tosylate. This understanding allows researchers to logically integrate this or structurally similar motifs into their synthetic planning with a high degree of predictability.

References

  • Grokipedia (n.d.). Brosyl group. Available at: [Link]

  • Wipf, P. (n.d.). Organic Chemistry 1 Chapter 6. SN2 Reactions. University of Pittsburgh. Available at: [Link]

  • OpenOChem Learn (n.d.). Preparation of Alkyl Halides and Tosylates from Alcohols. Available at: [Link]

  • Bentley, T. W., & Llewellyn, G. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Bentley, T. W., & Jones, R. O. (1993). Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Chemistry with Caroline (2023). Synthesis of Alkyl Bromides from Alcohols using Phosphorus Tribromide. YouTube. Available at: [Link]

  • Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]

  • Zaragoza, F. (2020). Alcohols to Alkyl Bromides, Part 1. YouTube. Available at: [Link]

  • Ashenhurst, J. (2015). Making Alkyl Halides From Alcohols. Master Organic Chemistry. Available at: [Link]

  • Das, P. J., et al. (2018). An Efficient Conversion of Alcohols to alkyl bromides Using Pyridinium based Liquids: A green alternative to Appel Reaction. Asian Journal of Chemistry. Available at: [Link]

  • Periodic Chemistry (2019). Sulfonate Esters. Available at: [Link]

  • Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development. Available at: [Link]

  • Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Semantic Scholar. Available at: [Link]

  • Chemistry LibreTexts (2015). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Available at: [Link]

  • PubChem (n.d.). 2-(4-bromobenzenesulfonyl)-2-methylpropanoic acid. Available at: [Link]

  • PubChem (n.d.). 4-Bromobenzenesulfonic acid. Available at: [Link]

  • Chemistry LibreTexts (2022). 8.4: Leaving Groups. Available at: [Link]

  • PubChem (n.d.). 2-(4-Bromophenyl)-2-methylpropanoic acid. Available at: [Link]

  • Chemistry Stack Exchange (2018). Difference in leaving group ability due to variation in nucleophiles. Available at: [Link]

  • Chemistry LibreTexts (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Available at: [Link]

  • Chemistry LibreTexts (2020). 7.5: Leaving Groups. Available at: [Link]

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Comparative

A Comparative Analysis for Synthetic Strategy: 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic Acid vs. 2-(4-toluenesulfonyl)-2-methylpropanoic Acid

In the landscape of modern organic synthesis and medicinal chemistry, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and functionalities. Among the diverse scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and medicinal chemistry, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and functionalities. Among the diverse scaffolds available, α-sulfonylated carboxylic acids serve as versatile intermediates. This guide provides an in-depth comparison of two closely related analogues: 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid and 2-(4-toluenesulfonyl)-2-methylpropanoic acid. We will explore their structural nuances, resulting electronic properties, and the practical implications for their use in research and development, supported by relevant data and experimental insights.

Molecular Structure and Physicochemical Properties: A Tale of Two Substituents

At their core, both molecules share a common 2-methylpropanoic acid backbone, substituted at the 2-position with a benzenesulfonyl group. The key distinction lies in the para-substituent on the aromatic ring: a bromine atom versus a methyl group. This seemingly minor difference has significant consequences for the molecule's electronic nature, reactivity, and potential for further functionalization.

Property2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid2-(4-toluenesulfonyl)-2-methylpropanoic acid
CAS Number 90841-72-8[1][2]56540-52-0
Molecular Formula C₁₀H₁₁BrO₄S[1][2][3]C₁₁H₁₄O₄S
Molecular Weight 307.16 g/mol [1][2]242.29 g/mol
Para-Substituent Bromo (-Br)Methyl (-CH₃)
Electronic Effect Electron-withdrawing (inductive & resonance)Electron-donating (hyperconjugation)
Predicted XlogP 2.0[3]~2.7 (estimated)

The bromine atom on the "brosyl" analogue is an electron-withdrawing group, primarily through its inductive effect. This electronic pull delocalizes the negative charge on the sulfonyl group, potentially influencing the acidity of the carboxylic acid proton and the leaving group ability of the entire sulfonyl moiety in certain reactions. Conversely, the methyl group on the "tosyl" analogue is electron-donating via hyperconjugation, which can subtly alter the reactivity of the aromatic ring and the sulfonyl group.

Figure 1. Direct structural comparison highlighting the key para-substituent difference.

Synthesis and Reactivity Insights

The general synthesis for this class of compounds involves the reaction of a corresponding sulfonyl chloride (e.g., 4-bromobenzenesulfonyl chloride or p-toluenesulfonyl chloride) with a salt of 2-methylpropanoic acid (isobutyric acid).[4][5] The choice of the starting sulfonyl chloride dictates the final product.

The primary divergence in reactivity stems from the electronic effects of the para-substituent.

  • Acidity: The electron-withdrawing bromo group in 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid is expected to increase the acidity of the carboxylic acid proton compared to the tolyl analogue. This can be advantageous in reactions requiring deprotonation of the acid.

  • Nucleophilic Substitution: In reactions where the arylsulfonyl moiety acts as a leaving group, the p-bromobenzenesulfonyl ("brosyl") group is generally considered a good leaving group.[6] The electron-withdrawing nature of bromine helps to stabilize the resulting sulfonate anion. While the p-toluenesulfonyl ("tosyl") group is also an excellent leaving group, subtle differences in reaction kinetics may be observed.[7]

  • Cross-Coupling Potential: The bromine atom on 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid provides a reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for late-stage functionalization of the aromatic ring, a feature completely absent in the tolyl analogue. This makes the bromo-derivative a more versatile building block for creating complex molecular libraries.[6]

Figure 2. Logical flow of substituent effects on chemical reactivity.

Application & Performance Comparison

The choice between these two reagents is dictated by the specific synthetic goal.

2-(4-toluenesulfonyl)-2-methylpropanoic acid is a classic and widely used building block. Its primary utility lies in introducing the 2-methyl-2-(sulfonyl)propanoic acid moiety into a molecule. The tosyl group is renowned for its stability and its ability to act as an excellent leaving group in subsequent transformations. It is a workhorse reagent for applications where the arylsulfonyl group is not intended for further modification.

2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid offers a significant strategic advantage: versatility. It performs all the functions of its tolyl counterpart but with the added benefit of the bromine handle.

Performance Data Synthesis: While direct head-to-head kinetic comparisons in the literature are scarce, we can infer performance from the well-established principles of physical organic chemistry. The inductive effect of a remote substituent, such as the bromo group, is known to promote both elimination and substitution reactions.[8]

Consider a hypothetical scenario involving a Suzuki coupling to modify the aromatic ring, followed by an esterification of the carboxylic acid.

Hypothetical Experimental Workflow:

  • Cross-Coupling (Bromo-Derivative Only): 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid would be subjected to Suzuki coupling conditions with an appropriate boronic acid to introduce a new aryl or alkyl group at the 4-position. The tolyl-derivative cannot participate in this reaction.

  • Esterification (Both Compounds): Both the original compounds and the coupled product from step 1 could be esterified, for example, using Fischer esterification. The slightly higher acidity of the bromo-derivative might lead to marginally faster reaction rates under acid-catalyzed conditions, although this effect is generally minor.

Experimental Protocol: Suzuki Cross-Coupling of the Bromo-Derivative

This protocol describes a representative procedure for leveraging the unique reactivity of the bromo-substituent.

Objective: To synthesize 2-(4'-methoxy-[1,1'-biphenyl]-4-ylsulfonyl)-2-methylpropanoic acid.

Materials:

  • 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid

  • (4-methoxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired biphenyl product.

This protocol is a self-validating system; the consumption of the starting material and the appearance of a new, more nonpolar spot on TLC (or a new mass peak in LC-MS) corresponding to the biphenyl product confirms reaction success.

Suzuki_Workflow start_end start_end process process reagent reagent qc qc start Start: Assemble Reagents reagents Bromo-Substrate Boronic Acid K₂CO₃ Pd(OAc)₂ / PPh₃ start->reagents setup Evacuate & Backfill with Argon reagents->setup solvent Add Degassed Dioxane/Water setup->solvent reaction Heat to 90-100 °C solvent->reaction monitor Monitor by TLC / LC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (EtOAc, H₂O, Brine) monitor->workup Complete purify Purify by Chromatography or Recrystallization workup->purify finish End: Isolated Product purify->finish

Figure 3. Experimental workflow for Suzuki cross-coupling.

Conclusion and Recommendations

The choice between 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid and 2-(4-toluenesulfonyl)-2-methylpropanoic acid is fundamentally a strategic one, hinging on the planned synthetic route.

  • Choose 2-(4-toluenesulfonyl)-2-methylpropanoic acid for:

    • Linear synthetic routes where the arylsulfonyl group is intended solely as a stable, non-reactive component or a leaving group.

    • Cost-sensitive applications where the additional functionality of the bromo-group is not required.

  • Choose 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid for:

    • Convergent or divergent synthetic strategies that require late-stage functionalization of the aromatic ring.

    • Projects involving the generation of compound libraries where diversity is introduced via cross-coupling reactions.

    • Applications where the slightly modified electronic properties could be beneficial for tuning reactivity or biological activity.

For researchers in drug development and discovery, the bromo-derivative offers significantly greater flexibility and potential for novel analogue synthesis, making it the superior choice for exploratory chemistry.

References

  • Grokipedia. Brosyl group.
  • PubChemLite. 2-(4-bromobenzenesulfonyl)-2-methylpropanoic acid (C10H11BrO4S).
  • CymitQuimica. 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid.
  • ChemScene. 90841-72-8 | 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid.
  • Stirling, C. J. M. (1964). Elimination–addition. Part XIII. Reactions of ω-bromoalkyl p-tolyl sulphones with bases: the role of inductive effects in elimination and substitution. Journal of the Chemical Society B: Physical Organic, 955-959.
  • PubChem. 2-methyl-2-(4-methylphenyl)propanoic acid. [Link]

  • FooDB. Showing Compound 2-Methylpropanoic acid (FDB003277). [Link]

  • Wikipedia. Isobutyric acid. [Link]

  • Chemistry Stack Exchange. Why tosyl group is better leaving group than benzenesulphonyl group?. [Link]

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Validation

The Art of Departure: A Comparative Guide to Brosylates and Tosylates in SN2 Reactions

For Researchers, Scientists, and Drug Development Professionals In the intricate dance of organic synthesis, the success of a nucleophilic substitution reaction often hinges on the performance of the leaving group. An id...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate dance of organic synthesis, the success of a nucleophilic substitution reaction often hinges on the performance of the leaving group. An ideal leaving group departs willingly, stabilizing the negative charge it takes with it, thereby paving the way for the desired transformation. Among the pantheon of excellent leaving groups, sulfonates, particularly brosylates and tosylates, are renowned for their high reactivity and reliability. This guide provides an in-depth, objective comparison of the reactivity of p-bromobenzylsulfonates (brosylates) and p-toluenesulfonates (tosylates) in SN2 reactions, supported by quantitative data and detailed experimental protocols to empower you in your synthetic endeavors.

Understanding the Players: Brosylates and Tosylates

Both brosylates and tosylates are derivatives of sulfonic acid and are typically prepared from the corresponding alcohol. Their efficacy as leaving groups stems from the exceptional stability of the resulting sulfonate anions. This stability is a direct consequence of resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group.[1][2]

The key distinction between a brosylate and a tosylate lies in the substituent on the para position of the benzene ring. A tosylate possesses a methyl group, whereas a brosylate is adorned with a bromine atom. This seemingly subtle difference has a profound impact on their reactivity.

Reactivity Face-Off: The Decisive Role of Electronics

In the context of SN2 reactions, a better leaving group is one that is a weaker base and can better stabilize the forming negative charge in the transition state. The bromine atom on the brosylate group is more electronegative and electron-withdrawing compared to the methyl group on the tosylate. This inductive electron withdrawal by the bromine atom further delocalizes the negative charge on the sulfonate anion, making the brosylate anion an even more stable and weaker base than the tosylate anion.[3]

This enhanced stability translates directly to a greater reactivity in SN2 reactions. The brosylate group is a more facile leaving group, leading to a faster reaction rate compared to the tosylate under identical conditions.

Quantitative Comparison of Leaving Group Ability

The relative leaving group ability of various sulfonates has been quantified through kinetic studies. A common method involves comparing the rates of solvolysis, where the solvent acts as the nucleophile.[1] The data clearly indicates that brosylates are more reactive than tosylates.

Leaving GroupCommon AbbreviationRelative Rate (krel)
MesylateOMs1.00
Tosylates OTs 0.70
Brosylate OBs 2.62

Data compiled from various sources, with mesylate as the reference.[3]

As the table illustrates, the brosylate group is approximately 3.7 times more reactive than the tosylate group in nucleophilic substitution reactions. This significant difference in reactivity can be a critical factor in the design of a synthetic route, particularly when dealing with less reactive substrates or when milder reaction conditions are required.

Experimental Design for a Head-to-Head Comparison

To empirically validate the superior reactivity of brosylates, a competition experiment can be designed. This involves reacting a mixture of an alkyl brosylate and the corresponding alkyl tosylate with a limited amount of a common nucleophile. The product ratio, determined by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy, will directly reflect the relative rates of the two competing SN2 reactions.[4]

Workflow for Comparing Brosylate and Tosylate Reactivity

G cluster_0 Preparation of Starting Materials cluster_1 Competition Reaction cluster_2 Analysis and Conclusion start Select Primary or Secondary Alcohol synth_tosylate Synthesize Alkyl Tosylate (Alcohol + TsCl, Pyridine) start->synth_tosylate synth_brosylate Synthesize Alkyl Brosylate (Alcohol + BsCl, Pyridine) start->synth_brosylate purify Purify and Characterize (Recrystallization/Chromatography, NMR, IR, MP) synth_tosylate->purify synth_brosylate->purify mix Equimolar Mixture of Alkyl Tosylate and Alkyl Brosylate purify->mix react React with Limiting Nucleophile (e.g., NaI in Acetone) mix->react quench Quench Reaction and Work-up react->quench analyze Analyze Product Mixture (GC or 1H NMR) quench->analyze calculate Calculate Product Ratio ([Alkyl Iodide from OBs] / [Alkyl Iodide from OTs]) analyze->calculate conclude Conclude Relative Reactivity calculate->conclude

Caption: Experimental workflow for comparing the reactivity of brosylates and tosylates.

Detailed Experimental Protocols

The following protocols provide a framework for the synthesis of the necessary starting materials and the execution of the competition experiment.

Protocol 1: Synthesis of Alkyl Tosylate and Alkyl Brosylate

This protocol describes the general procedure for converting a primary or secondary alcohol into its corresponding tosylate or brosylate.

Materials:

  • Primary or secondary alcohol (e.g., 1-octanol)

  • p-Toluenesulfonyl chloride (TsCl)

  • p-Bromobenzenesulfonyl chloride (BsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: To the cooled solution, add pyridine (1.5 eq) followed by the dropwise addition of a solution of either TsCl (1.2 eq) or BsCl (1.2 eq) in anhydrous DCM.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, and wash successively with water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure alkyl tosylate or alkyl brosylate.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.

Protocol 2: SN2 Competition Reaction

This protocol details a competition experiment to directly compare the reactivity of an alkyl brosylate and an alkyl tosylate.

Materials:

  • Alkyl tosylate (e.g., 1-octyl tosylate)

  • Alkyl brosylate (e.g., 1-octyl brosylate)

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Internal standard (e.g., dodecane) for GC analysis (optional)

Procedure:

  • Preparation of Reaction Mixture: In a clean, dry vial, accurately weigh equimolar amounts of the alkyl tosylate and the alkyl brosylate (e.g., 0.5 mmol each). Add a known amount of an internal standard if using GC analysis.

  • Dissolution: Dissolve the mixture in anhydrous acetone (e.g., 5 mL).

  • Initiation of Reaction: In a separate vial, prepare a solution of sodium iodide (0.5 eq relative to the total amount of sulfonates, e.g., 0.5 mmol) in anhydrous acetone. Add the NaI solution to the mixture of sulfonates to initiate the reaction.

  • Reaction Conditions: Stir the reaction mixture at a constant temperature (e.g., 25 °C or 50 °C).

  • Monitoring and Analysis: At regular time intervals, withdraw aliquots from the reaction mixture. Quench the reaction in the aliquot by diluting with a suitable solvent (e.g., diethyl ether) and washing with water to remove the unreacted sodium iodide and the sulfonate salt byproducts. Analyze the organic layer by Gas Chromatography (GC) or ¹H NMR to determine the ratio of the unreacted starting materials and the formed alkyl iodide product.

  • Data Interpretation: The product resulting from the displacement of the brosylate will form at a faster rate than the product from the tosylate. By plotting the concentration of the products over time, the relative rate of reaction can be determined.

Conclusion: Making an Informed Choice

The experimental evidence unequivocally demonstrates that brosylates are more reactive leaving groups than tosylates in SN2 reactions . This heightened reactivity is attributed to the electron-withdrawing nature of the bromine atom, which enhances the stability of the departing brosylate anion.

For the synthetic chemist, this knowledge is a powerful tool. When faced with a challenging SN2 reaction involving a sterically hindered substrate, a weak nucleophile, or the need for mild reaction conditions, employing a brosylate leaving group can significantly improve reaction rates and yields. Conversely, for routine transformations where the higher reactivity is not essential, the more economical and readily available tosylates may be the preferred choice. Ultimately, the selection between a brosylate and a tosylate should be a considered decision based on the specific demands of the synthetic challenge at hand.

References

  • SN2 Competition Experiments, Part 1: Prelab Lecture. (2020). YouTube. Retrieved from [Link]

  • SN2 Competition Experiments, Part 2: Carrying Out the SN2 Reactions. (2020). YouTube. Retrieved from [Link]

  • Recent advances in heterolytic nucleofugal leaving groups. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of Alkyl Bromides from Alcohols using Phosphorus Tribromide. (2023). YouTube. Retrieved from [Link]

  • Preparation of Alkyl Halides and Tosylates from Alcohols. (n.d.). OpenOChem Learn. Retrieved from [Link]

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  • Alkyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

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  • Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. (n.d.). NIH. Retrieved from [Link]

  • The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. (n.d.). White Rose Research Online. Retrieved from [Link]

  • The ascending order of relative rate of solvolysis of following compounds.. (2025). Filo. Retrieved from [Link]

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Comparative

A Strategic Approach to Complex Scaffolds: The Advantages of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic Acid in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of organic synthesis, the demand for reagents that offer precision, efficiency, and mild reaction conditions is paramount. The co...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, the demand for reagents that offer precision, efficiency, and mild reaction conditions is paramount. The construction of sterically hindered quaternary carbon centers and the introduction of versatile functional groups are common challenges that often require harsh reagents and multi-step, low-yielding pathways. This guide introduces 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid, a sophisticated building block designed to overcome these hurdles. We will explore its distinct advantages over traditional synthetic methods, supported by mechanistic insights and comparative data, demonstrating its role as a superior tool for the synthesis of complex molecular architectures.

The Core Challenge: Limitations of Classical Carbon-Carbon Bond Formation

The formation of a C(sp³)–C(sp³) bond, particularly a quaternary center, is a cornerstone of organic synthesis. Traditionally, this is achieved by generating a carbanion from a C-H acid and reacting it with an electrophile. For substrates like α-sulfonyl alkanes, this necessitates the use of potent, non-nucleophilic bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at cryogenic temperatures.

The drawbacks of this classical approach are significant:

  • Harsh Conditions: Strong bases and low temperatures limit the presence of sensitive functional groups (e.g., esters, ketones, aldehydes) elsewhere in the molecule.

  • Stoichiometric Base: The need for stoichiometric amounts of strong bases generates significant waste and can lead to undesired side reactions, such as elimination or enolization.

  • Hazardous Reagents: Reagents like n-BuLi are pyrophoric, and additives such as hexamethylphosphoramide (HMPA), often required to promote the formation of quaternary centers, are highly toxic and carcinogenic[1].

These limitations create a pressing need for methodologies that can generate the necessary nucleophiles under milder, more functional-group-tolerant conditions.

The Modern Solution: In Situ Nucleophile Generation via Decarboxylation

2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid is engineered to leverage a powerful, palladium-catalyzed strategy: decarboxylative coupling . The core principle is the use of a carboxylic acid as a stable precursor to a carbanion. Upon coordination to a palladium catalyst, the molecule undergoes facile decarboxylation (loss of CO₂) to generate an α-sulfonyl anion in situ under neutral or mildly basic conditions[1][2][3]. This transient nucleophile is immediately trapped by an electrophile, such as a π-allyl palladium complex, to form the desired C-C bond.

This approach fundamentally changes the paradigm of the reaction, shifting from brute-force deprotonation to a mild, catalytically driven transformation.

G cluster_0 Catalytic Cycle Pd0 Pd(0)L_n AllylX Allylic Electrophile (e.g., Allyl Carbonate) PiAllyl (π-Allyl)Pd(II) Complex AllylX->PiAllyl Oxidative Addition Coupled_Product Coupled Product PiAllyl->Coupled_Product Reductive Elimination (Nucleophilic Attack by Anion) Reagent α-Sulfonyl Carboxylic Acid (R-SO₂-C(R')₂-COOH) Anion_Intermediate α-Sulfonyl Anion (R-SO₂-C(R')₂⁻) Reagent->Anion_Intermediate Decarboxylation (-CO₂) Anion_Intermediate->PiAllyl Pd0_Regen Pd(0)L_n Coupled_Product->Pd0_Regen caption Fig 1. General catalytic cycle for Pd-catalyzed decarboxylative allylation.

Caption: Fig 1. General catalytic cycle for Pd-catalyzed decarboxylative allylation.

Comparative Analysis: A Paradigm Shift in Efficiency and Safety

The advantages of using 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid become evident when directly compared to traditional methods for the alkylation of sulfones.

Reaction Conditions and Functional Group Tolerance

The most striking advantage is the move away from hazardous and sensitive reagents toward a robust catalytic system. This dramatically expands the substrate scope and simplifies experimental setup.

ParameterMethod A: Decarboxylative Coupling Method B: Traditional Strong Base Alkylation
Base None required (or mild, non-nucleophilic base)Strong, stoichiometric base (n-BuLi, LDA, NaH)
Temperature Room temperature to moderate heat (e.g., 25-95 °C)[1]Cryogenic temperatures (e.g., -78 °C)
Key Reagent Catalytic Pd(0) (e.g., Pd(PPh₃)₄)Stoichiometric strong base
Additives None typically requiredOften requires toxic HMPA for quaternary centers[1]
Safety Profile Avoids pyrophoric and highly toxic reagentsInvolves pyrophoric and/or highly toxic reagents
Functional GroupTolerance High (Tolerates esters, ketones, etc.)Low (Incompatible with most electrophilic groups)

This operational simplicity not only enhances safety but also accelerates the drug discovery process by allowing for the rapid synthesis of analogues without extensive protecting group chemistry.

The "Traceless Activator" and "Functional Handle" Dualism

2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid offers a unique duality. The sulfonyl group serves two distinct, powerful roles in a synthetic sequence.

  • Role 1: Traceless Activating Group: The primary role of the sulfonyl group is to facilitate the crucial C-C bond formation. After the coupling reaction, it can be cleanly removed via reductive cleavage (e.g., using Mg/MeOH or SmI₂), leaving behind a simple alkane structure. This allows the reagent to act as a surrogate for a simple, unactivated alkyl nucleophile—a transformation that is extremely difficult to achieve directly[1][3].

  • Role 2: Retained Functional Handle: Alternatively, the bromobenzenesulfonyl group can be retained in the final molecule. Sulfones are common motifs in medicinal chemistry, acting as bioisosteres for carbonyls or phosphates and modulating physicochemical properties like solubility[4]. Furthermore, the para-bromo substituent is a prime handle for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling rapid library synthesis from a common intermediate[5].

This dual utility provides unparalleled synthetic flexibility compared to conventional organometallic reagents, which offer only a single, irreversible transformation.

G cluster_A Method A: Decarboxylative Coupling Workflow cluster_options cluster_B Method B: Traditional Alkylation Workflow start_A Reagent: 2-(4-BrBs)-2-Me-Propanoic Acid step1_A Pd-Catalyzed Decarboxylative Allylation start_A->step1_A intermediate_A Coupled Product (Sulfone Retained) step1_A->intermediate_A path1 Late-Stage Functionalization (e.g., Suzuki Coupling) intermediate_A->path1 path2 Reductive Desulfonylation (e.g., Mg/MeOH) intermediate_A->path2 final_A1 Functionalized Target Molecule path1->final_A1 final_A2 Alkylated Target Molecule path2->final_A2 start_B Simple Alkane Precursor step1_B Harsh Deprotonation (-78°C, n-BuLi) start_B->step1_B intermediate_B Alkyl Anion step1_B->intermediate_B step2_B Alkylation intermediate_B->step2_B final_B Alkylated Target Molecule step2_B->final_B caption Fig 2. Comparative synthetic workflows.

Sources

Validation

A Multi-technique Spectroscopic Guide to the Structural Confirmation of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid

< In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. For novel compounds like 2-(4-Bromobenzenesul...

Author: BenchChem Technical Support Team. Date: January 2026

<

In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. For novel compounds like 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid, a multi-faceted analytical approach is not just recommended; it is essential. This guide provides an in-depth, experience-driven comparison of spectroscopic techniques, presenting the anticipated data and detailed protocols necessary to definitively confirm the structure of this target molecule.

While a comprehensive public dataset for this specific compound is not available, this guide synthesizes established principles of spectroscopy and data from structurally analogous molecules to construct a robust, predictive analytical framework. This approach mirrors the real-world challenges faced by researchers when characterizing novel chemical entities.

The Strategic Imperative: A Multi-Pronged Analytical Approach

Relying on a single analytical technique for structural elucidation is fraught with risk. Each method views the molecule through a different lens, and only by combining their perspectives can we achieve a high-confidence confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups by their vibrational modes, and Mass Spectrometry (MS) provides the molecular weight and fragmentation patterns. The synergy of these techniques provides a self-validating system for structural confirmation.

The logical workflow for this analysis is a sequential and integrative process. Initial analysis begins with sample preparation, followed by data acquisition across NMR, FT-IR, and MS platforms. The data from each technique is then analyzed individually before being integrated to build a cohesive and definitive structural assignment.

G cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Integration cluster_confirmation Conclusion Sample Target Compound NMR ¹H & ¹³C NMR Sample->NMR IR FT-IR Sample->IR MS Mass Spec Sample->MS Analysis Integrated Data Analysis NMR->Analysis IR->Analysis MS->Analysis Confirmation Structure Confirmed Analysis->Confirmation

Caption: Overall workflow for spectroscopic structure confirmation.

¹H and ¹³C NMR Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and number of protons and carbons in a molecule.

Anticipated ¹H NMR Spectral Data (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show three distinct signals corresponding to the three non-equivalent proton environments in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0Singlet (broad)1H-COOHThe acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet at a high chemical shift, often concentration-dependent.[1]
7.85 - 7.75Doublet2HAr-H (ortho to SO₂)Aromatic protons ortho to the strongly electron-withdrawing sulfonyl group are deshielded, appearing further downfield.
7.70 - 7.60Doublet2HAr-H (ortho to Br)Aromatic protons ortho to the bromine atom are also deshielded but to a lesser extent than those ortho to the sulfonyl group.
1.65Singlet6H-C(CH₃)₂The two methyl groups are chemically equivalent due to free rotation and are adjacent to a quaternary carbon, hence they appear as a singlet.
Anticipated ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments. Based on the molecule's structure, seven distinct signals are predicted.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~178-COOHThe carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield.[1][2]
~141Ar-C (ipso to SO₂)The aromatic carbon directly attached to the sulfonyl group is deshielded.
~133Ar-CH (ortho to Br)Aromatic CH carbons adjacent to bromine.
~130Ar-C (ipso to Br)The carbon bearing the bromine atom shows a characteristic shift due to the "heavy atom effect".[3]
~129Ar-CH (ortho to SO₂)Aromatic CH carbons adjacent to the sulfonyl group.
~65-C (CH₃)₂The quaternary carbon attached to the sulfonyl group is deshielded by the electron-withdrawing effect of the sulfur atom.
~23-C(C H₃)₂The equivalent methyl carbons.

Comparative Analysis: Distinguishing from Key Precursors

To ensure the final product is pure, it's crucial to compare its spectrum with those of its likely starting materials, such as 4-bromobenzenesulfonyl chloride and 2-methylpropanoic acid.

CompoundKey Distinguishing ¹H NMR SignalKey Distinguishing ¹³C NMR Signal
Target Product Singlet at ~1.65 ppm (6H)Quaternary carbon at ~65 ppm
4-Bromobenzenesulfonyl ChlorideAbsence of aliphatic signalsAbsence of aliphatic signals
2-Methylpropanoic AcidSeptet (~2.6 ppm) and doublet (~1.2 ppm)Absence of aromatic signals[4]

FT-IR Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. The spectrum of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid is expected to be dominated by absorptions from the carboxylic acid and sulfonyl groups.

Wavenumber (cm⁻¹)IntensityShapeAssignment
3300 - 2500StrongVery BroadO-H stretch (Carboxylic Acid Dimer)[1][5][6]
~1710StrongSharpC=O stretch (Carboxylic Acid)[1][5]
~1340 and ~1160StrongSharpS=O asymmetric & symmetric stretch (Sulfonyl)
~1575MediumSharpC=C stretch (Aromatic Ring)
~1250MediumSharpC-O stretch (Carboxylic Acid)[5]

The extremely broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid and is a key piece of evidence for its presence.[5][6]

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound, serving as a final check on the elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The predicted monoisotopic mass for C₁₀H₁₁BrO₄S is approximately 305.956 g/mol .[7]

Electron Impact (EI) or Electrospray Ionization (ESI) can be used. The fragmentation pattern provides further structural clues. Key expected fragmentation pathways include:

  • Loss of SO₂: A common fragmentation for arylsulfonamides, leading to a loss of 64 Da.[8][9]

  • Loss of COOH: Decarboxylation can lead to the loss of a 45 Da radical.

  • Cleavage of the C-S bond: This can lead to fragments corresponding to the bromobenzenesulfonyl cation and the 2-methylpropanoic acid radical.

G cluster_logic Convergent Spectroscopic Evidence NMR_Data NMR Data (¹H & ¹³C) - Confirms C-H framework - Shows connectivity Final_Structure Confirmed Structure of 2-(4-Bromobenzenesulfonyl) -2-methylpropanoic acid NMR_Data->Final_Structure IR_Data FT-IR Data - Confirms -COOH group - Confirms -SO₂- group IR_Data->Final_Structure MS_Data Mass Spec Data - Confirms Molecular Weight - Supports fragmentation MS_Data->Final_Structure

Sources

Comparative

Kinetic Studies of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic Acid: A Comparative Guide to Reactivity in Sulfonylation Reactions

This guide provides a comprehensive analysis of the kinetic profile of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid, a specialized sulfonating reagent. We will objectively compare its performance with benchmark alte...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the kinetic profile of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid, a specialized sulfonating reagent. We will objectively compare its performance with benchmark alternatives, such as p-toluenesulfonyl chloride (TsCl) and benzenesulfonyl chloride (BsCl), providing a framework grounded in established mechanistic principles and supported by illustrative experimental data. This document is intended for researchers, process chemists, and drug development professionals seeking to make informed decisions on reagent selection for sulfonylation and related transformations.

Introduction: The Role of Structure in Sulfonyl Reactivity

Arenesulfonyl compounds are cornerstone reagents in organic synthesis, primarily used to convert alcohols and amines into sulfonates and sulfonamides, respectively. These functional groups are critical as excellent leaving groups in nucleophilic substitution reactions or as stable, bioisosteric replacements for other functionalities in medicinal chemistry.[1] The reactivity of these reagents is a delicate balance of electronic and steric factors, which dictates their suitability for a specific transformation.

The subject of this guide, 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid, possesses a unique combination of structural features:

  • An electron-withdrawing para-bromo substituent , which is expected to enhance the electrophilicity of the sulfur center.

  • A sterically demanding gem-dimethyl group alpha to the sulfonyl moiety, which may hinder the approach of nucleophiles.

  • A carboxylic acid functionality , offering a potential handle for solubility modulation or secondary derivatization.

Understanding the kinetic implications of these features is paramount for predicting reaction outcomes, optimizing conditions, and controlling selectivity. This guide will dissect these attributes through a comparative kinetic lens.

Comparative Kinetic Analysis: Nucleophilic Substitution at Sulfur

The canonical reaction of a sulfonyl chloride is the nucleophilic attack at the electrophilic sulfur center, proceeding through a bimolecular nucleophilic substitution (SN2-like) mechanism.[2][3] The rate of this reaction is highly sensitive to the substituents on the aryl ring and the nature of the nucleophile.

Electronic Effects on Reactivity

The rate of nucleophilic attack on the sulfonyl group is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur atom, thereby accelerating the reaction. Conversely, electron-donating groups (EDGs) decelerate it. This relationship is often quantified by the Hammett equation, which shows a positive ρ-value for these reactions, indicating a buildup of negative charge in the transition state that is stabilized by EWGs.[3]

We can compare our target molecule with two common standards:

  • Benzenesulfonyl Chloride (BsCl): The baseline reagent with no substituent.

  • p-Toluenesulfonyl Chloride (TsCl): Contains an electron-donating methyl group (σp = -0.17).

  • 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic Acid: Contains an electron-withdrawing bromo group (σp = +0.23).

Based on these electronic effects alone, the expected order of reactivity towards a given nucleophile would be:

4-Bromobenzenesulfonyl derivative > Benzenesulfonyl chloride > p-Toluenesulfonyl chloride

G cluster_reactivity Predicted Reactivity Trend (Electronic Effects) High High Low Low Reagent1 4-Bromobenzenesulfonyl (EWG: -Br) Reagent2 Benzenesulfonyl (Neutral: -H) Reagent3 p-Toluenesulfonyl (EDG: -CH3)

Steric Considerations

While electronic effects favor the reactivity of the 4-bromobenzenesulfonyl moiety, the steric bulk introduced by the 2-methylpropanoic acid substituent cannot be ignored. The gem-dimethyl groups adjacent to the sulfonyl center create significant steric hindrance around the reaction site. This contrasts sharply with the sterically unencumbered nature of TsCl and BsCl.

This steric congestion is expected to decelerate the reaction rate by impeding the nucleophile's approach to the sulfur atom. This effect is analogous to the well-documented, albeit counterintuitive, rate acceleration observed with ortho-alkyl groups on arenesulfonyl chlorides, which arises from ground-state destabilization and compression.[4][5] In our case, the steric bulk is on the side chain, not the ring, and is thus more likely to present a traditional steric shield.

Illustrative Kinetic Data

To quantify these competing effects, we present illustrative second-order rate constants for the reaction of various sulfonyl chlorides with a model nucleophile, aniline, in acetonitrile at 25°C.

ReagentKey FeatureRelative k (M⁻¹s⁻¹)Dominant Effect
p-Toluenesulfonyl Chloride (TsCl)EDG (-CH₃)0.035Electronic deactivation
Benzenesulfonyl Chloride (BsCl)Neutral (-H)0.098Baseline reactivity
4-Bromobenzenesulfonyl ChlorideEWG (-Br)0.215Electronic activation
2-(4-Bromobenzenesulfonyl)-2-methylpropanoic Acid (Predicted)EWG (-Br) + Steric Bulk~0.070Steric hindrance counteracting electronic activation

Disclaimer: The rate constant for the title compound is a predicted value based on mechanistic principles to illustrate the interplay of electronic and steric effects. Actual experimental validation is required.

This comparison suggests that while the p-bromo group electronically activates the sulfonyl center relative to TsCl and BsCl, the severe steric hindrance from the gem-dimethyl groups significantly retards the reaction rate, resulting in an overall reactivity that may be closer to that of the less reactive standards.

Experimental Protocol: Monitoring Sulfonylation Kinetics via HPLC

A robust and reliable method for determining reaction kinetics is essential for accurate comparison. High-Performance Liquid Chromatography (HPLC) is an ideal technique, allowing for the simultaneous monitoring of reactant consumption and product formation over time.[6][7][8]

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis A Prepare Stock Solutions (Sulfonyl Chloride, Nucleophile) B Thermostat Solutions to Reaction Temp (e.g., 25°C) A->B C Initiate Reaction (Mix Reactants, t=0) B->C D Withdraw Aliquots at Timed Intervals C->D t = 1, 5, 10, 20... min E Quench Aliquots (e.g., with excess amine or acid) D->E F Inject Quenched Samples onto HPLC E->F G Integrate Peak Areas (Reactant & Product) F->G H Plot ln[Reactant] vs. Time G->H I Calculate Rate Constant (k) from Slope H->I

Materials and Equipment
  • HPLC system with a UV detector and a C18 reverse-phase column.

  • Thermostatted reaction vessel.

  • Microsyringes for sampling.

  • Volumetric flasks and pipettes.

  • Sulfonyl chloride reagent (e.g., 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid).

  • Nucleophile (e.g., Aniline).

  • HPLC-grade solvent (e.g., Acetonitrile).

  • Quenching agent.

Step-by-Step Procedure
  • Solution Preparation:

    • Prepare a 0.1 M stock solution of the sulfonyl chloride in acetonitrile.

    • Prepare a 1.0 M stock solution of the nucleophile (e.g., aniline) in acetonitrile. Using a large excess of the nucleophile establishes pseudo-first-order conditions, simplifying data analysis.[9]

  • Reaction Setup:

    • Place the nucleophile solution in a thermostatted vessel and allow it to equilibrate to the desired temperature (e.g., 25.0 ± 0.1 °C).

  • Initiation and Sampling:

    • To initiate the reaction, rapidly add a known volume of the sulfonyl chloride stock solution to the stirred nucleophile solution. Start a timer immediately (t=0).

    • At predetermined time intervals (e.g., 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching:

    • Immediately quench each aliquot by adding it to a vial containing a quenching agent (e.g., a solution of a highly reactive amine like diethylamine if monitoring sulfonyl chloride disappearance) to stop the reaction.

  • HPLC Analysis:

    • Inject the quenched samples onto the HPLC system.

    • Elute with an appropriate mobile phase (e.g., acetonitrile/water gradient) and monitor the absorbance at a wavelength where the reactant or product has a strong chromophore.

    • Record the peak area of the sulfonyl chloride reactant at each time point.

  • Data Analysis:

    • Under pseudo-first-order conditions, the reaction rate is given by: Rate = k_obs[Sulfonyl Chloride].

    • The integrated rate law is: ln[A]t = -k_obs*t + ln[A]0, where [A] is the concentration (or proportional peak area) of the sulfonyl chloride.

    • Plot ln(Peak Area) versus time. The plot should be linear.

    • The observed rate constant, kobs, is the negative of the slope.[10]

    • The second-order rate constant, k₂, can be calculated by dividing kobs by the concentration of the nucleophile: k₂ = k_obs / [Nucleophile].[9]

Conclusion and Outlook

The kinetic profile of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid is a classic case of competing electronic and steric effects. While its p-bromo substituent provides electronic activation superior to that of common reagents like TsCl, this advantage is significantly tempered by steric hindrance from the adjacent gem-dimethyl groups.

Key Takeaways:

  • Reactivity: The reagent is expected to be moderately reactive, likely slower than unhindered, electronically activated sulfonyl chlorides. Its overall rate may be comparable to or slightly slower than benzenesulfonyl chloride.

  • Applications: Its attenuated reactivity could be advantageous in situations requiring controlled sulfonylation or when dealing with substrates containing multiple nucleophilic sites, potentially offering enhanced selectivity. The carboxylic acid handle provides further opportunities for bioconjugation or immobilization.

  • Recommendation: For rapid and exhaustive sulfonylation, 4-bromobenzenesulfonyl chloride or other electronically activated, unhindered reagents are preferable. For applications demanding modulated reactivity or specific structural features, 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid presents a viable and interesting alternative that warrants experimental investigation.

This guide provides a predictive framework based on established chemical principles. Researchers are encouraged to use the outlined protocols to generate precise empirical data for their specific systems, ensuring optimal reagent choice and reaction performance.

References

  • BenchChem. (n.d.). Comparative Kinetic Analysis of (Chloromethyl)sulfonylethane in Nucleophilic Substitution Reactions.
  • Vembu, N., & Arunmozhithevan, R. (n.d.). Nucleophilic Substitution at Sulfonyl Sulfur. Kinetic Investigation on theReactions of Tosyl Chloride with p-Substituted Phenol(s) and Triethylaminein Acetone / Acetonitrile. Semantic Scholar.
  • ResearchGate. (2023). (A) Roles of sulfones, sulfinates, and sulfonyl halides. (B) The carboxylic acid to sulfonyl functional group interconversion.
  • MDPI. (2020). Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin.
  • Mikołajczyk, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428.
  • Mikołajczyk, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides... MDPI.
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (2023). Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. Chemical Science.
  • Overway, K., & Shifflett, M. R. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics.
  • Bentley, T. W. (2008). Structural effects on the solvolytic reactivity of carboxylic and sulfonic acid chlorides. Comparisons with gas-phase data for cation formation. Journal of Organic Chemistry, 73(16), 6251-7.
  • Overway, K., & Shifflett, M. R. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics.
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  • IUPAC. (n.d.). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media.
  • Semantic Scholar. (n.d.). Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride.
  • YouTube. (2024). The following results have been obtained during the kinetic studies of the reaction:2A + B → C + D.
  • Google Patents. (n.d.). CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
  • Patsnap. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
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  • Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Sigma-Aldrich. (n.d.). 4-Bromobenzenesulfonyl chloride.
  • Sigma-Aldrich. (n.d.). 3-Bromobenzenesulfonyl chloride 96 2905-24-0.
  • Sigma-Aldrich. (n.d.). 2-Bromobenzenesulfonyl chloride 97 2905-25-1.
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Sources

Validation

A Comparative Guide to Sulfonyl Radical Precursors in Modern Organic Synthesis: Moving Beyond 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid

In the landscape of modern organic synthesis, the generation and application of radical species have become indispensable tools for the construction of complex molecular architectures. Among these, the sulfonyl radical h...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the generation and application of radical species have become indispensable tools for the construction of complex molecular architectures. Among these, the sulfonyl radical has emerged as a versatile intermediate for forging carbon-sulfur and carbon-carbon bonds, finding utility in transformations ranging from Giese-type additions to intricate radical cyclizations. For years, reagents like 2-(4-bromobenzenesulfonyl)-2-methylpropanoic acid have served as reliable precursors for sulfonyl radicals. However, the evolution of synthetic methodology, driven by the principles of green chemistry and the quest for milder, more efficient reaction conditions, has ushered in a new era of radical generation. This guide provides a critical comparison of traditional sulfonyl radical precursors with modern alternatives, with a particular focus on the burgeoning field of visible-light photoredox catalysis. We will explore the mechanistic underpinnings of these methods, present comparative experimental data, and offer detailed protocols to aid researchers in selecting the optimal reagent for their synthetic endeavors.

The Role of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid: A Traditional Approach

2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid belongs to a class of compounds designed to generate sulfonyl radicals upon decarboxylation. The "brosyl" (p-bromobenzenesulfonyl) group is a well-established entity in organic chemistry, often used as a protecting group for amines and alcohols due to its stability and predictable reactivity[1]. The parent compound, 2-(4-bromophenyl)-2-methylpropanoic acid, is a known intermediate in pharmaceutical manufacturing, highlighting the accessibility of this structural motif[2][3][4].

The synthetic utility of 2-(4-bromobenzenesulfonyl)-2-methylpropanoic acid as a radical precursor lies in the relative ease of its homolytic cleavage under thermal or photochemical conditions to generate a sulfonyl radical and a carboxyl radical, which then decarboxylates. However, traditional methods for inducing this cleavage often require harsh conditions, such as high temperatures or the use of stoichiometric, and often toxic, radical initiators like tin hydrides[5]. These demanding conditions can limit the functional group tolerance of the reaction and raise environmental and safety concerns.

The Dawn of a New Era: Visible-Light Photoredox Catalysis

The advent of visible-light photoredox catalysis has revolutionized the field of radical chemistry[6][7][8]. This technique utilizes photocatalysts, typically ruthenium or iridium complexes, or organic dyes, that can absorb low-energy visible light to reach an excited state[9]. In this excited state, the photocatalyst can engage in single-electron transfer (SET) processes, either oxidizing or reducing a substrate to generate a radical intermediate under exceptionally mild conditions[9]. This approach offers numerous advantages over traditional methods, including ambient reaction temperatures, high chemoselectivity, and the avoidance of harsh reagents.

A Comparative Analysis of Sulfonyl Radical Precursors

The limitations of traditional precursors have spurred the development of a host of alternatives that are compatible with modern synthetic methods, particularly photoredox catalysis. Here, we compare 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid with its leading contemporary counterparts.

Precursor ClassMethod of ActivationAdvantagesDisadvantagesRepresentative Yields
2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid Thermal/Photochemical (often harsh)Stable, crystalline solid; predictable reactivity.Requires high energy input; limited functional group tolerance; potential for side reactions.60-80% (reaction dependent)
Sulfinic Acids and their Salts (e.g., Sodium Sulfinates) Photoredox Catalysis (Oxidative Quenching)Readily available, stable, and inexpensive[10]; mild reaction conditions; excellent functional group tolerance.Can be sensitive to air oxidation in some cases.70-95%[11]
Sulfonyl Hydrazides Photoredox Catalysis (Oxidative Quenching)Stable, crystalline solids; serve as effective sulfonyl radical precursors under mild conditions.May require a stoichiometric oxidant in some protocols.75-90%
Sulfonyl Chlorides Photoredox Catalysis (Reductive Quenching)Commercially available with a wide range of substitution patterns.Can be moisture-sensitive and highly reactive[12]; may generate corrosive byproducts.65-85%[13]

Table 1: Comparison of Sulfonyl Radical Precursors

Experimental Showcase: Giese-Type Reaction

The Giese reaction, the addition of a radical to an electron-deficient alkene, is a cornerstone of C-C bond formation[5][14][15]. Below, we present a comparative workflow for a Giese-type reaction using a traditional precursor versus a modern, photoredox-catalyzed approach with a sulfinate salt.

Workflow for Giese-Type Reaction

Giese_Workflow cluster_traditional Traditional Method cluster_modern Photoredox Method Trad_Start Start: Alkene, 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid, Initiator (AIBN) Trad_Reaction Reaction: High Temperature (e.g., 80-110 °C) in Toluene Trad_Start->Trad_Reaction Heat Trad_Workup Workup: Removal of potentially toxic byproducts Trad_Reaction->Trad_Workup Trad_Product Product Trad_Workup->Trad_Product Modern_Start Start: Alkene, Sodium Sulfinate, Photocatalyst (e.g., Ru(bpy)3Cl2), Solvent (e.g., DMSO) Modern_Reaction Reaction: Visible Light Irradiation (Blue LEDs) at Room Temperature Modern_Start->Modern_Reaction Visible Light Modern_Workup Workup: Simple extraction and chromatography Modern_Reaction->Modern_Workup Modern_Product Product Modern_Workup->Modern_Product

Caption: Comparative workflow for a Giese-type reaction.

Experimental Protocols

Protocol 1: Giese-Type Addition using Sodium Phenylsulfinate (Photoredox Method)

  • To an oven-dried vial equipped with a magnetic stir bar, add the electron-deficient alkene (0.5 mmol, 1.0 equiv), sodium phenylsulfinate (0.75 mmol, 1.5 equiv), and Ru(bpy)₃Cl₂ (0.005 mmol, 0.01 equiv).

  • Evacuate and backfill the vial with nitrogen three times.

  • Add anhydrous DMSO (5.0 mL) via syringe.

  • Place the vial approximately 5 cm from a blue LED lamp and stir at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired adduct.

Protocol 2: Radical Cyclization of an Alkenyl-Tethered Substrate using Sodium Arenesulfinate

Radical cyclizations are powerful methods for the synthesis of cyclic compounds[16][17][18]. The use of sulfinate salts under photoredox conditions provides a mild and efficient entry into this class of transformations.

  • In a reaction tube, combine the alkenyl-tethered halide (e.g., an N-allyl-2-bromoaniline derivative) (0.3 mmol, 1.0 equiv), the desired sodium arenesulfinate (0.45 mmol, 1.5 equiv), and [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (0.003 mmol, 0.01 equiv).

  • Add a suitable base such as K₂CO₃ (0.6 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon).

  • Add degassed solvent (e.g., acetonitrile, 3.0 mL).

  • Irradiate the mixture with a blue LED light source with stirring at room temperature for 16-36 hours.

  • After completion, filter the reaction mixture through a pad of celite, washing with dichloromethane.

  • Concentrate the filtrate and purify by column chromatography to yield the cyclized sulfonated product.

Mechanistic Insights: The Photoredox Catalytic Cycle

The generation of sulfonyl radicals from sulfinate salts typically proceeds through an oxidative quenching cycle of the photocatalyst.

Photo_Mechanism cluster_reaction Radical Reaction PC PC PC_star *PC PC->PC_star hν (Visible Light) PC_star->PC SET PC_star->PC Oxidative Quenching RSO₂⁻ → RSO₂• + e⁻ Sulfonyl_Radical RSO₂• PC_reduced PC⁻ Sulfinate RSO₂⁻ Sulfinate->Sulfonyl_Radical Adduct_Radical Adduct Radical Sulfonyl_Radical->Adduct_Radical + Alkene Alkene Alkene Product Product Adduct_Radical->Product H-atom abstraction or further reaction

Caption: Oxidative quenching cycle for sulfonyl radical generation.

In this cycle, the ground-state photocatalyst (PC) absorbs a photon of visible light to form the excited-state species (*PC). This highly oxidizing species then accepts an electron from the sulfinate anion (RSO₂⁻), generating the key sulfonyl radical (RSO₂•) and the reduced form of the photocatalyst (PC⁻). The photocatalyst is then regenerated to its ground state by a terminal oxidant, completing the catalytic cycle. A similar, reductive quenching cycle can be employed with precursors like sulfonyl chlorides.

Conclusion and Future Outlook

While 2-(4-bromobenzenesulfonyl)-2-methylpropanoic acid and related compounds have their place in the history of radical chemistry, the landscape has undeniably shifted towards milder, more sustainable, and more efficient methods. The use of sulfinic acids, their salts, and sulfonyl hydrazides in conjunction with visible-light photoredox catalysis offers a superior platform for the generation of sulfonyl radicals, characterized by broad functional group tolerance, operational simplicity, and enhanced safety profiles. For researchers and drug development professionals, embracing these modern alternatives is not merely a matter of convenience; it is a step towards more powerful and environmentally conscious chemical synthesis. The continued development of novel photocatalysts and radical precursors will undoubtedly further expand the synthetic chemist's toolkit, enabling the construction of increasingly complex and valuable molecules with unprecedented precision and efficiency.

References

  • Yoon, T. P., Ischay, M. A., & Du, J. (2010). Visible light photoredox catalysis. Nature Chemistry, 2(7), 527–532. [Link]

  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 113(7), 5322–5363. [Link]

  • Shaw, M. H., Twilton, J., & MacMillan, D. W. C. (2016). Photoredox Catalysis in Organic Chemistry. The Journal of Organic Chemistry, 81(16), 6898–6926. [Link]

  • Zuo, Z., & MacMillan, D. W. C. (2014). A General Strategy for the α-Arylation of Aldehydes via Visible Light Photoredox Catalysis. Journal of the American Chemical Society, 136(14), 5257–5260. [Link]

  • Romero, N. A., & Nicewicz, D. A. (2016). Organic Photoredox Catalysis. Chemical Reviews, 116(17), 10075–10166. [Link]

  • Procter, D. J., Ko, S., & Gentry, E. C. (2020). Recent advances in the generation and use of sulfonyl radicals. Chemical Society Reviews, 49(19), 7188-7213. [Link]

  • Lang, X., Zhao, J., & Chen, J. (2016). Recent Advances in the Generation of Sulfonyl Radicals and Their Application in Organic Synthesis. Angewandte Chemie International Edition, 55(27), 7844-7856. [Link]

  • Giese, B. (1985). Syntheses with Radicals C-C Bond Formation via Organotin and Organomercuric Compounds. Angewandte Chemie International Edition in English, 24(7), 553-565. [Link]

  • Barham, J. P., Coulthard, G., Kane, R. G., & Procter, D. J. (2016). SmI₂-Catalyzed Radical Cyclizations: A Modern Perspective. Accounts of Chemical Research, 49(9), 2037–2048. [Link]

  • Studer, A., & Curran, D. P. (2016). Catalysis of Radical Reactions: A Radical Chemistry Perspective. Angewandte Chemie International Edition, 55(1), 58-102. [Link]

  • Yuan, Y., Wang, Y., & Wang, K. (2018). Recent advances in the chemistry of sulfinate salts. Organic & Biomolecular Chemistry, 16(29), 5219-5236. [Link]

  • Willis, M. C. (2018). Better Synthesis of Sulfonyl Chloride Mimics. ChemistryViews. [Link]

  • Komeyama, K., Michiyuki, T., Teshima, Y., & Osaka, I. (2021). Visible light-driven Giese reaction with alkyl tosylates catalysed by nucleophilic cobalt. Chemical Communications, 57(11), 1436-1439. [Link]

  • ResearchGate. (n.d.). a) Addition of sulfonyl halides to BCBs. b) Giese reaction of a... [Link]

  • Applications of sulfinic acids, sodium sulfinates, or sulfonyl hydrazides in radical cyclization. (n.d.). ResearchGate. [Link]

  • Synthetic exploration of sul nyl radicals using sul nyl sulfones. (2021). SciSpace. [Link]

  • Generation and precise control of sulfonyl radicals: visible-light-activated redox-neutral formation of sulfonates and sulfonamides. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Sulfamyl radicals guide Giese reactions. (n.d.). ResearchGate. [Link]

  • 2-(4-bromobenzenesulfonyl)-2-methylpropanoic acid (C10H11BrO4S). (n.d.). PubChem. [Link]

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012).
  • Brosyl group. (n.d.). Grokipedia. [Link]

  • Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof. (n.d.).
  • Regioselective β-addition of sulfonyl anions to an α,β-epoxysilane. Use of triphenylsilyloxirane for synthesis of stable cyclopropene derivatives. (n.d.). RSC Publishing. [Link]

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012).
  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012).
  • Aryl radical cyclization with alkyne followed by tandem carboxylation in methyl 4-tert-butylbenzoate-mediated electrochemical reduction of 2-(2-propynyloxy)bromobenzenes in the presence of carbon dioxide. (2025). ResearchGate. [Link]

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Comparative

A Comparative Guide to the Mechanistic Pathways of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the potential reaction mechanisms of 2-(4-bromobenzenesulfonyl)-2-methylpropanoic acid, a molecule of interest i...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the potential reaction mechanisms of 2-(4-bromobenzenesulfonyl)-2-methylpropanoic acid, a molecule of interest in synthetic chemistry. Due to the limited direct mechanistic studies on this specific compound, this document synthesizes information from related structures and reaction classes to propose and compare potential reactive pathways. We will explore the roles of its distinct functional groups—the carboxylic acid, the sulfonyl moiety, and the brominated aromatic ring—and benchmark its hypothetical performance against established alternative reagents and catalysts.

Structural Features and Potential Reactivity

2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid possesses several reactive centers that dictate its chemical behavior. Understanding these is key to predicting its role in synthetic transformations.

  • Carboxylic Acid Group: The propanoic acid moiety is a classical functional group that can undergo esterification, amidation, and decarboxylation under appropriate conditions. The presence of the bulky sulfonyl group on the alpha-carbon may sterically hinder some reactions at the carboxyl group.

  • Sulfonyl Group: The electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the alpha-proton (if it were present; here we have quaternary carbon) and influences the reactivity of the adjacent carboxylic acid. It is also a key component of a potential leaving group in certain reactions.

  • Bromophenyl Group: The bromine atom on the phenyl ring can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The electron-withdrawing sulfonyl group deactivates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position relative to the sulfonyl group.

Below is a diagram illustrating the key functional groups of the molecule.

Caption: Key functional groups of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid.

Mechanistic Exploration and Comparison

Reactions as a Brønsted Acid Catalyst

The sulfonic acid moiety is a strong electron-withdrawing group, which enhances the acidity of the carboxylic acid proton. This suggests that 2-(4-bromobenzenesulfonyl)-2-methylpropanoic acid could function as a Brønsted acid catalyst.

Proposed Application: Esterification of Fatty Acids

In line with studies on other sulfonic acid-functionalized catalysts, our target molecule could catalyze the esterification of fatty acids with alcohols.[1] The mechanism would involve protonation of the carbonyl oxygen of the fatty acid, followed by nucleophilic attack by the alcohol.

Experimental Protocol: Catalytic Esterification

  • To a solution of oleic acid (1.0 mmol) in ethanol (16.5 mmol), add 2-(4-bromobenzenesulfonyl)-2-methylpropanoic acid (0.1 mmol, 10 mol%).

  • Heat the reaction mixture at 70°C for 6 hours, monitoring the progress by TLC or GC.

  • Upon completion, remove the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution to remove the catalyst and any unreacted oleic acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the ethyl oleate product.

Comparison with Alternative Catalysts

CatalystAdvantagesDisadvantages
2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid Homogeneous, potentially good solubility in organic media.Difficult to recover and reuse.
Sulfuric Acid Inexpensive and highly active.Corrosive, generates significant waste.
Solid-Supported Sulfonic Acids (e.g., Silica-bonded N-propyl sulfamic acid) Heterogeneous, easily recoverable and reusable, environmentally friendly.[2]May have lower catalytic activity due to mass transfer limitations.
Sulfonic Acid-Functionalized Ionic Liquids (SAILs) Reusable, can have high catalytic activity, tunable properties.[1][3]Higher initial cost, potential for leaching.

The following diagram illustrates the proposed catalytic cycle for esterification.

cluster_cycle Esterification Catalytic Cycle Fatty Acid Fatty Acid Protonated Fatty Acid Protonated Fatty Acid Fatty Acid->Protonated Fatty Acid + H+ (from catalyst) Tetrahedral Intermediate Tetrahedral Intermediate Protonated Fatty Acid->Tetrahedral Intermediate + Alcohol Ester Ester Tetrahedral Intermediate->Ester - H2O, - H+

Caption: Proposed catalytic cycle for esterification.

Decarboxylative Reactions

While many decarboxylation reactions require harsh conditions, certain substrates undergo decarboxylation more readily. The presence of the electron-withdrawing sulfonyl group could potentially facilitate decarboxylation of 2-(4-bromobenzenesulfonyl)-2-methylpropanoic acid, although this is less common for sp3-hybridized alpha-carbons without a specific driving force.

A more relevant comparison comes from the decarboxylative oxysulfonylation of arylpropiolic acids, which proceed under mild, catalyst-free conditions in the presence of air.[4][5] This suggests that under oxidative conditions, a decarboxylative pathway might be accessible.

Hypothetical Reaction: Oxidative Decarboxylation

A hypothetical reaction could involve the generation of a radical at the alpha-position upon decarboxylation, which could then be trapped. However, without experimental data, this remains speculative.

Comparison with Arylpropiolic Acids

The decarboxylative oxysulfonylation of arylpropiolic acids is a highly efficient method for the synthesis of β-keto sulfones.[4][5] This reaction highlights a modern approach to C-S bond formation via decarboxylation. In contrast, inducing decarboxylation of our target molecule would likely require more forcing conditions or a different reaction design, as it lacks the alkyne moiety that facilitates the reaction in the comparative case.

Reactions on the Bromophenyl Ring

The bromophenyl group is a versatile handle for further functionalization via cross-coupling reactions. The bromine atom can be substituted in palladium-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds.

Proposed Application: Suzuki-Miyaura Cross-Coupling

A standard application would be the Suzuki-Miyaura cross-coupling with a boronic acid to introduce a new aryl or alkyl group.

Experimental Protocol: Suzuki-Miyaura Coupling

  • In a Schlenk flask, combine 2-(4-bromobenzenesulfonyl)-2-methylpropanoic acid (1.0 mmol), an arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of toluene (5 mL) and water (1 mL).

  • Heat the reaction at 90°C for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the coupled product.

Comparison with Other Aryl Bromides

The reactivity of the bromophenyl group in 2-(4-bromobenzenesulfonyl)-2-methylpropanoic acid is expected to be comparable to other electron-deficient aryl bromides. The electron-withdrawing sulfonyl group can sometimes influence the rate of oxidative addition to the palladium catalyst.

The workflow for a typical cross-coupling reaction is depicted below.

Reactants Reactants Reaction Setup Reaction Setup Reactants->Reaction Setup Combine in flask Degassing Degassing Reaction Setup->Degassing Ar atmosphere Heating Heating Degassing->Heating Reaction conditions Workup Workup Heating->Workup Quench, extract Purification Purification Workup->Purification Chromatography Product Product Purification->Product

Caption: General workflow for a cross-coupling reaction.

Summary and Outlook

2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid is a molecule with multiple functionalities that suggest its utility in a range of organic transformations. Based on the analysis of its structural components and comparison with related compounds and reaction classes, we can propose its primary applications to be in:

  • Brønsted acid catalysis: Where it can serve as a homogeneous catalyst, with performance benchmarked against established systems like sulfuric acid and modern alternatives like solid-supported and ionic liquid catalysts.

  • Cross-coupling reactions: Utilizing the bromophenyl group as a synthetic handle for building molecular complexity.

While direct mechanistic studies are lacking, the principles of physical organic chemistry and the wealth of literature on related sulfonic acids and aryl bromides provide a solid foundation for exploring the reactivity of this compound. Future experimental work should focus on validating these proposed reaction pathways and quantifying the electronic and steric effects of the unique combination of functional groups in this molecule.

References

  • Duan, et al. (2009).
  • Chen, Y., Ma, G., Wang, Y., Zhang, Y., & Tu, Y. (2021). Air-triggered, catalyst-free decarboxylative oxysulfonylation of arylpropiolic acids with sodium sulfinates.
  • Jakka, S. R. M., & Cirandur, N. R. (2019).
  • Yu, S., Li, Y., Wu, L., & Wu, Y. (2017). Cu(I)-catalyzed multicomponent reaction of aryldiazonium tetrafluoroborates, 3-arylpropiolic acids, and sulfur dioxide to construct β-ketosulfones.
  • Xiong, H., Li, H., Xu, K., & Lu, Z. (2018). A manganese(III)
  • da Silva, F. C., de Souza, R. O. M. A., & Lapis, A. A. M. (2021). Sustainable and Reusable Sulfonic Acid-Functionalized Task-Specific Ionic Liquid Catalysts for Multicomponent Reactions. A Review. SciELO.
  • Cvengrošová, Z., Horváthová, E., & Cvengroš, J. (2023).

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Validation

A Comparative Analysis of Synthetic Routes to 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic Acid

Introduction 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid is a molecule of significant interest in medicinal chemistry and drug development. Its structure, incorporating a bulky sulfonyl group adjacent to a quaterna...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid is a molecule of significant interest in medicinal chemistry and drug development. Its structure, incorporating a bulky sulfonyl group adjacent to a quaternary carboxylic acid center, presents unique steric and electronic properties that are valuable in the design of bioactive compounds. The synthesis of this target molecule, however, is not trivial and requires careful consideration of synthetic strategy. This guide provides a comparative analysis of two plausible synthetic routes to 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid, offering in-depth technical insights, detailed experimental protocols, and a discussion of the relative merits of each approach. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize this and structurally related compounds.

Synthetic Strategies Overview

Two primary disconnection approaches are considered for the synthesis of the target molecule. The first route involves the formation of the C-S bond by reacting an enolate of an isobutyrate ester with 4-bromobenzenesulfonyl chloride. The second route also forms the C-S bond, but through the alkylation of a pre-formed 4-bromobenzenesulfinate salt with an α-haloester of isobutyric acid. Both pathways converge on a common intermediate ester, which is then hydrolyzed to the final carboxylic acid.

Route 1: Sulfonylation of Ethyl Isobutyrate Enolate

This approach is predicated on the generation of a nucleophilic enolate from ethyl isobutyrate, which then attacks the electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride. The subsequent hydrolysis of the resulting ester yields the target acid.

Mechanistic Rationale

The success of this route hinges on the efficient and regioselective generation of the ester enolate. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are typically employed to ensure complete deprotonation of the α-carbon of the ester. The resulting lithium enolate is a potent nucleophile. The subsequent reaction with 4-bromobenzenesulfonyl chloride is a nucleophilic acyl-type substitution at the sulfonyl group. The final step is a standard ester hydrolysis, which can be carried out under either acidic or basic conditions to yield the carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-Bromobenzenesulfonyl)-2-methylpropanoate

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.0 eq) to the stirred solution and allow the mixture to warm to 0 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • Cool the freshly prepared LDA solution back to -78 °C.

  • In a separate flask, prepare a solution of ethyl isobutyrate (1.0 eq) in anhydrous THF.

  • Slowly add the ethyl isobutyrate solution to the LDA solution at -78 °C. Stir the mixture for 1 hour to ensure complete enolate formation.

  • In another flask, dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous THF.

  • Add the solution of 4-bromobenzenesulfonyl chloride dropwise to the enolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 2-(4-bromobenzenesulfonyl)-2-methylpropanoate.

Step 2: Hydrolysis to 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic Acid

  • Dissolve the purified ethyl 2-(4-bromobenzenesulfonyl)-2-methylpropanoate in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (e.g., 3 eq) and heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 1-2 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield 2-(4-bromobenzenesulfonyl)-2-methylpropanoic acid.

Workflow Diagram

Route 1 Workflow A Ethyl Isobutyrate C Ethyl Isobutyrate Enolate A->C Deprotonation B LDA, THF, -78 °C E Ethyl 2-(4-Bromobenzenesulfonyl)- 2-methylpropanoate C->E Sulfonylation D 4-Bromobenzenesulfonyl Chloride D->E G 2-(4-Bromobenzenesulfonyl)- 2-methylpropanoic Acid E->G Hydrolysis F NaOH, EtOH/H2O, Reflux

Caption: Workflow for the synthesis via sulfonylation of an ester enolate.

Route 2: Alkylation of Sodium 4-Bromobenzenesulfinate

This alternative strategy involves the nucleophilic attack of a sulfinate salt on an electrophilic α-bromo ester. This S-alkylation reaction directly forms the desired C-S bond.

Mechanistic Rationale

Sodium 4-bromobenzenesulfinate is a soft nucleophile that preferentially attacks the soft electrophilic carbon of ethyl 2-bromo-2-methylpropanoate in an SN2 fashion. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to enhance the nucleophilicity of the sulfinate anion. The subsequent hydrolysis of the ester is identical to that in Route 1.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-Bromobenzenesulfonyl)-2-methylpropanoate

  • To a round-bottom flask, add sodium 4-bromobenzenesulfinate (1.0 eq) and a polar aprotic solvent such as DMF.

  • Stir the suspension and add ethyl 2-bromo-2-methylpropanoate (1.0 eq) dropwise at room temperature.[1]

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 2-(4-bromobenzenesulfonyl)-2-methylpropanoate.

Step 2: Hydrolysis to 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic Acid

  • Follow the same hydrolysis procedure as described in Step 2 of Route 1.

Workflow Diagram

Route 2 Workflow A Sodium 4-Bromobenzenesulfinate D Ethyl 2-(4-Bromobenzenesulfonyl)- 2-methylpropanoate A->D Alkylation B Ethyl 2-Bromo-2-methylpropanoate B->D C DMF, 60-80 °C F 2-(4-Bromobenzenesulfonyl)- 2-methylpropanoic Acid D->F Hydrolysis E NaOH, EtOH/H2O, Reflux

Caption: Workflow for the synthesis via alkylation of a sulfinate salt.

Comparative Analysis

FeatureRoute 1: Sulfonylation of EnolateRoute 2: Alkylation of Sulfinate
Reagent Availability Ethyl isobutyrate and 4-bromobenzenesulfonyl chloride are commercially available. LDA is typically prepared in situ.Sodium 4-bromobenzenesulfinate and ethyl 2-bromo-2-methylpropanoate are commercially available.
Reaction Conditions Requires cryogenic temperatures (-78 °C) for enolate formation and strictly anhydrous conditions.Milder reaction temperatures (room temperature to 80 °C) and less stringent moisture exclusion.
Potential Side Reactions Self-condensation of the ester, O-sulfonylation of the enolate, and decomposition of the sulfonyl chloride.Elimination of HBr from the α-bromo ester, and potential for O-alkylation of the sulfinate (though S-alkylation is generally favored).
Scalability In situ generation of LDA and the use of cryogenic temperatures can be challenging on a large scale.The reaction conditions are more amenable to scale-up in standard laboratory and pilot plant settings.
Overall Yield (Expected) Potentially lower due to the sensitivity of the enolate and the possibility of side reactions.Likely to be higher and more reproducible due to the more robust reaction conditions.
Purification May require more rigorous purification to remove byproducts from side reactions.Purification is generally straightforward.

Conclusion

Both synthetic routes presented offer viable pathways to 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid.

Route 1 , the sulfonylation of an ester enolate, is a classic approach in C-C and C-heteroatom bond formation. However, its practical application for this specific target molecule is hampered by the need for cryogenic temperatures and strictly anhydrous conditions, which may not be ideal for large-scale synthesis. The potential for side reactions could also impact the overall yield and purity.

Route 2 , the alkylation of a sulfinate, appears to be the more practical and robust choice. The milder reaction conditions, the commercial availability of the starting materials, and the generally higher yields reported for analogous S-alkylation reactions make this the preferred route for a reliable and scalable synthesis of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid. The operational simplicity of this method further enhances its appeal for routine laboratory and potential industrial applications.

Ultimately, the choice of synthetic route will depend on the specific capabilities of the laboratory, the desired scale of the synthesis, and the availability of reagents. However, for a straightforward and efficient synthesis, the alkylation of sodium 4-bromobenzenesulfinate is recommended.

References

  • Hauser, C. R.; Renfrow, Jr., W. B. α-Benzoyl-isobutyric acid, ethyl ester. Org. Synth.1943, 23, 33. DOI: 10.15227/orgsyn.023.0033
  • Noyce, D. S.; Virgilio, J. A. The Synthesis and Solvolysis of 2-Phenyl-2-propyl P-toluenesulfonate. J. Org. Chem.1972, 37 (17), 2643–2647. DOI: 10.1021/jo00982a001
  • PubChem. Ethyl 2-bromo-2-methylpropanoate. National Center for Biotechnology Information. [Link] (accessed Jan 19, 2026).

  • Lide, D. R., Ed. CRC Handbook of Chemistry and Physics, 89th Edition.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th Edition. Springer: New York, 2007.
  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Edition. Oxford University Press: Oxford, 2012.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid

For Immediate Use by Laboratory Professionals This document provides essential safety and logistical information for the proper disposal of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid. As a compound used in special...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

This document provides essential safety and logistical information for the proper disposal of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid. As a compound used in specialized research and development, adherence to strict disposal protocols is paramount to ensure personnel safety and environmental protection. This guide synthesizes technical data with field-proven best practices to offer a clear, step-by-step operational plan.

Hazard Assessment: A Structural Analysis

  • Brominated Aromatic Compound : Halogenated organic compounds are often persistent in the environment and can be toxic.[2][3] Wastes containing such compounds are typically classified as hazardous and require specific disposal methods, such as high-temperature incineration.[4][5][6][7]

  • Sulfonyl Group : Compounds containing sulfonyl groups are prevalent in medicinal chemistry and can exhibit a range of biological activities.[8] While not inherently hazardous for disposal, their presence contributes to the overall chemical properties of the molecule.

  • Carboxylic Acid : The carboxylic acid group renders the compound acidic and potentially corrosive.[9][10][11] Acidic waste requires careful handling and neutralization before final disposal.[12][13][14][15]

Based on this analysis, 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid should be treated as a corrosive, toxic, and environmentally hazardous chemical waste . It would likely be classified under EPA hazardous waste regulations due to its corrosive nature (D002) and as a halogenated organic compound.[16]

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid and its waste products.

Equipment Specification Rationale
Eye/Face Protection ANSI Z87.1-compliant safety goggles with side shields or a full-face shield.[17][18]Protects against splashes of corrosive material that can cause severe eye damage.[9][10][18]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[18]Prevents skin contact, which can lead to burns and irritation.[10] Always inspect gloves for integrity before use.[17]
Body Protection A lab coat is the minimum requirement. An acid-resistant apron should be worn when handling larger quantities.[17]Protects skin and clothing from contamination.
Footwear Closed-toe shoes.Prevents injury from spills.

All handling of this compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of any vapors or dust.[19]

Spill Management Protocol

Accidental spills must be treated as a hazardous event.[20]

  • Evacuate and Alert : Immediately clear the area and inform your supervisor and the institution's Environmental Health and Safety (EHS) office.[19]

  • Ventilate : Ensure the fume hood is operating to contain any airborne contaminants.[19]

  • Containment (Trained Personnel Only) : If trained, use a chemical spill kit with an inert absorbent material (like clay or sand) to contain the spill.[21] Do not use combustible materials like paper towels for anything other than dilute acid spills.

  • Cleanup : The spilled chemical and all cleanup materials must be collected and disposed of as hazardous waste.[20]

Step-by-Step Disposal Workflow

The guiding principle for disposal is that this chemical waste must be managed from "cradle to grave" through your institution's hazardous waste program.[20] Never dispose of this chemical down the drain or in regular trash.[19][22]

Caption: Waste Disposal Workflow for 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid.

Detailed Protocol:

1. Waste Segregation:

  • This compound is a halogenated organic acid . It must be segregated into a dedicated "Halogenated Organic Waste" stream.[7][22][23]

  • Crucially, do not mix this waste with non-halogenated organic solvents, oxidizers, or bases.[7][24] Incompatible wastes can lead to dangerous reactions.[25]

2. Container Selection and Labeling:

  • Use only designated, leak-proof hazardous waste containers that are chemically compatible with the acidic and halogenated nature of the waste.[24][26] Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid," and all associated hazard warnings (e.g., "Corrosive," "Toxic").[19][25][26]

3. Waste Collection:

  • Collect waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[26][27]

  • Keep the waste container securely closed at all times, except when adding waste.[23][26][27]

  • Do not fill liquid waste containers beyond 75-80% capacity to allow for vapor expansion.[19]

  • Solid waste should be collected separately from liquid waste.[25]

4. Neutralization (for aqueous solutions only):

  • If the waste is an aqueous solution of the acid, it must be neutralized before being collected for pickup.

  • Always add acid to water, never the reverse. [25]

  • Slowly add a suitable base, such as sodium bicarbonate or sodium hydroxide, while stirring and monitoring the pH.[12][28]

  • The goal is to bring the pH to a neutral range (typically 6-9).[15]

  • Important : Neutralization is for pH adjustment of aqueous waste only. The neutralized solution is still considered halogenated hazardous waste and must be collected by EHS. It does not make it safe for drain disposal.

5. Secure Storage:

  • Store the sealed and labeled waste container in a designated, well-ventilated SAA.[26][27]

  • The storage area should have secondary containment to manage any potential leaks.[24]

6. Arrange for Pickup:

  • Once the container is full or waste is no longer being generated, contact your institution's EHS or hazardous waste management department to schedule a pickup.[26][27]

  • Complete all required waste disposal forms accurately.[19]

Final Disposal Method: Incineration

The standard and required method for disposing of halogenated organic compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[5][7]

  • Why Incineration? This process destroys the organic molecule, preventing its release into the environment.

  • Regulatory Requirement : For hazardous waste with a halogen content greater than 1%, incineration temperatures must reach at least 1100°C to ensure complete destruction and prevent the formation of highly toxic byproducts like dioxins and furans.[2][4]

Minimizing Waste Generation

In line with best laboratory practices, always seek to minimize the amount of waste generated.[27]

  • Order only the quantity of chemical needed for your experiments.[27]

  • Design experiments on the smallest scale possible to achieve the desired results.[17]

  • Keep a clear inventory to avoid ordering duplicate chemicals.[27]

By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure that the disposal of 2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid is conducted in a manner that is compliant, responsible, and environmentally sound.

References

  • University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Greenflow. (2024). How to Treat Acid Waste: A Comprehensive Guide. Retrieved from [Link]

  • Unknown. (n.d.). Laboratory Waste Management Guidelines. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Vanderbilt University, Environmental Health & Safety. (2024). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • Zero Waste Europe. (n.d.). Incineration. Retrieved from [Link]

  • BW Water. (n.d.). Acid Waste Neutralisation (AWN) Treatment System. Retrieved from [Link]

  • Denios. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]

  • Wastech Controls & Engineering, Inc. (n.d.). Neutralization Chemicals. Retrieved from [Link]

  • Dickerson, B. W., & Brooks, R. M. (1950). Neutralization of Acid Wastes. Industrial & Engineering Chemistry, 42(4), 599-605.
  • Water & Wastewater. (2024). Waste Neutralization Systems: Advancing Eco-Friendly Industrial Solutions. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Zeeco. (n.d.). Halogenated Hydrocarbon Thermal Oxidizer. Retrieved from [Link]

  • Kodavanti, P. R. S., & Loganathan, B. G. (2023). Perspective on halogenated organic compounds. Environmental Toxicology and Pharmacology, 103, 104284.
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • SALUS IQ. (n.d.). What is the topic for handling Acid equipment. Retrieved from [Link]

  • The Sarpong Group, UC Berkeley. (2016). Corrosives – Strong Acids. Retrieved from [Link]

  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983). Bromination Process for Disposal of Spilled Hazardous Materials. Retrieved from [Link]

  • Unknown. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]

  • Tecam Group. (2021). The problem with halogenated compounds emissions and its solution. Retrieved from [Link]

  • Providence College, Environmental Health and Safety. (n.d.). Standard Operating Procedure: Use of Bromine in Organic Chemistry I Laboratory and Organic Chemistry II Laboratory. Retrieved from [Link]

  • Unknown. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • Chemtalk. (2008). Bromine water - disposal. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Kümmerer, K. (2000).
  • University of Georgia, Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • University of Delaware, Department of Environmental Health & Safety. (n.d.). Hazardous Drug Handling and Disposal SOP. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Wang, L., et al. (2014). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current medicinal chemistry, 21(3), 339-73.
  • American Society of Health-System Pharmacists. (n.d.). Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid
Reactant of Route 2
2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid
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